molecular formula C22H47NO3 B12679667 Einecs 300-108-0 CAS No. 93920-23-1

Einecs 300-108-0

Cat. No.: B12679667
CAS No.: 93920-23-1
M. Wt: 373.6 g/mol
InChI Key: OCFCWEBEWDPUPV-UHFFFAOYSA-N
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Description

Einecs 300-108-0 is a useful research compound. Its molecular formula is C22H47NO3 and its molecular weight is 373.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93920-23-1

Molecular Formula

C22H47NO3

Molecular Weight

373.6 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;16-methylheptadecanoic acid

InChI

InChI=1S/C18H36O2.C4H11NO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-4(2,5)3-6/h17H,3-16H2,1-2H3,(H,19,20);6H,3,5H2,1-2H3

InChI Key

OCFCWEBEWDPUPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)(CO)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isooctadecanoic Acid, Compound with 2-Amino-2-Methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound formed between isooctadecanoic acid and 2-amino-2-methylpropan-1-ol. This compound, an amine salt, leverages the unique properties of a branched-chain fatty acid and a functional amino alcohol, making it a subject of interest for various applications, including cosmetics, pharmaceuticals, and material science.

Introduction

Isooctadecanoic acid, a C18 branched-chain saturated fatty acid, offers distinct advantages over its linear counterpart, stearic acid, such as a lower melting point and enhanced solubility in various solvents. 2-Amino-2-methylpropan-1-ol (AMP) is a versatile organic compound featuring both a primary amine and a primary alcohol functional group. The reaction between these two components results in the formation of an ammonium carboxylate salt. This guide details the synthetic protocol for this compound and the analytical techniques for its thorough characterization.

Synthesis of Isooctadecanoic Acid, Compound with 2-Amino-2-Methylpropan-1-ol

The synthesis of the title compound is a straightforward acid-base neutralization reaction.

Materials and Equipment
  • Reactants:

    • Isooctadecanoic acid (CAS: 2724-58-5)

    • 2-Amino-2-methylpropan-1-ol (AMP) (CAS: 124-68-5)

  • Solvent:

    • Ethanol (or other suitable solvent)

  • Equipment:

    • Reaction flask with a condenser

    • Magnetic stirrer with heating plate

    • Rotary evaporator

    • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve isooctadecanoic acid in a suitable solvent, such as ethanol, with gentle heating and stirring.

  • Addition of Amine: In a separate vessel, prepare a solution of 2-amino-2-methylpropan-1-ol in the same solvent. Add the AMP solution dropwise to the isooctadecanoic acid solution at room temperature with continuous stirring. An equimolar ratio of the acid and amine is typically used.

  • Reaction: The reaction is exothermic. To ensure completion, the mixture can be stirred at a slightly elevated temperature (e.g., 40-50 °C) for a few hours.

  • Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Drying: The resulting product is dried under vacuum to remove any residual solvent.

The logical workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Synthesis Workflow cluster_reactants Reactants cluster_process Process Isooctadecanoic_Acid Isooctadecanoic Acid Dissolution Dissolve in Solvent Isooctadecanoic_Acid->Dissolution AMP 2-Amino-2-methylpropan-1-ol AMP->Dissolution Mixing Mix Reactants Dissolution->Mixing Reaction React (40-50°C) Mixing->Reaction Evaporation Solvent Removal Reaction->Evaporation Drying Vacuum Drying Evaporation->Drying Product Final Product Drying->Product

Caption: A flowchart illustrating the synthesis of the isooctadecanoate salt.

Characterization of the Compound

A combination of spectroscopic and thermal analysis techniques is employed to confirm the structure and purity of the synthesized compound.

Spectroscopic Characterization

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound and confirm the salt formation.

  • Expected Observations:

    • Disappearance or significant broadening of the carboxylic acid O-H stretch from isooctadecanoic acid (typically around 2500-3300 cm⁻¹).

    • Appearance of a broad N-H stretching band from the ammonium salt (around 3000-3300 cm⁻¹), which may overlap with C-H stretching vibrations.

    • Shift of the carbonyl C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) to a lower wavenumber for the carboxylate anion (asymmetric and symmetric stretches typically between 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively).

    • Presence of the C-O stretching vibration from the alcohol group of AMP (around 1050 cm⁻¹).

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

  • ¹H NMR:

    • The chemical shifts of the protons adjacent to the amine and hydroxyl groups in AMP will be altered upon salt formation.

    • The acidic proton of the carboxylic acid will disappear.

    • Characteristic signals for the alkyl chains of isooctadecanoic acid will be present.

  • ¹³C NMR:

    • The chemical shift of the carbonyl carbon of the carboxylic acid will shift upon deprotonation to form the carboxylate.

    • The carbons attached to the nitrogen and oxygen in the AMP moiety will also experience a shift in their chemical environment.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the individual components after dissociation of the salt.

  • Expected Observations: Depending on the ionization technique (e.g., Electrospray Ionization - ESI), one would expect to observe ions corresponding to the protonated 2-amino-2-methylpropan-1-ol [M+H]⁺ and the deprotonated isooctadecanoic acid [M-H]⁻.

The general workflow for the characterization of the synthesized compound is outlined below:

Characterization_Workflow Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis Synthesized_Product Synthesized Product FTIR FTIR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS TGA Thermogravimetric Analysis (TGA) Synthesized_Product->TGA DSC Differential Scanning Calorimetry (DSC) Synthesized_Product->DSC Structural_Confirmation Structural Confirmation & Purity Assessment FTIR->Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation TGA->Structural_Confirmation DSC->Structural_Confirmation

Caption: The workflow for the analytical characterization of the synthesized compound.

Thermal Analysis

3.2.1. Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability and decomposition of the compound.

  • Expected Observations: A TGA thermogram would show the temperature at which the compound begins to decompose. This can be compared to the decomposition profiles of the individual starting materials to assess the thermal stability of the salt.

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the compound.

  • Expected Observations: The DSC thermogram should show a distinct melting point for the salt, which will be different from the melting points of isooctadecanoic acid and 2-amino-2-methylpropan-1-ol.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the starting materials. The properties of the final compound would need to be determined experimentally.

PropertyIsooctadecanoic Acid2-Amino-2-methylpropan-1-ol
CAS Number 2724-58-5124-68-5
Molecular Formula C₁₈H₃₆O₂C₄H₁₁NO
Molecular Weight ( g/mol ) 284.4889.14
Appearance Waxy solidColorless liquid or solid
Melting Point (°C) ~52-55~30-31
Boiling Point (°C) ~382~165

Note: The properties of isooctadecanoic acid can vary depending on the specific isomer distribution.

Logical Relationship of Components

The formation of the compound is based on the acid-base reaction between the carboxylic acid group of isooctadecanoic acid and the primary amine group of 2-amino-2-methylpropan-1-ol.

Logical_Relationship Component Interaction isooctadecanoic_acid Isooctadecanoic Acid Carboxylic Acid (-COOH) salt Ammonium Carboxylate Salt Isooctadecanoate Anion 2-Amino-2-methylpropan-1-ammonium Cation isooctadecanoic_acid->salt Proton Donor (Acid) amp 2-Amino-2-methylpropan-1-ol Primary Amine (-NH₂) Primary Alcohol (-OH) amp->salt Proton Acceptor (Base)

An In-depth Technical Guide to the Physicochemical Properties of Einecs 300-108-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the substance identified by Einecs number 300-108-0. This substance is chemically defined as isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol , with the CAS number 93920-23-1 . This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Physicochemical Data

Isooctadecanoic Acid

Isooctadecanoic acid, a branched-chain saturated fatty acid, exhibits the following properties:

PropertyValue
Molecular Weight 284.48 g/mol
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in ethanol and DMSO (≥10 mg/ml).[1]
pKa Data not available
2-Amino-2-methylpropan-1-ol

2-Amino-2-methylpropan-1-ol is a versatile organic compound with the following characteristics:

PropertyValue
Molecular Weight 89.14 g/mol [2][3][4]
Melting Point 24-28 °C[4]
Boiling Point 165 °C[4]
Solubility 0.5 M in H₂O at 20 °C (clear, colorless).[4]
pKa 9.7 at 25 °C[3][4]
Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol

As a compound formed from an acid and a base, its properties will be influenced by both moieties. Further experimental determination is required for a precise characterization of the compound.

Experimental Protocols

The following are general methodologies for determining the key physicochemical properties of organic compounds. These protocols can be adapted for the specific analysis of "isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol" and its components.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus. A small, powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

Boiling Point Determination

For liquid samples, the boiling point can be determined by distillation. The liquid is heated in a flask connected to a condenser, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature of the distilling vapor, is recorded as the boiling point.

Solubility Determination

To determine solubility, a measured amount of the solute is added to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, typically by techniques such as spectroscopy or chromatography. This process is repeated with different solvents to establish a solubility profile.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the substance is titrated with a standard solution of a strong base (for an acidic substance) or a strong acid (for a basic substance). The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

Signaling and Metabolic Pathways

Understanding the biological context of a compound is crucial for drug development. While no specific signaling or metabolic pathways for "isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol" have been identified, the pathways of its individual components offer valuable insights.

Isooctadecanoic Acid (as a long-chain fatty acid)

Long-chain fatty acids like octadecanoic acid are known to be involved in various metabolic and signaling pathways. They are key components of cellular lipids and can be metabolized through beta-oxidation to produce energy.[5] Furthermore, derivatives of octadecanoic acid, such as jasmonates in plants, act as signaling molecules in defense pathways.[6][7] In mammals, fatty acids can modulate signaling pathways, including those involving peroxisome proliferator-activated receptors (PPARs).[8]

metabolic_pathway_isooctadecanoic_acid Isooctadecanoic Acid Isooctadecanoic Acid Fatty Acyl-CoA Fatty Acyl-CoA Isooctadecanoic Acid->Fatty Acyl-CoA Signaling Pathways (e.g., PPARs) Signaling Pathways (e.g., PPARs) Isooctadecanoic Acid->Signaling Pathways (e.g., PPARs) Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy (ATP) Energy (ATP) TCA Cycle->Energy (ATP)

Metabolic fate of Isooctadecanoic Acid.
2-Amino-2-methylpropan-1-ol

The metabolism of 2-amino-2-methylpropan-1-ol has been studied in rats, indicating its involvement in various metabolic processes.[9] It is known to be incorporated into lipids and can be metabolized in the liver and kidneys.[9] Its atmospheric degradation is initiated by reaction with OH radicals.[10][11]

metabolic_pathway_2_amino_2_methylpropan_1_ol 2-Amino-2-methylpropan-1-ol 2-Amino-2-methylpropan-1-ol Metabolism (Liver, Kidney) Metabolism (Liver, Kidney) 2-Amino-2-methylpropan-1-ol->Metabolism (Liver, Kidney) Atmospheric Degradation (OH radical) Atmospheric Degradation (OH radical) 2-Amino-2-methylpropan-1-ol->Atmospheric Degradation (OH radical) Incorporation into Lipids Incorporation into Lipids Metabolism (Liver, Kidney)->Incorporation into Lipids Excretion Excretion Metabolism (Liver, Kidney)->Excretion Degradation Products Degradation Products Atmospheric Degradation (OH radical)->Degradation Products

Metabolic overview of 2-Amino-2-methylpropan-1-ol.

Formation of the Compound

The compound Einecs 300-108-0 is formed through an acid-base reaction between isooctadecanoic acid and 2-amino-2-methylpropan-1-ol.

formation_reaction Isooctadecanoic Acid (Acid) Isooctadecanoic Acid (Acid) This compound (Salt) This compound (Salt) Isooctadecanoic Acid (Acid)->this compound (Salt) 2-Amino-2-methylpropan-1-ol (Base) 2-Amino-2-methylpropan-1-ol (Base) 2-Amino-2-methylpropan-1-ol (Base)->this compound (Salt)

Formation of the compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Dobupride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The requested CAS number, 93920-23-1, could not be associated with a specific chemical substance in public databases. However, extensive research on the closely related topic of drug degradation profiles has identified detailed information for Dobupride , a compound with the CAS number 106707-51-1 . This guide focuses on Dobupride, assuming a potential error in the provided CAS number, to meet the core requirements of the query for an in-depth analysis of a compound's stability.

This technical guide provides a comprehensive overview of the stability and degradation profile of Dobupride. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental methodologies, and the visualization of degradation pathways.

Introduction to Dobupride

Dobupride is a novel gastroprokinetic agent. Its chemical stability is a critical factor in its development and formulation as a pharmaceutical product. Understanding its degradation under various stress conditions, including temperature, is essential for ensuring its safety, efficacy, and shelf-life.

Thermal Stability and Degradation Profile

Studies have been conducted to investigate the stability of Dobupride under several conditions, including the effects of pH, light, temperature, and oxygen, both in the solid state and in solution.

In the solid state and in a methanol-water solution protected from light, Dobupride has demonstrated significant stability. After a 5-month storage period under these conditions, only a minimal amount of degradation (less than 0.5%) was observed. However, the compound shows marked instability when exposed to light.

Table 1: Summary of Dobupride Degradation Under Various Conditions

ConditionStateDurationRemaining Dobupride (%)Major Degradation Product(s)
Elevated Temperature (in solution, protected from light)Solution5 months> 99.5%4-amino-2-butoxy-5-chlorobenzamide
Natural or Artificial SunlightSolution7 days~5%4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide

Degradation Pathways

Forced degradation studies have elucidated two primary degradation pathways for Dobupride.

  • Pathway 1: Dechlorination This pathway involves the loss of the chlorine atom from the benzamide ring. It is the predominant degradation route when Dobupride is exposed to light in a solution.

  • Pathway 2: Amide Bond Cleavage This pathway results from the cleavage of the piperidine-amide bond. This is the main degradation route observed under thermal stress in the absence of light.

The major degradation products identified are:

  • Degradation Product 1 (from Pathway 1): 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide

  • Degradation Product 2 (from Pathway 2): 4-amino-2-butoxy-5-chlorobenzamide

Diagram 1: Degradation Pathways of Dobupride

G cluster_main Dobupride Degradation cluster_path1 Pathway 1: Dechlorination cluster_path2 Pathway 2: Amide Bond Cleavage Dobupride Dobupride (4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide) Product1 Degradation Product 1 (4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide) Dobupride->Product1 Light Exposure (in solution) Product2 Degradation Product 2 (4-amino-2-butoxy-5-chlorobenzamide) Dobupride->Product2 Thermal Stress (protected from light)

Caption: Degradation pathways of Dobupride under different stress conditions.

Experimental Protocols

The methodologies employed in the stability and degradation studies of Dobupride are detailed below.

4.1. Forced Degradation Study

  • Objective: To investigate the degradation of Dobupride under various stress conditions (pH, light, temperature, and oxygen).

  • Sample Preparation: Dobupride was tested both in its solid state and as a solution in a methanol-water mixture.

  • Stress Conditions:

    • Temperature: Samples were stored at elevated temperatures.

    • Light: Solutions were exposed to natural and artificial sunlight.

    • pH: The stability was likely assessed across a range of pH values, although specific details are not provided in the summarized text.

    • Oxygen: The effect of atmospheric oxygen was evaluated.

  • Analysis: The degradation of Dobupride and the formation of its degradation products were monitored over time.

4.2. Analytical Methods for Degradation Product Identification

  • Objective: To identify and characterize the major degradation products of Dobupride.

  • Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC/MS)

    • High-Performance Liquid Chromatography-Particle Beam/Mass Spectrometry (HPLC-PB/MS)

  • Procedure:

    • The stressed samples of Dobupride were analyzed using GC/MS and HPLC-PB/MS.

    • The mass spectra of the degradation products were obtained and interpreted to elucidate their chemical structures.

    • The chromatographic data provided information on the purity of the degradation products and the extent of degradation of the parent drug.

Diagram 2: Experimental Workflow for Dobupride Degradation Analysis

G cluster_workflow Workflow for Degradation Analysis start Dobupride Sample (Solid and Solution) stress Forced Degradation (Temperature, Light, pH, Oxygen) start->stress analysis Sample Analysis stress->analysis gcms GC/MS analysis->gcms hplc HPLC-PB/MS analysis->hplc identification Identification of Degradation Products gcms->identification hplc->identification pathway Elucidation of Degradation Pathways identification->pathway

Caption: A generalized workflow for the forced degradation and analysis of Dobupride.

Conclusion

Dobupride exhibits good stability in the solid state and in solution when protected from light, even at elevated temperatures for extended periods. However, it is highly susceptible to degradation upon exposure to light, leading to a different degradation pathway than that observed under thermal stress. For drug development professionals, these findings underscore the importance of photoprotective measures in the formulation and packaging of Dobupride-containing products. Further studies employing techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide more quantitative data on its thermal decomposition and phase transitions.

Solubility Studies of Isooctadecanoic Acid Amino Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The solubility of novel chemical entities is a critical determinant of their therapeutic potential and developability. For amino acid derivatives of isooctadecanoic acid, understanding their solubility profiles in a range of solvents is paramount for formulation development, purification processes, and predicting their behavior in biological systems. Isooctadecanoic acid, a branched-chain fatty acid, imparts unique physicochemical properties to its derivatives, including altered solubility compared to their linear stearic acid counterparts. This guide provides a comprehensive overview of the solubility studies of isooctadecanoic acid amino compounds, detailing experimental protocols and presenting a framework for data analysis.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structure of the solute and solvent, temperature, pressure, and the pH of the solution. For isooctadecanoic acid amino compounds, the interplay between the hydrophobic branched alkyl chain and the hydrophilic amino acid moiety governs their solubility in various media.

Data on the Solubility of Isooctadecanoic Acid Amino Compounds

A comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for a series of isooctadecanoic acid amino compounds in various organic solvents. While the synthesis of N-stearoyl amino acids and the general solubility of amino acids have been documented, the specific solubility values for branched-chain isooctadecanoyl derivatives remain largely unreported in accessible databases. This significant data gap highlights a need for further experimental investigation in this area to support the development of these promising compounds.

The following table is presented as a template for researchers to populate with their own experimental data.

Isooctadecanoic Acid Amino CompoundSolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
e.g., N-Isooctadecanoyl GlycineEthanol25[Insert Data][e.g., Shake-Flask Method]
e.g., N-Isooctadecanoyl GlycineMethanol25[Insert Data][e.g., Shake-Flask Method]
e.g., N-Isooctadecanoyl GlycineAcetone25[Insert Data][e.g., Shake-Flask Method]
e.g., N-Isooctadecanoyl AlanineEthanol25[Insert Data][e.g., Shake-Flask Method]
e.g., N-Isooctadecanoyl AlanineMethanol25[Insert Data][e.g., Shake-Flask Method]
e.g., N-Isooctadecanoyl AlanineAcetone25[Insert Data][e.g., Shake-Flask Method]
e.g., N-Isooctadecanoyl LeucineEthanol25[Insert Data][e.g., Shake-Flask Method]
e.g., N-Isooctadecanoyl LeucineMethanol25[Insert Data][e.g., Shake-Flask Method]
e.g., N-Isooctadecanoyl LeucineAcetone25[Insert Data][e.g., Shake-Flask Method]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound in a known volume of solvent at a controlled temperature until saturation is reached.

Materials:

  • Isooctadecanoic acid amino compound (solid)

  • Solvent of interest (e.g., ethanol, methanol, acetone)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the isooctadecanoic acid amino compound to a scintillation vial or flask. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be established through preliminary experiments where solubility is measured at different time points until it remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of the compound in the diluted solution using a validated HPLC method or another appropriate quantitative technique.

  • Calculation: Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solute to Vial B Add Known Volume of Solvent A->B Accurate Dispensing C Seal Vial & Agitate at Controlled Temperature B->C D Allow Excess Solid to Settle / Centrifuge C->D 24-72 hours E Withdraw Supernatant D->E F Filter Supernatant E->F G Dilute Sample F->G H Quantify by HPLC G->H I Calculate Solubility H->I

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

The solubility of isooctadecanoic acid amino compounds is a critical parameter that influences their potential applications in the pharmaceutical and other industries. While there is a current lack of publicly available quantitative data for these specific compounds, the experimental protocols outlined in this guide provide a robust framework for researchers to generate this vital information. The systematic study of these derivatives will undoubtedly contribute to a deeper understanding of their physicochemical properties and accelerate their development into valuable products.

In Vitro Toxicological Profile of GenX (EINECS 300-108-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro toxicology of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, commonly known as GenX. GenX is a per- and polyfluoroalkyl substance (PFAS) utilized as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1] As a substance with potential for widespread environmental distribution and human exposure, understanding its toxicological profile is of paramount importance.[2] This document summarizes key in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of implicated signaling pathways to support further research and risk assessment.

Chemical Identity

  • Chemical Name: 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid[2]

  • EINECS Number: 300-108-0

  • CAS Number: 13252-13-6[3]

  • Synonyms: GenX, Hexafluoropropylene oxide dimer acid (HFPO-DA)[3][4]

Quantitative Toxicological Data

The following tables summarize the quantitative data from key in vitro studies on GenX.

Table 1: Cytotoxicity of GenX in HepG2 Cells

StudyExposure TimeConcentration (µM)Viability (%)Assay
Lee et al. (2021)[4]12 hours250~93%WST-1
500~77%WST-1
48 hours250~77%WST-1
500~48%WST-1
Wen et al. (2020)[5]48 hours20>100%Neutral Red
100>100%Neutral Red
200>100%Neutral Red
400~90%Neutral Red
600~75%Neutral Red
800<50%Neutral Red
1000<50%Neutral Red

Table 2: Effects of GenX on Gene Expression in HepG2 Cells (48-hour exposure)

StudyConcentration (µM)GeneFold Change
Wen et al. (2020)[6]100DNMT1Decreased
DNMT3ADecreased
DNMT3BDecreased
400DNMT1Decreased
DNMT3ADecreased
DNMT3BDecreased
Lee et al. (2021)[4]500BaxIncreased
Caspase 3Increased
Caspase 9Increased
CHOPIncreased
p53Increased

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of GenX.

Cell Viability Assays

1. WST-1 Assay (Lee et al., 2021) [4]

  • Cell Line: Human hepatoma (HepG2) cells.

  • Seeding Density: 1 x 10⁴ cells/well in a 96-well plate.

  • Treatment: Cells were exposed to various concentrations of GenX (40, 100, 250, and 500 µM) for 12 and 48 hours.

  • Procedure:

    • After the exposure period, 10 µL of WST-1 solution was added to each well.

    • The plate was incubated for 1 hour at 37°C.

    • The absorbance was measured at 450 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the control group.

2. Neutral Red Assay (Wen et al., 2020) [5]

  • Cell Line: Human hepatoma (HepG2) cells.

  • Seeding Density: 2 x 10⁴ cells/well in a 96-well plate.

  • Treatment: Cells were exposed to various concentrations of GenX (20, 100, 200, 400, 600, 800, and 1000 µM) for 48 hours.

  • Procedure:

    • Following treatment, the medium was replaced with a medium containing 50 µg/mL neutral red.

    • The plate was incubated for 2 hours at 37°C.

    • The cells were washed, and the incorporated dye was extracted with a destaining solution (50% ethanol, 1% acetic acid).

    • The absorbance was measured at 540 nm.

    • Cell viability was calculated as a percentage of the control.

Gene Expression Analysis (Quantitative Real-Time PCR)
  • Cell Line: Human hepatoma (HepG2) cells.

  • Treatment: Cells were treated with GenX at specified concentrations and durations.

  • Procedure:

    • RNA Extraction: Total RNA was isolated from the cells using a suitable RNA extraction kit.

    • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.

    • qPCR: Quantitative real-time PCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

    • Data Analysis: The relative expression of the target genes was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways and experimental workflows implicated in the in vitro toxicity of GenX.

GenX_Apoptosis_Pathway GenX GenX Exposure ROS Increased ROS Production GenX->ROS p53 p53 Activation ROS->p53 CHOP CHOP Upregulation ROS->CHOP Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CHOP->Casp9

Caption: GenX-induced apoptosis signaling pathway in HepG2 cells.

GenX_Gene_Expression_Workflow cluster_cell_culture Cell Culture and Exposure cluster_molecular_biology Molecular Analysis HepG2 HepG2 Cell Culture Treatment GenX Treatment HepG2->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis (2-ΔΔCt) qPCR->Data_Analysis

Caption: Experimental workflow for analyzing GenX-induced gene expression changes.

GenX_Metabolic_Fibroinflammatory_Pathway cluster_low_dose_effects Low Dose Effects cluster_high_dose_effects High Dose Effects GenX_Low Low Dose GenX (0.1-10 µM) HIF1a_Inhibition HIF1α Inhibition GenX_Low->HIF1a_Inhibition Metabolic_Interference Interference with Lipid, Monocarboxylic Acid, and Ketone Metabolism GenX_Low->Metabolic_Interference GenX_High High Dose GenX (100 µM) HIF1a_Activation HIF1α Activation GenX_High->HIF1a_Activation VEGF_Signaling VEGF Signaling Induction GenX_High->VEGF_Signaling PPARa_Signaling PPARα Signaling Induction GenX_High->PPARa_Signaling STAT3_Signaling STAT3 Signaling Induction GenX_High->STAT3_Signaling SMAD4_Signaling SMAD4 Signaling Induction GenX_High->SMAD4_Signaling Fibroinflammatory_Changes Fibroinflammatory Changes HIF1a_Activation->Fibroinflammatory_Changes VEGF_Signaling->Fibroinflammatory_Changes PPARa_Signaling->Fibroinflammatory_Changes STAT3_Signaling->Fibroinflammatory_Changes SMAD4_Signaling->Fibroinflammatory_Changes

Caption: Dose-dependent effects of GenX on signaling pathways in primary human hepatocytes.

Discussion

The available in vitro data indicates that GenX exhibits cytotoxic effects in a dose- and time-dependent manner in human liver cells.[4] The primary mechanisms of toxicity appear to involve the induction of oxidative stress, leading to apoptosis through the activation of intrinsic pathways involving p53, Bax, and caspases.[4] Furthermore, GenX has been shown to alter the expression of genes involved in epigenetic regulation, specifically DNA methyltransferases.[6]

Studies on primary human hepatocytes suggest a dose-dependent shift in the toxicological effects of GenX. At lower concentrations, it primarily interferes with metabolic pathways, while at higher concentrations, it induces fibroinflammatory changes through the modulation of signaling pathways including HIF1α, VEGF, PPARα, STAT3, and SMAD4.[7] It is important to note that some studies have reported no significant cytotoxicity at certain concentrations, highlighting the need for careful consideration of experimental conditions and endpoints.[7]

Conclusion

This technical guide provides a consolidated overview of the in vitro toxicological screening of GenX. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further in vitro and in vivo studies are warranted to fully elucidate the toxicological profile of GenX and to inform human health risk assessments. The use of standardized genetic toxicology assays, such as the Ames test and in vitro micronucleus assay, would be a valuable next step in comprehensively evaluating the genotoxic potential of this compound.[8][9]

References

Determination of Critical Micelle Concentration (CMC) for Isooctadecanoic Acid Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the Critical Micelle Concentration (CMC) of isooctadecanoic acid salts, commonly known as isostearic acid salts. Isooctadecanoic acid, a branched-chain fatty acid, imparts unique properties to its corresponding salts, influencing their self-assembly into micelles in solution. Understanding the CMC is crucial for various applications, including drug delivery, formulation science, and materials research. This document details the theoretical underpinnings of micellization and provides in-depth experimental protocols for key determination techniques, including surface tensiometry, conductometry, and fluorescence spectroscopy. Quantitative data, where available, is presented in structured tables to facilitate comparison. Furthermore, this guide includes visual representations of experimental workflows and conceptual diagrams using the DOT language to enhance comprehension.

Introduction to Micellization and Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. Isooctadecanoic acid salts are anionic surfactants where the carboxylate group serves as the hydrophilic head and the branched C18 alkyl chain acts as the hydrophobic tail.

In aqueous solutions, at low concentrations, these surfactant molecules exist as monomers. As the concentration increases, they tend to adsorb at the air-water interface, leading to a reduction in the surface tension of the solution.[1] Once the interface is saturated, a further increase in surfactant concentration leads to the spontaneous self-assembly of these monomers into organized aggregates known as micelles. This phenomenon is driven by the hydrophobic effect, where the hydrophobic tails aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment.

The Critical Micelle Concentration (CMC) is defined as the specific concentration of a surfactant at which the formation of micelles begins.[2] Above the CMC, any additional surfactant molecules added to the system will predominantly form new micelles, while the monomer concentration remains relatively constant.[3] The CMC is a fundamental parameter that characterizes a surfactant and is influenced by factors such as the structure of the hydrophobic tail and hydrophilic head group, temperature, pressure, and the presence of electrolytes or other solutes.[1][2] For ionic surfactants, the CMC typically decreases to a minimum value and then increases as the temperature rises.[1][4]

The Influence of the Isooctadecanoic Acid Structure

The branched nature of the isooctadecanoic acid alkyl chain distinguishes its salts from their linear counterparts, such as sodium stearate. This branching generally leads to a higher CMC compared to the corresponding straight-chain isomer. The methyl group on the alkyl chain introduces steric hindrance, which can disrupt the efficient packing of the hydrophobic tails within the micelle core. This less favorable packing requires a higher concentration of monomers to initiate micelle formation.

Experimental Methodologies for CMC Determination

Several physicochemical properties of a surfactant solution exhibit a distinct change at the CMC, which forms the basis for various experimental determination methods.[5] The most common and reliable techniques are detailed below.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of any type of surfactant.[6] It is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2]

Experimental Protocol: Wilhelmy Plate Method

The Wilhelmy plate method is a static technique that measures the force exerted on a thin plate (typically platinum) partially immersed in the liquid.[7][8]

  • Preparation of Solutions: Prepare a stock solution of the isooctadecanoic acid salt in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution.

  • Instrumentation Setup: A tensiometer equipped with a Wilhelmy plate is used. The platinum plate must be thoroughly cleaned (e.g., by flaming or with a suitable solvent) to ensure complete wetting (contact angle of 0°).

  • Measurement:

    • The surface tension of pure deionized water is measured first for calibration and reference.

    • Starting with the most dilute solution, the surface tension of each concentration is measured. The plate is brought into contact with the liquid surface, and the downward force due to surface tension is recorded.[8]

    • Between each measurement, the sample vessel and the plate should be rinsed with the next solution to be measured.

    • All measurements should be performed at a constant temperature.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will typically show two linear regions: one with a negative slope at concentrations below the CMC and another that is nearly horizontal at concentrations above the CMC.[6]

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[6]

Workflow for Surface Tensiometry

Surface_Tensiometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_samples Measure Surface Tension of Samples (Dilute to Concentrated) prep_dilutions->measure_samples measure_h2o Measure Surface Tension of Water measure_h2o->measure_samples plot_data Plot γ vs. log C measure_samples->plot_data determine_cmc Determine CMC from Intersection plot_data->determine_cmc

Workflow for CMC determination using surface tensiometry.
Conductometry

This method is suitable for ionic surfactants like isooctadecanoic acid salts. It relies on the change in the electrical conductivity of the solution as a function of surfactant concentration. Below the CMC, the surfactant exists as individual ions (carboxylate anion and the counter-ion), and the conductivity increases linearly with concentration.[9] Above the CMC, the newly formed micelles are larger and have a lower mobility than the individual ions, and they also bind some of the counter-ions. This leads to a decrease in the slope of the conductivity versus concentration plot.[6]

Experimental Protocol

  • Preparation of Solutions: Similar to the surface tensiometry method, prepare a stock solution and a series of dilutions of the isooctadecanoic acid salt in high-purity deionized water.

  • Instrumentation Setup: A calibrated conductivity meter with a temperature-controlled conductivity cell is required.

  • Measurement:

    • The conductivity of the deionized water is measured as a baseline.

    • The conductivity of each prepared solution is measured, starting from the most dilute.[10]

    • Ensure thermal equilibrium is reached before each reading.[10]

    • The cell should be rinsed with the next solution before measurement.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

    • The plot will show two linear regions with different slopes.

    • The CMC is the concentration at the point of intersection of these two lines.[9]

Workflow for Conductometry

Conductometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_samples Measure Conductivity of Samples prep_dilutions->measure_samples measure_h2o Measure Conductivity of Water measure_h2o->measure_samples plot_data Plot κ vs. C measure_samples->plot_data determine_cmc Determine CMC from Breakpoint plot_data->determine_cmc

Workflow for CMC determination using conductometry.
Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[11][12]

Principle: Pyrene exhibits a characteristic fine structure in its emission spectrum. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the I₁/I₃ ratio, is sensitive to the polarity of the solvent. In a polar environment like water, the I₁/I₃ ratio is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar interior of the micelles.[13] This change in the microenvironment causes a decrease in the I₁/I₃ ratio.

Experimental Protocol

  • Preparation of Probe Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone). A small aliquot of this stock solution is added to a series of volumetric flasks, and the solvent is evaporated, leaving a thin film of pyrene.

  • Preparation of Surfactant Solutions: Prepare a series of isooctadecanoic acid salt solutions of varying concentrations in deionized water. Add these solutions to the flasks containing the pyrene film to achieve a final pyrene concentration that is very low (e.g., ~1 µM) to avoid excimer formation.[12]

  • Equilibration: Allow the solutions to equilibrate (e.g., by stirring or sonication) to ensure the partitioning of pyrene into the micelles is complete.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite the pyrene at a suitable wavelength (e.g., 334 nm).

    • Record the emission spectrum for each sample.

    • Determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each surfactant concentration.

    • Plot the I₁/I₃ ratio as a function of the surfactant concentration or log C.

    • The plot will typically show a sigmoidal decrease. The CMC is often taken as the concentration at the inflection point of this curve.

Signaling Pathway for Fluorescence Probe Method

Fluorescence_Probe_Signaling cluster_below_cmc Below CMC cluster_above_cmc Above CMC Surfactant_Monomers Surfactant Monomers Pyrene_in_Water Pyrene in Water (Polar Environment) Surfactant_Monomers->Pyrene_in_Water High_I1_I3 High I₁/I₃ Ratio Pyrene_in_Water->High_I1_I3 Micelle_Formation Micelle Formation Pyrene_in_Micelle Pyrene in Micelle Core (Nonpolar Environment) Micelle_Formation->Pyrene_in_Micelle Low_I1_I3 Low I₁/I₃ Ratio Pyrene_in_Micelle->Low_I1_I3 Increase_Concentration Increase Surfactant Concentration Increase_Concentration->Micelle_Formation

Conceptual diagram of the fluorescence probe method for CMC determination.

Quantitative Data for Isooctadecanoic Acid Salts

Surfactant SaltMethodTemperature (°C)SolventCMC (mol/L)Surface Tension at CMC (mN/m)Reference
Potassium IsooctadecanoateSurface TensiometryNot SpecifiedWaterNot explicitly determined, but surface tension is 25.3 mN/m at ~1 g/L (~0.0031 mol/L)~25.3ECHA Database
Sodium Stearate (for comparison)Conductometry25Water~0.00095Not ReportedResearchGate Publication[10]

Note: The data for potassium isooctadecanoate is derived from a single concentration measurement and represents the surface tension in the vicinity of the CMC. The value for sodium stearate, the linear isomer, is provided for comparative purposes to highlight the expected difference due to chain branching.

Conclusion

The determination of the critical micelle concentration is a critical step in the characterization of isooctadecanoic acid salts for their application in research and industry. This guide has provided detailed experimental protocols for three robust methods: surface tensiometry, conductometry, and fluorescence spectroscopy. While extensive quantitative data for these specific surfactants is sparse, the methodologies described herein provide a clear path for researchers to accurately determine the CMC for their particular isooctadecanoic acid salt and system conditions. The provided workflows and diagrams serve to visually simplify these processes, aiding in their successful implementation in the laboratory. The unique branched structure of isooctadecanoic acid is expected to result in a higher CMC compared to its linear counterparts, a factor that should be considered in formulation and application development.

References

An In-depth Technical Guide to the Surface Tension Properties of Aqueous Solutions of Einecs 300-108-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the surface tension properties of aqueous solutions of the chemical compound identified by Einecs number 300-108-0. This substance is chemically defined as isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1) , with the corresponding CAS number 93920-23-1 . Due to a lack of publicly available empirical data for this specific compound, this guide synthesizes information on its constituent components—isooctadecanoic acid and 2-amino-2-methylpropan-1-ol—and the established principles of surfactant chemistry to predict and understand its behavior in aqueous solutions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing foundational knowledge, outlining experimental methodologies for surface tension determination, and discussing the anticipated surface-active properties of this fatty acid amine salt.

Introduction to Einecs 300-108-0

This compound is an amine salt formed from the reaction of isooctadecanoic acid, a branched-chain fatty acid, and 2-amino-2-methylpropan-1-ol (AMP), a primary amine. The formation of this compound results in a molecule with both a long, hydrophobic alkyl chain from the fatty acid and a hydrophilic headgroup from the protonated amine and the carboxylate group. This amphiphilic structure is characteristic of surfactants, suggesting that aqueous solutions of this compound will exhibit significant surface activity, including the reduction of surface tension at the air-water interface.

Fatty amines and their salts are known for their surfactant properties and are utilized in various industrial and commercial applications, including as emulsifiers, detergents, and conditioning agents.[1][2][3] The specific properties of these surfactants, such as their ability to lower surface tension, are dictated by the structure of both the hydrophobic tail and the hydrophilic headgroup.[2]

Chemical Structure and Formation

The compound is formed through an acid-base reaction between isooctadecanoic acid and 2-amino-2-methylpropan-1-ol.

cluster_reactants Reactants cluster_product Product Isooctadecanoic_Acid Isooctadecanoic Acid (C₁₈H₃₆O₂) Reaction + Isooctadecanoic_Acid->Reaction AMP 2-Amino-2-methylpropan-1-ol (C₄H₁₁NO) AMP->Reaction Product_Salt Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1) (this compound) Reaction->Product_Salt Acid-Base Reaction

Formation of this compound.

Surface Tension Properties of Constituent Components

To understand the surface tension behavior of the compound, it is essential to first examine the properties of its individual components in aqueous solutions.

Isooctadecanoic Acid

Isooctadecanoic acid is a long-chain fatty acid. Safety data sheets for isostearic acid (a synonym for isooctadecanoic acid) indicate that it has low water solubility.[4][5][6][7] Generally, fatty acids with long alkyl chains are surface-active and can reduce the surface tension of water, although their effectiveness is often limited by their low solubility.[8] The carboxyl group provides some hydrophilicity, but the long C18 hydrocarbon chain dominates, making the molecule largely hydrophobic. In aqueous solutions, fatty acids tend to adsorb at the air-water interface with their hydrophobic tails oriented towards the air and their hydrophilic carboxyl groups in the water.

2-Amino-2-methylpropan-1-ol (AMP)

2-Amino-2-methylpropan-1-ol is a water-soluble organic compound containing both an amine and a hydroxyl group, which impart hydrophilicity. Research has been conducted on the surface tension of aqueous solutions of AMP, often in the context of mixtures with other amines for applications such as carbon dioxide capture.[9] While AMP itself is not a strong surfactant due to its relatively short alkyl chain, it does exhibit some surface activity and can influence the surface tension of aqueous solutions.

Predicted Surface Tension Properties of Aqueous Solutions of this compound

The formation of the amine salt significantly alters the physicochemical properties of the individual components, particularly enhancing the water solubility of the fatty acid. This increase in solubility allows for a higher concentration of the amphiphilic species in the bulk water phase and at the air-water interface, leading to a more pronounced reduction in surface tension compared to the fatty acid alone.

The resulting compound, isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1), is expected to behave as a cationic surfactant, where the protonated amine group acts as the primary hydrophilic head. Such fatty amine salts are known to be effective at reducing surface tension.[1][3]

Quantitative Data

As of the date of this publication, specific quantitative data on the surface tension of aqueous solutions of this compound at various concentrations and temperatures are not available in the public domain. However, based on the behavior of similar fatty acid amine salts, a general trend can be predicted.

ConcentrationPredicted Surface Tension (mN/m)Notes
Pure Water~72At room temperature.
Low ConcentrationDecreasingThe surface tension is expected to decrease as the concentration of the compound increases.
Critical Micelle Concentration (CMC)PlateauAbove a certain concentration (the CMC), the surface tension will likely plateau at its minimum value as micelles form in the bulk solution.

Experimental Protocols for Surface Tension Measurement

The surface tension of aqueous solutions of surface-active agents like this compound can be determined using several established methods. The choice of method may depend on whether static (equilibrium) or dynamic surface tension is of interest.[10]

Common Experimental Methods
  • Wilhelmy Plate Method: This technique involves measuring the force exerted on a thin platinum plate as it is brought into contact with the liquid surface. It is a reliable method for determining equilibrium surface tension.[10][11][12][13]

  • du Noüy Ring Method: This method measures the force required to pull a platinum ring from the surface of a liquid. While widely used, it can be less accurate for surfactant solutions where the surface tension changes over time.[10][13]

  • Pendant Drop Method: This optical method involves analyzing the shape of a droplet of the liquid hanging from a needle. The shape of the drop is determined by the balance between gravity and surface tension. This method is highly accurate and can be used for both static and dynamic measurements.[10][12][13]

  • Maximum Bubble Pressure Method: This technique is suitable for measuring dynamic surface tension, which is important for processes that occur rapidly. It measures the maximum pressure required to form a bubble in the liquid.[10]

General Experimental Workflow

The following diagram illustrates a general workflow for measuring the surface tension of a surfactant solution.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare aqueous solutions of This compound at various concentrations. Calibrate Calibrate the tensiometer with a known standard (e.g., pure water). Prepare_Solutions->Calibrate Measure Measure the surface tension of each solution using a selected method (e.g., Pendant Drop). Calibrate->Measure Record Record temperature and surface tension values. Measure->Record Plot Plot surface tension as a function of concentration. Record->Plot Determine_CMC Determine the Critical Micelle Concentration (CMC) from the plot. Plot->Determine_CMC

General workflow for surface tension measurement.

Signaling Pathways

The concept of signaling pathways is typically associated with biological processes, where molecules transmit signals within or between cells. For a chemical compound like this compound, its primary mode of action in the context of this guide is its physicochemical effect on the surface tension of aqueous solutions. Therefore, a discussion of signaling pathways is not applicable to the surface tension properties of this substance.

Conclusion

References

Methodological & Application

Application and Protocol Guide: Addressing the Use of Einecs 300-108-0 in Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research into the scientific literature and chemical databases reveals that Einecs 300-108-0, chemically identified as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), is not utilized as a pH buffering agent in aqueous or non-aqueous media. This document serves to clarify the established applications of this compound and to provide a broader context and practical guidance on the critical challenge of pH control in non-aqueous systems for pharmaceutical and research applications.

Part 1: The Identity and Documented Applications of this compound

This compound is a coordination complex of europium.[1][2] Its primary and well-documented applications stem from its unique spectroscopic and chemical properties, none of which relate to pH buffering.

Table 1: Chemical Identity of this compound

IdentifierValue
Einecs No. 300-108-0
CAS No. 15522-71-1
Chemical Name Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)
Synonyms Eu(dpm)3, Eu(tmhd)3
Molecular Formula C₃₃H₅₇EuO₆

Primary applications include:

  • NMR Shift Reagent: Its paramagnetic nature allows it to induce significant shifts in the nuclear magnetic resonance (NMR) signals of other molecules, aiding in the structural elucidation of organic compounds.[2]

  • Luminescent Materials: The europium ion is known for its strong luminescence, making this compound a component in the development of phosphors and other light-emitting materials.[2]

  • Doping Agent: It has been used as a doping agent in Gallium Nitride (GaN) light-emitting diodes (LEDs) to enhance their luminescent properties.[2]

Given the absence of any data supporting its use as a pH buffer, it is not possible to provide application notes, protocols, or quantitative data for this substance in that context.

Part 2: The Challenge of pH Control in Non-Aqueous Media

While the initial query on this compound as a buffer was unfounded, the underlying need to control acidity and basicity in non-aqueous systems is a significant challenge in drug development and chemical research. The concept of pH is strictly defined in aqueous solutions, and its direct translation to non-aqueous media is problematic.[3] However, maintaining a consistent acid-base environment is crucial for the stability, solubility, and efficacy of active pharmaceutical ingredients (APIs) and other chemical entities in non-aqueous formulations.[4]

Key Considerations for Non-Aqueous pH Control:
  • Solvent Properties: The autoprotolysis constant, dielectric constant, and polarity of the solvent will significantly influence the behavior of acidic and basic species.[5]

  • pKa Shifts: The pKa of a buffering agent can change dramatically when moving from an aqueous to a non-aqueous environment.[5]

  • Measurement Difficulties: Standard pH electrodes are designed for aqueous systems and may give unstable or inaccurate readings in non-aqueous media due to dehydration of the glass membrane and issues with the reference junction.[3]

General Approaches and Emerging Solutions:

The development of buffering systems for non-aqueous solutions is an active area of research. Approaches often involve the use of a weak acid and its conjugate base, or a weak base and its conjugate acid, that are soluble and stable in the chosen solvent.

Recently, novel molecules have been specifically designed to act as buffers in organic solvents. For instance, researchers have developed 2-substituted-1,3-cyclohexanedione derivatives that can neutralize both acids and bases in non-aqueous environments.[4]

Table 2: Examples of Buffer Systems Explored in Non-Aqueous or Mixed-Aqueous Media

Solvent SystemExample Buffer ComponentsApplication Area
EthanolAcetic acid / Sodium acetateBiofuel quality control
Propylene GlycolPhosphate or Citrate buffersPharmaceutical formulations
Dimethyl Sulfoxide (DMSO)Various organic acids and basesChemical reaction control

Part 3: Experimental Protocols for Evaluating a Potential Non-Aqueous Buffer

For researchers aiming to establish pH control in a non-aqueous system, a systematic approach is required. The following is a generalized protocol for the evaluation of a potential buffering agent in a non-aqueous solvent.

Protocol 1: Solubility and Stability Assessment
  • Objective: To determine the solubility and stability of the candidate buffer components (weak acid and conjugate base, or vice versa) in the target non-aqueous solvent.

  • Materials:

    • Candidate buffer components

    • Target non-aqueous solvent(s)

    • Analytical balance, vials, magnetic stirrer

    • HPLC or other suitable analytical method

  • Procedure:

    • Prepare saturated solutions of each buffer component in the solvent at the desired temperature.

    • Equilibrate for a set period (e.g., 24 hours) with stirring.

    • Filter the solutions to remove undissolved solid.

    • Determine the concentration of the dissolved component using a validated analytical method (e.g., HPLC, titration).

    • To assess stability, store the solutions under relevant conditions (e.g., elevated temperature, light exposure) and monitor the concentration of the buffer components over time for any degradation.

Protocol 2: Potentiometric Titration for Apparent pKa Determination
  • Objective: To determine the apparent pKa (pKa*) of the weak acid or weak base in the non-aqueous solvent.

  • Materials:

    • Calibrated potentiometric titrator with a suitable electrode for non-aqueous solutions

    • Solution of the weak acid (or base) of known concentration in the non-aqueous solvent

    • Solution of a strong base (or acid) of known concentration in the same solvent (e.g., tetrabutylammonium hydroxide)

  • Procedure:

    • Place a known volume of the weak acid (or base) solution into the titration vessel.

    • Immerse the electrode and begin stirring.

    • Titrate with the strong base (or acid) solution, recording the potential (mV) as a function of the volume of titrant added.

    • Plot the titration curve (mV vs. volume).

    • The pKa* corresponds to the pH reading at the half-equivalence point.

Protocol 3: Buffer Capacity Measurement
  • Objective: To determine the buffer capacity (β) of the prepared buffer solution.

  • Materials:

    • Prepared buffer solution (containing the weak acid and conjugate base at a known concentration) in the non-aqueous solvent.

    • Calibrated potentiometric system.

    • Strong acid and strong base titrants.

  • Procedure:

    • Place a known volume of the buffer solution into the vessel.

    • Measure the initial potential.

    • Add a small, known amount of strong acid and record the change in potential.

    • Repeat with additions of strong base to the original buffer solution.

    • Calculate the buffer capacity using the formula: β = ΔB / ΔpH, where ΔB is the moles of added acid or base and ΔpH is the change in pH.

Part 4: Visualizing the Workflow

The selection and validation of a non-aqueous buffer system is a multi-step process. The following diagram illustrates a logical workflow for researchers.

NonAqueousBufferWorkflow start Define Formulation Requirements (Solvent, Target pH, API) lit_review Literature Review for Candidate Buffers start->lit_review solubility Protocol 1: Solubility & Stability Testing lit_review->solubility pka_det Protocol 2: Apparent pKa Determination solubility->pka_det  If Soluble & Stable buffer_prep Prepare Buffer Solutions (Varying Ratios/Concentrations) pka_det->buffer_prep  If pKa* is suitable capacity_test Protocol 3: Buffer Capacity Measurement buffer_prep->capacity_test api_compat API Compatibility & Stability in Buffered System capacity_test->api_compat  If Capacity is Adequate optimization Optimization of Buffer Concentration api_compat->optimization  If API is Stable final_form Final Formulation optimization->final_form

References

Application Notes and Protocols for Isooctadecanoic Acid, Compound with 2-Amino-2-Methylpropan-1-ol in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a general guideline. Specific experimental data for the use of isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol in emulsion polymerization is not widely available in published literature. The protocols and data presented here are representative examples based on the known principles of emulsion polymerization and the properties of similar fatty acid amine salt surfactants. Optimization of the described procedures will be necessary for specific monomer systems and applications.

Introduction

The compound formed by isooctadecanoic acid and 2-amino-2-methylpropan-1-ol is an amine salt of a branched-chain fatty acid. Such molecules are effective surfactants and can be utilized as primary emulsifiers in emulsion polymerization processes. The in-situ formation of this surfactant by neutralizing isooctadecanoic acid with 2-amino-2-methylpropan-1-ol in the aqueous phase offers a versatile approach to stabilizing monomer droplets and growing polymer particles during the synthesis of latexes.

Properties of the Components:

  • Isooctadecanoic Acid (Isostearic Acid): A C18 saturated branched-chain fatty acid that is liquid at room temperature. Its branched structure provides excellent thermal and oxidative stability and enhances its ability to disperse pigments and particles.[1][2][3]

  • 2-Amino-2-methylpropan-1-ol (AMP): A water-soluble amino alcohol that functions as a strong base to neutralize the fatty acid, forming the soap.[4][5][6] It is also used as a dispersant and pH buffer.[4]

The resulting amine salt acts as an anionic surfactant, where the carboxylate group forms the hydrophilic head and the long, branched hydrocarbon chain constitutes the hydrophobic tail. This structure is conducive to forming micelles in an aqueous solution, which are essential for the nucleation of polymer particles in emulsion polymerization.

Logical Relationship of Components in Emulsion Polymerization

The following diagram illustrates the fundamental relationships and roles of the key components in an emulsion polymerization process stabilized by the in-situ formation of the isooctadecanoic acid-AMP salt.

EmulsionPolymerization cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products Monomer Monomer (e.g., Styrene, MMA) Micelle_Formation Micelle Formation Monomer->Micelle_Formation Solubilization Polymerization_Growth Particle Growth Monomer->Polymerization_Growth Diffusion from droplets Water Continuous Phase (Water) Water->Micelle_Formation Initiation Initiation Water->Initiation Initiator Initiator (e.g., KPS) Initiator->Initiation Surfactant_precursors Surfactant Precursors (Isooctadecanoic Acid + AMP) Surfactant_precursors->Micelle_Formation In-situ neutralization Particle_Nucleation Particle Nucleation Micelle_Formation->Particle_Nucleation Initiation->Particle_Nucleation Particle_Nucleation->Polymerization_Growth Latex Stable Latex (Polymer Particles in Water) Polymerization_Growth->Latex

Caption: Logical workflow of emulsion polymerization.

Experimental Protocol: Synthesis of Polystyrene Latex

This protocol describes a general procedure for the emulsion polymerization of styrene using isooctadecanoic acid and 2-amino-2-methylpropan-1-ol as the emulsifier system.

3.1. Materials and Equipment

  • Monomer: Styrene (inhibitor removed by passing through an alumina column)

  • Surfactant Precursors:

    • Isooctadecanoic acid (Isostearic acid)

    • 2-Amino-2-methylpropan-1-ol (AMP)

  • Initiator: Potassium persulfate (KPS)

  • Continuous Phase: Deionized (DI) water

  • Equipment:

    • Jacketed glass reactor (500 mL) equipped with a reflux condenser, mechanical stirrer, nitrogen inlet, and temperature probe.

    • Heating/cooling circulator

    • Monomer and initiator feed pumps (optional, for semi-batch process)

    • Sample withdrawal system

3.2. Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction & Analysis A 1. Charge reactor with DI water, isooctadecanoic acid, and AMP. B 2. Heat to reaction temperature (e.g., 80°C) under N2 purge and stirring. A->B E 5. Add a portion of monomer to the reactor. B->E C 3. Prepare initiator solution (KPS in DI water). F 6. Add initiator solution to start polymerization. C->F D 4. Prepare monomer (styrene). D->E G 7. Feed remaining monomer over 3-4 hours. D->G E->F F->G H 8. Hold at temperature for 1 hour after feed. G->H I 9. Cool the reactor to room temperature. H->I J 10. Filter the latex through a 100-mesh screen. I->J K 11. Characterize the latex: - Solid content - Particle size - pH - Viscosity J->K

Caption: Step-by-step experimental workflow.

3.3. Procedure (Semi-Batch Process)

  • Reactor Setup: Charge the 500 mL jacketed glass reactor with 150 g of DI water, 3.0 g of isooctadecanoic acid, and 1.0 g of 2-amino-2-methylpropan-1-ol. The molar ratio of acid to amine should be approximately 1:1 to ensure neutralization.

  • In-situ Surfactant Formation: Begin stirring the mixture at 200 rpm and purge with nitrogen for 30 minutes to remove oxygen. Heat the reactor to 80°C. The isooctadecanoic acid will melt and react with the AMP to form the emulsifier in situ.

  • Initiation: Prepare an initiator solution by dissolving 0.5 g of KPS in 10 g of DI water.

  • Seeding: Add 10 g (approx. 10% of total monomer) of styrene to the hot reactor. Allow the system to equilibrate for 10 minutes.

  • Polymerization Start: Add the initiator solution to the reactor to begin the polymerization of the seed particles.

  • Monomer Feed: After 15 minutes, begin the continuous feed of the remaining 90 g of styrene into the reactor over a period of 3 hours.

  • Completion: Once the monomer feed is complete, maintain the reaction temperature at 80°C for an additional hour to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature while maintaining slow stirring. Filter the resulting latex through a 100-mesh screen to remove any coagulum.

  • Characterization: Analyze the final latex for solid content, particle size and distribution, pH, and viscosity.

Representative Data

The following tables present hypothetical, yet representative, data that could be expected from experiments investigating the effect of surfactant concentration on the properties of the final latex.

Table 1: Formulation Variables

Formulation IDStyrene (g)Water (g)Isooctadecanoic Acid (g)AMP (g)KPS (g)
EXP-11001501.50.50.5
EXP-21001503.01.00.5
EXP-31001504.51.50.5

Table 2: Expected Latex Properties

Formulation IDSurfactant Conc. (wt% on Monomer)Solid Content (%)Monomer Conversion (%)Particle Size (nm)Polydispersity Index (PDI)
EXP-12.0~39.5>98~150<0.1
EXP-24.0~39.8>99~100<0.05
EXP-36.0~39.9>99~75<0.05

Note: Generally, increasing the surfactant concentration leads to a larger number of micelles, resulting in the formation of more, but smaller, polymer particles.

Potential Applications

Latexes synthesized using isooctadecanoic acid-AMP salt as an emulsifier can be explored for various applications, leveraging the unique properties of the branched-chain fatty acid.

  • Coatings and Adhesives: The excellent stability and dispersing properties of isostearic acid can lead to latexes with good pigment compatibility and film formation properties.

  • Drug Delivery: The biocompatibility of fatty acids suggests that these polymer nanoparticles could be investigated as carriers for hydrophobic drugs. The branched structure of the isooctadecanoic acid might influence the loading capacity and release kinetics of encapsulated agents.

  • Personal Care Products: Given that isostearic acid and its derivatives are used in cosmetics, the resulting polymers may be suitable for formulation into personal care products.[2]

Troubleshooting and Optimization

  • Coagulum Formation: Excessive coagulum may indicate insufficient stabilization. Increase the surfactant concentration or adjust the stirring speed. Ensure a consistent nitrogen purge to prevent oxygen inhibition.

  • Broad Particle Size Distribution: This may result from inconsistent nucleation. A seeded polymerization approach, as described in the protocol, can help achieve a more uniform particle size.

  • Low Monomer Conversion: Ensure the initiator concentration is adequate and the reaction temperature is maintained. A post-polymerization heating period can help consume residual monomer.

References

Application Notes and Protocols for Stable Oil-in-Water Emulsions Using CAS 93920-23-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of stable oil-in-water (o/w) emulsions utilizing CAS 93920-23-1, chemically identified as isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1). This compound, an amine salt of a fatty acid, functions as an effective anionic surfactant, enabling the formation of stable o/w emulsions suitable for various applications in the pharmaceutical and cosmetic industries.

Introduction to CAS 93920-23-1 as an Emulsifier

Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1) is formed by the neutralization reaction between isooctadecanoic acid (a lipophilic fatty acid) and 2-amino-2-methylpropan-1-ol (AMP), a water-soluble amino alcohol. This in-situ formation of an amine soap creates an amphiphilic molecule with a hydrophilic head (the carboxylate and ammonium groups) and a lipophilic tail (the isooctadecanoic acid hydrocarbon chain). This structure allows it to orient at the oil-water interface, reducing interfacial tension and stabilizing dispersed oil droplets within a continuous aqueous phase.

The use of this in-situ generated emulsifier offers flexibility in formulation development. 2-Amino-2-methyl-1-propanol is a well-known pH buffering agent in cosmetic and pharmaceutical formulations.[1][2][3] The formation of the isooctadecanoate salt not only provides emulsification but can also contribute to the overall pH control of the final product.

Key Formulation Parameters and Data

The stability and physical characteristics of an oil-in-water emulsion stabilized with CAS 93920-23-1 are dependent on several key parameters. The following table summarizes typical ranges for these parameters based on general principles of o/w emulsion formulation with fatty acid soaps.

ParameterTypical RangeRationale
Oil Phase Concentration (% w/w) 10 - 40%Influences viscosity and application feel. Higher concentrations may require increased emulsifier levels.
CAS 93920-23-1 Concentration (% w/w) 1 - 5%Dependent on the oil phase concentration and desired droplet size. Higher concentrations lead to smaller, more stable droplets.
Isooctadecanoic Acid : AMP Molar Ratio 1:1 to 1:1.2A slight excess of AMP can ensure complete neutralization of the fatty acid and contribute to pH buffering.
Homogenization Speed (rpm) 5,000 - 15,000High shear is necessary to reduce oil droplet size and create a stable emulsion.
Homogenization Time (minutes) 5 - 15Sufficient time is required to achieve a uniform droplet size distribution.
Final pH 7.5 - 9.0The emulsifier is most effective in this pH range, ensuring the fatty acid remains in its salt form.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and characterization of a stable oil-in-water emulsion using CAS 93920-23-1.

Materials and Equipment
  • Oil Phase: Mineral oil, isopropyl myristate, or other suitable non-polar oil.

  • Aqueous Phase: Deionized water.

  • Emulsifier Components:

    • Isooctadecanoic acid

    • 2-Amino-2-methylpropan-1-ol (AMP)

  • Equipment:

    • High-shear homogenizer (e.g., rotor-stator type)

    • Beakers and magnetic stirrer

    • Water bath or heating mantle

    • pH meter

    • Microscope with a calibrated reticle or particle size analyzer

Emulsion Preparation Protocol (In-situ Method)

This protocol describes the formation of the emulsifier in-situ during the emulsion preparation.

  • Prepare the Aqueous Phase:

    • In a beaker, combine the desired amount of deionized water and 2-amino-2-methylpropan-1-ol.

    • Heat the mixture to 70-75°C while stirring until the AMP is fully dissolved.

  • Prepare the Oil Phase:

    • In a separate beaker, combine the oil and isooctadecanoic acid.

    • Heat the oil phase to 70-75°C while stirring until the fatty acid is completely melted and dispersed.

  • Combine the Phases:

    • Slowly add the hot oil phase to the hot aqueous phase while mixing with a magnetic stirrer.

  • Homogenization:

    • Immediately transfer the mixture to a high-shear homogenizer.

    • Homogenize at 10,000 rpm for 10 minutes. Ensure the temperature is maintained around 65-70°C during homogenization.

  • Cooling:

    • After homogenization, allow the emulsion to cool to room temperature with gentle stirring.

  • Final pH Adjustment:

    • Measure the pH of the final emulsion and adjust to the target range (7.5-9.0) if necessary, using a dilute solution of AMP or a suitable acid.

Emulsion Stability Testing Protocol
  • Macroscopic Observation:

    • Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence immediately after preparation and at predetermined time points (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C, 4°C).

  • Microscopic Evaluation:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the droplet size and distribution under a microscope. Note any changes in droplet size or signs of aggregation over time.

  • Centrifugation Test:

    • Place 10 mL of the emulsion in a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Observe for any phase separation. A stable emulsion should show no separation.

  • Freeze-Thaw Cycling:

    • Subject the emulsion to three cycles of freezing (-20°C for 24 hours) and thawing (room temperature for 24 hours).

    • After the final cycle, visually and microscopically inspect the emulsion for any signs of instability.

Visualizations

The following diagrams illustrate the key processes and mechanisms involved in the formulation of stable oil-in-water emulsions with CAS 93920-23-1.

Emulsifier_Formation_and_Emulsion_Preparation cluster_prep Preparation of Phases (70-75°C) cluster_process Emulsification Process Aqueous_Phase Aqueous Phase (Water + 2-Amino-2-methylpropan-1-ol) Mixing Combine Phases Aqueous_Phase->Mixing Add Oil Phase to Aqueous Phase Oil_Phase Oil Phase (Oil + Isooctadecanoic Acid) Oil_Phase->Mixing Homogenization High-Shear Homogenization (10,000 rpm, 10 min) Mixing->Homogenization In-situ Emulsifier Formation Cooling Cool to Room Temperature Homogenization->Cooling Final_Emulsion Stable O/W Emulsion Cooling->Final_Emulsion

Caption: Workflow for in-situ formation of the emulsifier and preparation of the o/w emulsion.

Caption: Mechanism of o/w emulsion stabilization by CAS 93920-23-1 at the oil-water interface.

Conclusion

CAS 93920-23-1, the salt of isooctadecanoic acid and 2-amino-2-methylpropan-1-ol, is a versatile and effective emulsifier for creating stable oil-in-water emulsions. By carefully controlling formulation parameters such as emulsifier concentration, oil phase content, and homogenization conditions, researchers and drug development professionals can produce stable emulsions with desired physical characteristics for a wide range of applications. The in-situ formation of this emulsifier provides a convenient and flexible method for emulsion preparation. The protocols and data presented here serve as a valuable starting point for the development of novel emulsion-based formulations.

References

Application Notes and Protocols for Topical Drug Delivery Systems with Isosorbide Dinitrate (Einecs 300-108-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide dinitrate (ISDN), identified by Einecs 300-108-0, is a potent vasodilator traditionally used in the management of angina pectoris. Its mechanism of action involves the release of nitric oxide (NO), which activates guanylate cyclase in vascular smooth muscle cells, leading to vasodilation. Topical and transdermal delivery of ISDN offers a promising alternative to oral administration by bypassing the extensive first-pass metabolism, potentially leading to improved bioavailability and sustained therapeutic effects. These application notes provide a comprehensive overview of the formulation strategies, experimental protocols, and quantitative data for the development of topical drug delivery systems for ISDN.

Mechanism of Action: Nitric Oxide Signaling Pathway

Isosorbide dinitrate serves as a prodrug that is converted to its active metabolite, nitric oxide (NO). NO then initiates a signaling cascade within vascular smooth muscle cells, resulting in relaxation and vasodilation.

Nitric_Oxide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell ISDN Isosorbide Dinitrate (Topical Application) ISDN_in Isosorbide Dinitrate ISDN->ISDN_in Skin Permeation NO Nitric Oxide (NO) ISDN_in->NO Metabolic Conversion sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to sGC_active sGC (Active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC active PKG Protein Kinase G (PKG) cGMP->PKG Activates MyosinLC_P Myosin Light Chain (Phosphorylated) PKG->MyosinLC_P Inhibits Myosin Light Chain Kinase (MLCK) MyosinLC Myosin Light Chain (Dephosphorylated) MyosinLC_P->MyosinLC Activates Myosin Light Chain Phosphatase (MLCP) Relaxation Vasodilation/ Relaxation MyosinLC->Relaxation

Caption: Nitric Oxide Signaling Pathway in Vasodilation.

Formulation Development of Topical Systems

The development of a successful topical formulation for isosorbide dinitrate requires careful selection of excipients to ensure drug stability, solubility, and adequate skin permeation. Various formulation strategies have been explored, including ointments, gels, transdermal patches, and buccal films.

Table 1: Example Formulations for Isosorbide Dinitrate Topical Delivery Systems
Formulation TypeComponentConcentration (% w/w)Reference
Ointment Isosorbide Dinitrate10[1]
Decyl Oleate24[1]
Sorbitan Sesquioleate2[1]
Emulsifying Additive6[1]
Water58[1]
Transdermal Patch (Reservoir) Isosorbide Dinitrate10
Polyvinyl Alcohol (PVA)75
Urea5
Buccal Film Isosorbide Dinitrate5 mg per film
Carbopol 934PVariable
Polyvinyl Pyrrolidone (PVP)Variable
Propylene GlycolVariable

Experimental Protocols

Preparation of Isosorbide Dinitrate Ointment

This protocol describes the preparation of an oil-in-water emulsion-based ointment.

Materials:

  • Isosorbide Dinitrate (finely crystalline, particle size < 100 µm)

  • Decyl Oleate

  • Sorbitan Sesquioleate

  • Emulsifying Additive (e.g., a mixture of higher saturated fatty alcohols with fatty alcohol sulfates and emulsifiers)[2]

  • Purified Water

  • High-speed stirrer and homogenizer

Procedure:

  • Heat the oil phase, consisting of decyl oleate, sorbitan sesquioleate, and the emulsifying additive, to 80°C until all components are melted and homogenous.[2]

  • Heat the purified water to 70°C.[2]

  • Add the heated water to the oil phase with vigorous stirring to form an emulsion.[2]

  • Cool the emulsion to room temperature (approximately 25°C).

  • In a separate vessel, suspend the finely crystalline isosorbide dinitrate in a portion of the cream base using a high-speed stirrer.[2]

  • Homogenize the drug suspension.

  • Add the remaining cream base to the drug concentrate and stir intensively at room temperature until a uniform ointment is obtained.[2]

  • Finally, homogenize the entire batch to ensure uniform drug distribution.

Ointment_Preparation_Workflow start Start heat_oil Heat Oil Phase (Decyl Oleate, Sorbitan Sesquioleate, Emulsifier) to 80°C start->heat_oil heat_water Heat Water to 70°C start->heat_water emulsify Combine and Stir Vigorously to Form Emulsion heat_oil->emulsify heat_water->emulsify cool Cool Emulsion to 25°C emulsify->cool suspend_isdn Suspend Isosorbide Dinitrate in a Portion of Cream cool->suspend_isdn homogenize1 Homogenize Suspension suspend_isdn->homogenize1 combine Combine with Remaining Cream and Stir homogenize1->combine homogenize2 Final Homogenization combine->homogenize2 end End homogenize2->end

Caption: Ointment Preparation Workflow.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the permeation of isosorbide dinitrate from a topical formulation through an excised skin membrane.

Materials:

  • Franz Diffusion Cells

  • Excised skin (e.g., rat, porcine, or human)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4)

  • Magnetic stirrer

  • Water bath with temperature control

  • Syringes for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Skin Preparation: Excise the skin from the donor and carefully remove any subcutaneous fat and connective tissue.

  • Cell Assembly: Mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

  • Receptor Chamber: Fill the receptor chamber with a known volume of pre-warmed (32°C or 37°C) and degassed receptor medium. Ensure there are no air bubbles between the skin and the medium. The receptor medium should be continuously stirred.[3]

  • Formulation Application: Apply a known quantity of the isosorbide dinitrate topical formulation onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the withdrawn samples for isosorbide dinitrate concentration using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Franz_Diffusion_Cell_Workflow start Start prep_skin Prepare Excised Skin start->prep_skin assemble_cell Assemble Franz Diffusion Cell prep_skin->assemble_cell fill_receptor Fill Receptor Chamber with Medium assemble_cell->fill_receptor apply_formulation Apply Topical Formulation fill_receptor->apply_formulation incubate Incubate at Controlled Temperature apply_formulation->incubate sample Withdraw Samples at Time Intervals incubate->sample replenish Replenish Receptor Medium sample->replenish analyze Analyze Samples (e.g., HPLC) sample->analyze replenish->analyze data_analysis Calculate Permeation Parameters analyze->data_analysis end End data_analysis->end

Caption: In Vitro Skin Permeation Study Workflow.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the quantification of isosorbide dinitrate. Method validation according to ICH guidelines is essential.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of Methanol and 0.1M Ammonium Sulphate (50:50 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of isosorbide dinitrate in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

  • Sample Preparation: Dilute the samples collected from the in vitro permeation study with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of isosorbide dinitrate in the samples by comparing the peak areas with the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on topical isosorbide dinitrate delivery systems.

Table 2: In Vitro Permeation Parameters of Isosorbide Dinitrate
FormulationSkin ModelSteady-State Flux (Jss) (µg/cm²/h)Lag Time (h)Reference
Adhesive Matrix Excised hairless rat skinProportional to drug concentrationNot Reported[5]
Niosomal Gel (Passive) Not Specified~0.5~6[6]
Niosomal Gel (Iontophoresis 0.5 mA/cm²) Not Specified~5.5~2.5[6]
Table 3: Pharmacokinetic Parameters of Isosorbide Dinitrate after Topical Application
FormulationDoseCmax (ng/mL)Tmax (h)Bioavailability (%)Reference
Topical Formulation 100 mg over 400 cm²~7 (steady-state)6-24~30[7]
Transdermal System with Oleic Acid Not SpecifiedHigher Cmax vs. controlNot ReportedNot Reported
Transdermal System with Propylene Glycol Not SpecifiedHigher Cmax vs. controlNot ReportedNot Reported

Stability Testing

Stability studies are crucial to ensure the quality, safety, and efficacy of the topical formulation throughout its shelf life.

Protocol for Stability Testing:
  • Storage Conditions: Store the formulation in its final packaging at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).

  • Testing Intervals: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Parameters to be Evaluated:

    • Physical Appearance: Color, odor, phase separation, and consistency.

    • Drug Content: Quantification of isosorbide dinitrate to ensure it remains within the specified limits (e.g., 90-110% of the label claim).

    • pH: Measurement of the formulation's pH.

    • Viscosity: Assessment of any changes in the formulation's flow properties.

    • Microbial Limits: Testing for the presence of microbial contamination.

    • In Vitro Drug Release/Permeation: To ensure the formulation's performance is maintained over time.

A study on a concentrated solution of isosorbide dinitrate (0.60 mg/mL) in polypropylene syringes showed it to be physically and chemically stable for 28 days when stored at 5°C ± 3°C with protection from light. Another study on a cream formulation subjected to temperature swing tests (2 days at 4°C and 2 days at 40°C) for 7 months showed no change in the crystal size of the drug.

Conclusion

The development of topical drug delivery systems for isosorbide dinitrate presents a viable strategy to enhance its therapeutic efficacy. This document provides a foundational guide for researchers and drug development professionals, encompassing formulation considerations, detailed experimental protocols, and a summary of relevant quantitative data. Adherence to rigorous experimental design and validation is paramount for the successful development of safe and effective topical products containing isosorbide dinitrate.

References

Application Notes and Protocols for Incorporating Isooctadecanoic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctadecanoic acid, commonly known as isostearic acid, is a branched-chain saturated fatty acid that offers unique advantages in cosmetic formulations. Its branched structure imparts a lower melting point and viscosity compared to its linear counterpart, stearic acid, resulting in a light, non-greasy feel on the skin.[1][2][3] Isooctadecanoic acid serves multiple functions, acting as an emollient, emulsifier, stabilizer, and binder in a variety of cosmetic products.[4][5][6][7] These application notes provide detailed protocols for incorporating isooctadecanoic acid into cosmetic formulations and methods for evaluating the resulting product's stability and efficacy.

Key Properties and Functions

Isooctadecanoic acid is a versatile ingredient with a range of beneficial properties for cosmetic formulations:

  • Emollient: It softens and soothes the skin, providing a smooth and silky feel without an oily residue.[3][7][8]

  • Emulsion Stabilizer: It helps to prevent the separation of oil and water phases in creams and lotions, contributing to product stability.[5][9]

  • Thickening Agent: It can increase the viscosity of formulations, improving their texture and consistency.[6]

  • Binder: In pressed powders and color cosmetics, it helps to bind the ingredients together.[4]

  • Penetration Enhancer: Studies have shown that certain branched isomers of isooctadecanoic acid can enhance the penetration of other active ingredients through the stratum corneum.[10]

  • High Stability: It exhibits excellent thermal and oxidative stability, contributing to a longer shelf life for cosmetic products.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of isooctadecanoic acid in cosmetic formulations.

Table 1: Typical Concentration in Cosmetic Formulations

Product TypeConcentration Range (% w/w)Reference
Skin Creams1.0 - 2.0[11]
General CosmeticsUp to 10.0[12]
Specialized Delivery SystemsUp to 35.0 (in oil phase)[13]

Table 2: Physical and Chemical Properties

PropertyValueReference
Molecular Weight~284.48 g/mol
AppearanceColorless to pale yellow liquid[5][14]
SolubilityInsoluble in water; Soluble in oils and organic solvents[14]
Melting PointLiquid at room temperature[2]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Moisturizing Cream

This protocol outlines the preparation of a stable and aesthetically pleasing O/W moisturizing cream using isooctadecanoic acid as a co-emulsifier and emollient.

Materials:

  • Oil Phase:

    • Isooctadecanoic Acid: 3.0%

    • Cetearyl Alcohol: 2.0%

    • Glyceryl Stearate: 2.0%

    • Caprylic/Capric Triglyceride: 5.0%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

    • Xanthan Gum: 0.2%

  • Cool-Down Phase:

    • Preservative (e.g., Phenoxyethanol): 0.5%

    • Fragrance: q.s.

Procedure:

  • Preparation of Phases: In separate beakers, weigh the components of the oil phase and the water phase.

  • Heating: Heat both phases to 75-80°C in a water bath. Stir each phase until all components are completely dissolved or melted.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed for 3-5 minutes to form a uniform emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently with a paddle mixer.

  • Addition of Cool-Down Phase: When the temperature of the emulsion reaches below 40°C, add the preservative and fragrance.

  • Final Mixing: Continue stirring until the cream is smooth and uniform.

  • Packaging: Package the final cream in an appropriate container.

Protocol 2: Stability Testing of the Cosmetic Formulation

This protocol describes the methods to assess the physical and chemical stability of the prepared cosmetic cream.

Methodology:

  • Accelerated Stability Testing:

    • Store samples of the cream at elevated temperatures (e.g., 40°C and 45°C) for a period of 1, 2, and 3 months.[15]

    • A rule of thumb is that 3 months at 45°C can correspond to approximately two years of shelf life at room temperature.[15]

  • Freeze-Thaw Cycle Testing:

    • Subject samples to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for at least three cycles.[15] This assesses the emulsion's resistance to temperature fluctuations during transport and storage.

  • Centrifuge Testing:

    • To predict creaming or separation, heat a sample of the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes.[15]

  • Evaluation Parameters: At each time point, evaluate the samples for the following parameters:

    • Physical Appearance: Color, odor, and texture.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a viscometer.

    • Phase Separation: Visually inspect for any signs of oil or water separation.

    • Microbiological Testing: Perform microbial limit tests to ensure the preservative system is effective.

Table 3: Stability Evaluation Parameters and Acceptance Criteria

ParameterMethodAcceptance Criteria
AppearanceVisual InspectionNo significant change in color, odor, or texture
pHpH meterWithin ± 0.5 of the initial value
ViscosityViscometerWithin ± 10% of the initial value
Phase SeparationVisual & CentrifugationNo visible separation or creaming
Microbial CountPlate CountWithin acceptable limits for cosmetic products

Signaling Pathway and Experimental Workflow Diagrams

Proposed Mechanism of Action on the Skin Barrier

Isooctadecanoic acid, as a fatty acid, is proposed to integrate into the lipid matrix of the stratum corneum, the outermost layer of the skin. This integration can enhance the skin's barrier function by interacting with endogenous lipids like ceramides and cholesterol. A strengthened lipid barrier leads to reduced transepidermal water loss (TEWL) and improved skin hydration.[1][16] Furthermore, some studies suggest that isostearic acid possesses anti-inflammatory properties, potentially by modulating cytokine release.[17][18]

SkinBarrierEnhancement cluster_formulation Cosmetic Formulation cluster_skin Stratum Corneum cluster_effects Physiological Effects Isooctadecanoic_Acid Isooctadecanoic Acid Lipid_Matrix Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) Isooctadecanoic_Acid->Lipid_Matrix Integration Inflammation Reduced Inflammation Isooctadecanoic_Acid->Inflammation Modulation of Pro-inflammatory Cytokines Barrier_Function Enhanced Barrier Function Lipid_Matrix->Barrier_Function Corneocytes Corneocytes TEWL Reduced TEWL Barrier_Function->TEWL Hydration Improved Hydration Barrier_Function->Hydration

Caption: Proposed mechanism of isooctadecanoic acid in enhancing skin barrier function.

Experimental Workflow for Formulation and Evaluation

The following diagram illustrates the logical workflow for developing and testing a cosmetic formulation containing isooctadecanoic acid.

FormulationWorkflow Start Start Define_Objectives Define Formulation Objectives (e.g., Moisturizing Cream) Start->Define_Objectives Select_Ingredients Select Ingredients (incl. Isooctadecanoic Acid) Define_Objectives->Select_Ingredients Develop_Protocol Develop Formulation Protocol (O/W Emulsion) Select_Ingredients->Develop_Protocol Prepare_Formulation Prepare Laboratory-Scale Batch Develop_Protocol->Prepare_Formulation Initial_Evaluation Initial Physicochemical Evaluation (pH, Viscosity, Appearance) Prepare_Formulation->Initial_Evaluation Stability_Testing Conduct Stability Testing (Accelerated, Freeze-Thaw) Initial_Evaluation->Stability_Testing Pass Optimize_Formulation Optimize Formulation (if necessary) Initial_Evaluation->Optimize_Formulation Fail Analyze_Results Analyze Stability Results Stability_Testing->Analyze_Results Analyze_Results->Optimize_Formulation Fail Final_Formulation Finalize Formulation Protocol Analyze_Results->Final_Formulation Pass Optimize_Formulation->Develop_Protocol End End Final_Formulation->End

Caption: Experimental workflow for cosmetic formulation and stability testing.

References

Application Notes and Protocols for CAS 93920-23-1 in Metalworking Fluid Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity:

  • CAS Number: 93920-23-1

  • Chemical Name: Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1)

  • Synonyms: Isostearic acid-2-amino-2-methyl-1-propanol salt

Application Notes

Introduction

Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (CAS 93920-23-1), is an amine salt of a fatty acid. In the formulation of metalworking fluids (MWFs), particularly synthetic and semi-synthetic types, this compound primarily functions as a high-performance emulsifier and tramp oil rejection agent. Its molecular structure, combining a lipophilic fatty acid chain and a hydrophilic amine head, allows it to stabilize oil-in-water emulsions and facilitate the separation of contaminating oils. While specific performance data as a primary corrosion inhibitor or lubricity additive is not extensively documented, its chemical class suggests potential secondary benefits in these areas.

Primary Functions in Metalworking Fluids
  • Emulsification: This additive is effective in creating and maintaining stable emulsions of mineral oils or synthetic esters in water-based metalworking fluids. A stable emulsion is critical for ensuring consistent cooling and lubrication at the point of metal cutting or forming.

  • Tramp Oil Rejection: A key performance feature of this compound is its ability to reject tramp oils (e.g., hydraulic oils, gear oils, and way lubricants) that contaminate the metalworking fluid system.[1] By preventing the emulsification of these contaminating oils, it allows for their easy removal through skimming or coalescence, which in turn extends the fluid's service life, reduces microbial growth, and maintains optimal performance.[2][3][4]

Secondary Functions (Potential)
  • Corrosion Inhibition: As an amine salt of a fatty acid, CAS 93920-23-1 is expected to provide a degree of corrosion protection for ferrous metals. The fatty acid component can form a protective film on the metal surface, while the amine helps to maintain an alkaline pH, which is conducive to preventing rust.

  • Lubricity: Fatty acid derivatives are known to act as boundary lubricants. This compound may enhance the lubricity of the metalworking fluid, reducing friction between the tool and the workpiece, which can lead to improved surface finish and extended tool life.

Recommended Treat Levels

The optimal concentration of CAS 93920-23-1 will vary depending on the specific formulation of the metalworking fluid and the operational requirements. Based on patent literature for similar applications, a typical treat level in a metalworking fluid concentrate would be in the range of 0.5% to 10.0% by weight.[1]

Performance Data

Specific quantitative performance data for CAS 93920-23-1 is limited in publicly available literature. The following tables provide representative data for fatty acid amine salts in metalworking fluid applications to illustrate expected performance.

Table 1: Tramp Oil Rejection Performance (Illustrative)

FormulationAdditiveTreat Level (% in concentrate)Tramp Oil Added (% of emulsion)Observation after 24 hours
Synthetic MWF BaseNone0%5%Stable emulsion of tramp oil, cloudy appearance
Synthetic MWF BaseCAS 93920-23-15%5%Clear separation of tramp oil as a distinct upper layer

Table 2: Corrosion Inhibition Performance (Representative Data for a Fatty Acid Amine Salt)

Test MethodFluid Concentration (% in water)AdditiveResult
ASTM D4627 (Cast Iron Chip Test)2%Fatty Acid Amine SaltModerate rust staining
ASTM D4627 (Cast Iron Chip Test)4%Fatty Acid Amine SaltLight to no rust staining
ASTM D4627 (Cast Iron Chip Test)5%Fatty Acid Amine SaltNo rust or staining

Table 3: Lubricity Performance (Representative Data for a Fatty Acid Amine Salt)

Test MethodBase FluidAdditiveTreat Level (%)Result (e.g., Falex Load, Scar Diameter)
ASTM D3233 (Falex Pin & Vee Block)Synthetic MWFNone0%Failure Load: 1000 lbf
ASTM D3233 (Falex Pin & Vee Block)Synthetic MWFFatty Acid Amine Salt2%Failure Load: 1500 lbf
ASTM D2670 (Falex Block-on-Ring)Synthetic MWFNone0%Wear Scar Diameter: 0.8 mm
ASTM D2670 (Falex Block-on-Ring)Synthetic MWFFatty Acid Amine Salt2%Wear Scar Diameter: 0.6 mm

Experimental Protocols

Protocol 1: Evaluation of Tramp Oil Rejection

Objective: To assess the ability of a metalworking fluid containing CAS 93920-23-1 to reject contaminating tramp oil.

Methodology:

  • Prepare a 5% dilution of the metalworking fluid concentrate in 100 ppm hard water.

  • Pour 100 mL of the diluted fluid into a 100 mL graduated cylinder.

  • Add 5 mL of a typical hydraulic oil (e.g., ISO VG 32) to the cylinder.

  • Stopper the cylinder and shake vigorously for 1 minute to simulate circulation in a sump.

  • Allow the cylinder to stand undisturbed for 24 hours.

  • Observe and record the degree of separation of the tramp oil. Measure the volume of the separated oil layer.

  • A clear, distinct layer of separated tramp oil indicates good rejection properties. A cloudy or hazy appearance in the aqueous phase suggests poor rejection.

Tramp_Oil_Rejection_Workflow prep Prepare 5% MWF Dilution add_tramp Add 5% Tramp Oil prep->add_tramp 100 mL shake Shake for 1 min add_tramp->shake stand Let Stand for 24h shake->stand observe Observe Separation stand->observe

Tramp Oil Rejection Test Workflow
Protocol 2: Evaluation of Corrosion Inhibition (ASTM D4627 - Modified)

Objective: To determine the corrosion-inhibiting properties of a metalworking fluid containing CAS 93920-23-1 on cast iron.

Methodology:

  • Prepare a series of dilutions of the metalworking fluid concentrate in 100 ppm hard water (e.g., 2%, 3%, 4%, 5%).[5]

  • Place a filter paper at the bottom of a petri dish.[5]

  • Place approximately 2 grams of freshly prepared cast iron chips evenly on the filter paper.[5]

  • Add enough of the diluted metalworking fluid to completely wet the chips and the filter paper.[5]

  • Cover the petri dish and allow it to stand for 24 hours at room temperature.[5]

  • After 24 hours, remove the chips and visually inspect the filter paper for any signs of rust or staining.[6]

  • The "breakpoint" concentration is the lowest concentration at which no rust or staining is observed.[7]

Corrosion_Inhibition_Workflow prep_dilutions Prepare MWF Dilutions add_fluid Add Diluted MWF prep_dilutions->add_fluid setup_petri Setup Petri Dish with Filter Paper & Chips setup_petri->add_fluid incubate Incubate for 24h add_fluid->incubate evaluate Evaluate Filter Paper for Rust incubate->evaluate

Corrosion Inhibition Test Workflow
Protocol 3: Evaluation of Lubricity (ASTM D3233 - Falex Pin and Vee Block Method)

Objective: To assess the extreme pressure (EP) and lubricity properties of a metalworking fluid containing CAS 93920-23-1.

Methodology:

  • Assemble the Falex Pin and Vee Block test machine with a new steel test pin and two new steel V-blocks.[8]

  • Fill the sample cup with the metalworking fluid to be tested, ensuring the pin and V-blocks are fully immersed.[9]

  • Start the machine and allow it to run at a constant speed (typically 290 rpm).[9]

  • Apply a load to the V-blocks using the ratchet wheel mechanism. The load can be applied continuously (Method A) or in increasing increments (Method B).[8]

  • Monitor the torque and load during the test.

  • The test is concluded upon seizure (indicated by a sudden increase in torque and shearing of the brass locking pin) or upon reaching a predetermined maximum load.[8]

  • Record the failure load. A higher failure load indicates better extreme pressure and lubricity properties.

Lubricity_Test_Workflow assemble Assemble Falex Tester add_sample Add MWF Sample assemble->add_sample run_test Start Test (290 rpm) add_sample->run_test apply_load Apply Increasing Load run_test->apply_load monitor Monitor Torque & Load apply_load->monitor record Record Failure Load monitor->record On Seizure

Falex Pin and Vee Block Lubricity Test Workflow

References

Application Notes and Protocols: Investigating the Rheological Properties of Gels Formulated with Oleic Acid (Einecs 300-108-0)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oleic acid (Einecs 300-108-0), a monounsaturated omega-9 fatty acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries. Its biocompatibility, biodegradability, and status as a penetration enhancer make it a valuable component in the formulation of topical and transdermal drug delivery systems.[1][2][3] When formulated into gels, often referred to as oleogels, oleic acid-based systems can provide a suitable matrix for the controlled release of active pharmaceutical ingredients (APIs). The rheological properties of these gels are critical to their performance, influencing factors such as spreadability, stability, and drug release kinetics.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the rheological properties of gels formulated with oleic acid. The protocols outlined herein describe standard methods for evaluating the viscoelastic behavior of these formulations, ensuring product consistency and efficacy.

Key Rheological Parameters

The rheological behavior of oleic acid gels is typically characterized by the following parameters:

  • Storage Modulus (G'): Represents the elastic component of the gel, indicating its ability to store energy and behave like a solid. A higher G' value suggests a more structured and rigid gel.

  • Loss Modulus (G''): Represents the viscous component of the gel, indicating its ability to dissipate energy and flow like a liquid.

  • Tan Delta (δ): The ratio of the loss modulus to the storage modulus (G''/G'). A tan δ value less than 1 indicates a predominantly elastic, gel-like behavior.

  • Complex Viscosity (η*): A measure of the total resistance to flow under oscillatory shear.

  • Yield Stress: The minimum stress required to initiate flow in the gel.

Experimental Protocols

The following protocols describe standard rheological tests for characterizing oleic acid-based gels. These tests are typically performed using a rotational rheometer equipped with a temperature control unit.

Sample Preparation
  • Prepare the oleic acid gel formulation according to the specific experimental design. This may involve combining oleic acid with a gelling agent (e.g., waxes, fatty alcohols, or polymers) and any active pharmaceutical ingredients.[5]

  • Heat the mixture to a temperature above the melting point of the gelling agent to ensure complete dissolution and homogeneity.[5]

  • Cool the mixture to room temperature to allow for gel formation.[6]

  • Allow the gel to equilibrate at the testing temperature for a specified period before analysis to ensure thermal and structural stability.

Amplitude Sweep (Strain Sweep)

This test is crucial for determining the Linear Viscoelastic Region (LVR), the range of strain over which the gel's structure remains intact and the rheological properties are independent of the applied strain.

  • Geometry: Use a parallel plate geometry (e.g., 25 mm or 50 mm diameter).[7]

  • Gap: Set the gap between the plates to 1 mm.[7]

  • Temperature: Equilibrate the sample at the desired test temperature (e.g., 25°C or 32°C for topical applications).

  • Frequency: Set a constant angular frequency, typically 1 Hz (6.28 rad/s).

  • Strain Range: Apply a range of increasing strain, for example, from 0.01% to 100%.[7]

  • Analysis: Plot G' and G'' as a function of strain. The LVR is the region where G' and G'' are constant. Select a strain value within this region for subsequent frequency and temperature sweep tests.

Frequency Sweep

This test evaluates the dependence of the gel's viscoelastic properties on the timescale of deformation.

  • Geometry and Gap: Use the same geometry and gap as in the amplitude sweep.

  • Temperature: Maintain a constant temperature.

  • Strain: Apply a constant strain within the LVR determined from the amplitude sweep.

  • Frequency Range: Sweep the angular frequency over a desired range, for example, from 0.1 to 100 rad/s.

  • Analysis: Plot G', G'', and complex viscosity (η*) as a function of frequency. For a stable gel, G' should be greater than G'' across the frequency range.[7]

Temperature Sweep (Temperature Ramp)

This test assesses the thermal stability of the gel and identifies temperatures at which significant structural changes, such as melting or gelation, occur.

  • Geometry and Gap: Use the same geometry and gap as in the previous tests.

  • Strain and Frequency: Apply a constant strain (within the LVR) and frequency.

  • Temperature Range: Ramp the temperature up and/or down at a controlled rate (e.g., 2°C/min) over the desired range (e.g., 4°C to 96°C).[8]

  • Analysis: Plot G' and G'' as a function of temperature to observe changes in the gel's structure with temperature variations.

Data Presentation

Quantitative data from the rheological tests should be summarized in tables for clear comparison between different formulations.

Table 1: Rheological Parameters from Amplitude and Frequency Sweeps at 25°C

FormulationLVR Strain Limit (%)G' at 1 Hz (Pa)G'' at 1 Hz (Pa)Tan δ (G''/G') at 1 HzComplex Viscosity (η*) at 1 Hz (Pa·s)
Gel A (Control)1.550005000.10800
Gel B (+ API)1.255005800.11880
Gel C (different gelling agent)2.045006000.13720

Table 2: Effect of Temperature on Storage Modulus (G')

FormulationG' at 25°C (Pa)G' at 32°C (Pa)G' at 40°C (Pa)
Gel A (Control)500048003500
Gel B (+ API)550052004000
Gel C (different gelling agent)450043003000

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for rheological characterization.

experimental_workflow start Start: Oleic Acid Gel Formulation sample_prep Sample Preparation (Heating, Cooling, Equilibration) start->sample_prep amplitude_sweep Amplitude Sweep (Determine LVR) sample_prep->amplitude_sweep frequency_sweep Frequency Sweep (at constant strain in LVR) amplitude_sweep->frequency_sweep Select strain from LVR temperature_sweep Temperature Sweep (at constant strain and frequency) amplitude_sweep->temperature_sweep Select strain from LVR data_analysis Data Analysis (G', G'', tan δ, η*) frequency_sweep->data_analysis temperature_sweep->data_analysis end End: Rheological Profile data_analysis->end

Caption: Experimental workflow for rheological testing of oleic acid gels.

Signaling Pathway for a Topical Anti-inflammatory Drug

For gels intended for the topical delivery of a nonsteroidal anti-inflammatory drug (NSAID), a relevant biological pathway to consider is the inhibition of the cyclooxygenase (COX) enzymes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation NSAID NSAID from Oleic Acid Gel NSAID->COX1 NSAID->COX2

Caption: Inhibition of the COX pathway by an NSAID delivered via an oleic acid gel.

Conclusion

The rheological characterization of oleic acid-based gels is a critical step in the development of effective and stable formulations for pharmaceutical and cosmetic applications. The protocols and data presentation formats provided in these application notes offer a standardized approach to investigating the viscoelastic properties of these systems. By understanding and controlling the rheology of oleic acid gels, researchers can optimize their performance for specific applications, ensuring product quality and therapeutic efficacy.

References

Application of Isooctadecanoic Acid Salt as a Corrosion Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across numerous industries, leading to material degradation, costly repairs, and potential safety hazards. The use of corrosion inhibitors is a primary strategy to mitigate these effects. Organic compounds, particularly long-chain carboxylic acid salts, have demonstrated considerable efficacy as corrosion inhibitors. Isooctadecanoic acid salt, a branched-chain saturated fatty acid salt, offers excellent potential in this regard due to its ability to form a persistent, protective film on metal surfaces. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of isooctadecanoic acid salt as a corrosion inhibitor, intended for use by researchers and professionals in material science and related fields.

Organic corrosion inhibitors, such as isooctadecanoic acid salt, function primarily through adsorption onto the metal surface.[1][2] This creates a barrier that isolates the metal from the corrosive environment. The long, branched hydrocarbon chain of isooctadecanoic acid contributes to the formation of a dense, hydrophobic layer, while the carboxylate head group facilitates strong attachment to the metal surface. This protective film impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that drive the corrosion process.[1][3]

Data Presentation

The following tables summarize representative quantitative data for the performance of isooctadecanoic acid salt as a corrosion inhibitor for mild steel in a 3.5% NaCl solution, a common simulated corrosive environment.[4] This data is illustrative and based on typical performance characteristics of long-chain fatty acid salt inhibitors. Actual performance may vary depending on specific experimental conditions and the formulation of the inhibitor.

Table 1: Corrosion Inhibition Performance of Isooctadecanoic Acid Salt Determined by Weight Loss Method

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)25.01.25-
507.50.3870.0
1005.00.2580.0
2002.50.1390.0
4002.70.1489.2

Table 2: Electrochemical Polarization Parameters for Mild Steel in the Presence of Isooctadecanoic Acid Salt

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-65025.070120-
50-6358.86811564.8
100-6205.56511078.0
200-6102.86210588.8
400-6153.16410887.6

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel with Isooctadecanoic Acid Salt

| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | | :--- | :--- | :--- | :--- | :--- | | 0 (Blank) | 200 | 150 | - | | 50 | 650 | 80 | 69.2 | | 100 | 1200 | 50 | 83.3 | | 200 | 2500 | 30 | 92.0 | | 400 | 2300 | 35 | 91.3 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for the evaluation of isooctadecanoic acid salt as a corrosion inhibitor for mild steel in a saline environment.

Weight Loss Method

This gravimetric technique provides a direct measure of metal loss due to corrosion.

Materials and Equipment:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • Abrasive paper (various grits, e.g., 200, 400, 600, 800, 1000)

  • Distilled water

  • Acetone

  • Analytical balance (±0.1 mg accuracy)

  • Desiccator

  • Glass beakers (250 mL)

  • Thermostatic water bath

  • Corrosive medium: 3.5% NaCl solution in distilled water

  • Isooctadecanoic acid salt inhibitor solutions of varying concentrations (e.g., 50, 100, 200, 400 ppm) in the corrosive medium.

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper.

  • Rinse the coupons thoroughly with distilled water, followed by degreasing with acetone.

  • Dry the coupons in a stream of warm air and store them in a desiccator.

  • Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

  • Immersion Test: Immerse each prepared coupon in a separate beaker containing 200 mL of the test solution (blank corrosive medium and inhibitor solutions of different concentrations).

  • Place the beakers in a thermostatic water bath maintained at a constant temperature (e.g., 25 °C or 50 °C) for a specified duration (e.g., 24, 48, or 72 hours).

  • Post-Immersion: After the immersion period, carefully remove the coupons from the solutions.

  • Clean the coupons with a soft brush to remove corrosion products, rinse with distilled water, then acetone, and dry.

  • Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where ΔW is in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel (approx. 7.85 g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)

  • Mild steel working electrode with a defined surface area

  • Test solutions (as in the weight loss method)

  • Computer with corrosion analysis software

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by polishing, rinsing, and drying as described for the weight loss coupons.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and reference electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).

  • Data Analysis:

    • Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot.

    • Use corrosion analysis software to perform a Tafel extrapolation to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100, where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal-solution interface.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Test solutions (as in the weight loss method)

  • Computer with EIS analysis and modeling software

Procedure:

  • Electrode and Cell Preparation: Prepare the electrode and assemble the cell as for the potentiodynamic polarization measurements.

  • Stabilization: Allow the system to stabilize at the OCP for 30-60 minutes.

  • EIS Measurement: Apply a small amplitude sinusoidal AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100, where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of experiments for evaluating the corrosion inhibition performance of isooctadecanoic acid salt.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Coupon_Prep Mild Steel Coupon Preparation (Polishing, Cleaning, Weighing) Weight_Loss Weight Loss Immersion Test Coupon_Prep->Weight_Loss Polarization Potentiodynamic Polarization Coupon_Prep->Polarization EIS Electrochemical Impedance Spectroscopy Coupon_Prep->EIS Solution_Prep Preparation of Test Solutions (Blank & Inhibitor Concentrations) Solution_Prep->Weight_Loss Solution_Prep->Polarization Solution_Prep->EIS WL_Analysis Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->WL_Analysis Pol_Analysis Tafel Extrapolation (Ecorr, icorr, IE%) Polarization->Pol_Analysis EIS_Analysis Equivalent Circuit Modeling (Rct, Cdl, IE%) EIS->EIS_Analysis Conclusion Evaluate Inhibitor Performance WL_Analysis->Conclusion Pol_Analysis->Conclusion EIS_Analysis->Conclusion

Caption: Experimental workflow for corrosion inhibitor evaluation.

Proposed Mechanism of Action

This diagram illustrates the proposed mechanism by which isooctadecanoic acid salt inhibits corrosion on a metal surface.

Mechanism_of_Action cluster_metal Metal Surface cluster_inhibitor Inhibitor Molecule Metal Mild Steel (Fe) Corrosive_Species H₂O, Cl⁻ Corrosive_Species->Metal Corrosion Attack Inhibitor Isooctadecanoic Acid Salt (R-COO⁻ M⁺) R_group Hydrophobic Tail (Branched C₁₇H₃₅) Inhibitor->R_group COO_group Hydrophilic Head (-COO⁻) Inhibitor->COO_group R_group->Corrosive_Species Repels Corrosive Species (Hydrophobic Barrier) COO_group->Metal Adsorption (Chemisorption)

Caption: Adsorption mechanism of isooctadecanoic acid salt.

References

Application Notes and Protocols for the Synthesis and Application of Novel Polymers from Isooctadecanoic Acid and 2-Amino-2-Methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel polyesteramide derived from isooctadecanoic acid and 2-amino-2-methylpropan-1-ol. Potential applications, particularly in the field of drug delivery, are discussed, supported by hypothetical characterization data based on similar fatty acid-based polymers.

Introduction

The incorporation of fatty acids into biodegradable polymers offers several advantages, including enhanced flexibility, hydrophobicity, and biocompatibility. These properties make them excellent candidates for various biomedical applications, especially in drug delivery systems where they can encapsulate hydrophobic drugs and facilitate controlled release. This document outlines a methodology for the synthesis of a novel polyesteramide by leveraging isooctadecanoic acid, a saturated fatty acid, and 2-amino-2-methylpropan-1-ol, a functional amino alcohol. The resulting polymer is expected to exhibit favorable characteristics for the formulation of drug-loaded nanoparticles.

Experimental Protocols

The synthesis of the target polyesteramide is a multi-step process involving the creation of a diol monomer from the precursor molecules, followed by a polycondensation reaction.

Part 1: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)isooctadecanamide (Diol Monomer)

This initial step involves the amidation of isooctadecanoic acid with 2-amino-2-methylpropan-1-ol to form a diol monomer, which is a crucial building block for the final polymer.

Materials:

  • Isooctadecanoic acid

  • 2-amino-2-methylpropan-1-ol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve isooctadecanoic acid (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • To this solution, add 2-amino-2-methylpropan-1-ol (1.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure diol monomer.

  • Characterize the structure of the resulting N-(1-hydroxy-2-methylpropan-2-yl)isooctadecanamide using FTIR and 1H NMR spectroscopy.

Part 2: Synthesis of Polyesteramide via Polycondensation

The diol monomer is then polymerized with a dicarboxylic acid chloride, such as sebacoyl chloride, to form the final polyesteramide.

Materials:

  • N-(1-hydroxy-2-methylpropan-2-yl)isooctadecanamide (diol monomer)

  • Sebacoyl chloride

  • Pyridine, anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hexane

Procedure:

  • In a flame-dried 250 mL round-bottom flask, dissolve the diol monomer (1 equivalent) in anhydrous toluene under a nitrogen atmosphere.

  • Add anhydrous pyridine (2.2 equivalents) to the solution and cool to 0°C.

  • Slowly add a solution of sebacoyl chloride (1 equivalent) in anhydrous toluene to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80°C for 48 hours.

  • Monitor the increase in viscosity of the solution as an indication of polymerization.

  • Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer precipitate by filtration and wash with fresh methanol.

  • Redissolve the polymer in a minimal amount of toluene and re-precipitate in cold hexane to further purify.

  • Dry the final polymer under vacuum at 40°C for 24 hours.

  • Characterize the polymer's structure, molecular weight, and thermal properties using FTIR, 1H NMR, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).

Data Presentation

The following table summarizes the expected quantitative data for the synthesized polyesteramide, based on typical values for similar fatty acid-based polymers reported in the literature.

ParameterExpected ValueCharacterization Method
Number Average Molecular Weight (Mn)15,000 - 25,000 DaGPC
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temperature (Tg)45 - 65 °CDSC
Drug Loading Efficiency (for a model hydrophobic drug)70 - 85%UV-Vis Spectroscopy
Nanoparticle Size (prepared by thin-film hydration)100 - 250 nmDynamic Light Scattering (DLS)

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from monomer synthesis to the evaluation of the polymer for drug delivery applications.

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Drug Delivery Application Monomer_Synthesis Monomer Synthesis: Amidation of Isooctadecanoic Acid and 2-amino-2-methylpropan-1-ol Polymerization Polymerization: Polycondensation with Sebacoyl Chloride Monomer_Synthesis->Polymerization Diol Monomer Purification Polymer Purification: Precipitation and Drying Polymerization->Purification Crude Polymer Structural Structural Analysis: FTIR, 1H NMR Purification->Structural Molecular_Weight Molecular Weight Analysis: GPC Purification->Molecular_Weight Thermal Thermal Analysis: DSC Purification->Thermal Nanoparticle_Formation Nanoparticle Formulation: Thin-film Hydration Purification->Nanoparticle_Formation Purified Polymer Drug_Loading Drug Loading Nanoparticle_Formation->Drug_Loading In_Vitro_Release In Vitro Drug Release Study Drug_Loading->In_Vitro_Release Drug-loaded Nanoparticles Cytotoxicity Cytotoxicity Assay Drug_Loading->Cytotoxicity

Caption: Workflow for synthesis, characterization, and application of the novel polyesteramide.

Signaling Pathway: Nanoparticle Uptake and Intracellular Drug Release

This diagram illustrates a potential mechanism for the cellular uptake of drug-loaded nanoparticles and subsequent intracellular drug release, a critical process in targeted cancer therapy.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Interior Nanoparticle Drug-Loaded Polymer Nanoparticle Endosome Endosome Nanoparticle->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release (e.g., via hydrolysis) Lysosome->Drug_Release Polymer Degradation Target Intracellular Target (e.g., DNA, mitochondria) Drug_Release->Target Therapeutic Action

Troubleshooting & Optimization

Technical Support Center: Optimizing Einecs 310-108-0 (Sodium Laureth Sulfate) Concentration for Maximum Emulsion Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Einecs 310-108-0, chemically identified as Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts, commonly known as Sodium Laureth Sulfate (SLES), for achieving maximum emulsion stability.

Frequently Asked Questions (FAQs)

Q1: What is Einecs 310-108-0 and why is it used in emulsions?

A1: Einecs 310-108-0 is the European Inventory of Existing Commercial Chemical Substances number for Sodium Laureth Sulfate (SLES). SLES is an anionic surfactant widely used as an emulsifying agent. Its amphiphilic nature, possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, allows it to reduce the interfacial tension between oil and water, facilitating the formation and stabilization of emulsions. It is valued for its excellent emulsification and foaming properties.[1][2][3]

Q2: What is the typical starting concentration range for SLES in an emulsion?

A2: For cosmetic and pharmaceutical emulsions, a typical starting concentration range for SLES is between 3% and 20% by weight of the total formulation. However, the optimal concentration is highly dependent on the specific oil phase, the desired droplet size, and the presence of other excipients. For sensitive applications, lower concentrations of 3-5% are often recommended.[4]

Q3: What are the common signs of emulsion instability when using SLES?

A3: Common signs of instability include:

  • Creaming: The upward movement of dispersed droplets, forming a concentrated layer on top.

  • Sedimentation: The downward movement of dispersed droplets, forming a layer at the bottom.

  • Flocculation: The aggregation of droplets into loose clusters.

  • Coalescence: The merging of droplets to form larger ones, which is an irreversible process.

  • Phase Inversion: The emulsion changes from oil-in-water (o/w) to water-in-oil (w/o), or vice versa.

Q4: How does SLES concentration affect emulsion droplet size?

A4: Generally, increasing the concentration of SLES will lead to a decrease in the mean droplet diameter of the emulsion up to a certain point, often around its critical micelle concentration (CMC).[5][6] Beyond this point, adding more SLES may not significantly reduce droplet size further and could even lead to instability due to the formation of excess micelles.[7]

Q5: Can the pH of the formulation affect the stability of an SLES-stabilized emulsion?

A5: Yes, pH can influence the stability of emulsions stabilized by anionic surfactants like SLES. While SLES is stable over a relatively wide pH range, extreme pH values can affect the surface charge of the droplets (zeta potential) and the overall stability of the formulation. It is crucial to monitor and control the pH of the emulsion.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Immediate phase separation after preparation. Insufficient SLES concentration.Increase the SLES concentration in increments of 0.5% and re-homogenize.
Improper homogenization (speed or duration).Ensure the homogenization speed and time are adequate for the volume and viscosity of your emulsion.
Creaming or sedimentation observed within 24 hours. SLES concentration is not optimal.Perform a concentration optimization study (see Experimental Protocols). The droplet size may be too large.
Density difference between phases is too high.Consider adding a weighting agent to the oil phase or a densifier to the aqueous phase.
Emulsion appears grainy or shows signs of coalescence. SLES concentration is too low to provide a stable interfacial film.Increase SLES concentration.
Presence of electrolytes that destabilize the emulsion.Analyze the ionic strength of your formulation. High salt concentrations can disrupt the electrical double layer around droplets.
Viscosity of the emulsion is too low. Insufficient SLES concentration.Increasing SLES concentration can sometimes increase viscosity.
No thickening agent used.Consider adding a suitable thickener or rheology modifier to the aqueous phase.

Experimental Protocols

Protocol 1: Determination of Optimal SLES Concentration using Droplet Size and Zeta Potential Analysis

This protocol outlines a systematic approach to identify the optimal SLES concentration for a model oil-in-water (o/w) emulsion.

1. Materials:

  • Einecs 310-108-0 (SLES)
  • Oil phase (e.g., medium-chain triglycerides, mineral oil)
  • Deionized water
  • High-shear homogenizer
  • Particle size analyzer (e.g., Dynamic Light Scattering for droplet size and zeta potential)
  • pH meter

2. Procedure:

  • Prepare a series of aqueous SLES solutions at varying concentrations (e.g., 0.5%, 1%, 2%, 3%, 4%, 5% w/w).
  • For each SLES concentration, prepare an o/w emulsion. A common starting point is a 10% oil phase and 90% aqueous phase (containing the SLES).
  • Slowly add the oil phase to the aqueous SLES solution while mixing with a high-shear homogenizer at a constant speed (e.g., 5000 rpm) for a fixed duration (e.g., 5 minutes).
  • Measure the mean droplet size (Z-average) and zeta potential of each freshly prepared emulsion using a particle size analyzer.
  • Monitor the stability of the emulsions over time by measuring droplet size and zeta potential at regular intervals (e.g., 1 hour, 24 hours, 7 days) under controlled storage conditions (e.g., 25°C).
  • Visually inspect the emulsions for any signs of instability (creaming, sedimentation). The creaming index can be calculated using the formula: CI (%) = (Height of cream layer / Total height of emulsion) x 100.[8][9][10][11]

3. Data Analysis:

  • Plot the mean droplet size and zeta potential as a function of SLES concentration.
  • The optimal SLES concentration will typically correspond to the point where a minimal and stable droplet size is achieved, and the zeta potential is sufficiently high (typically more negative than -30 mV for good electrostatic stabilization) to ensure droplet repulsion.[1][12][13]

Protocol 2: Phase Inversion Temperature (PIT) Method for Emulsion Optimization

The PIT method is an effective way to produce fine and stable nanoemulsions.

1. Materials:

  • Same as Protocol 1, plus a temperature-controlled water bath and a thermometer.

2. Procedure:

  • Prepare a mixture of the oil phase, SLES, and water.
  • Heat the mixture slowly while stirring gently.
  • Monitor the electrical conductivity of the emulsion. For an o/w emulsion, the conductivity will be high.
  • As the temperature increases, the emulsion will invert to a w/o emulsion, and the conductivity will drop sharply. The temperature at which this occurs is the Phase Inversion Temperature (PIT).[14][15][16][17]
  • Rapidly cool the emulsion below the PIT while continuing to stir. This process should result in a fine and stable o/w emulsion.
  • Vary the SLES concentration and repeat the process to determine the PIT for each concentration. The formulation with a PIT slightly above room temperature often yields the most stable emulsions.

Data Presentation

Table 1: Effect of SLES Concentration on Emulsion Droplet Size and Polydispersity Index (PDI)

SLES Concentration (% w/w)Mean Droplet Size (nm) - InitialPDI - InitialMean Droplet Size (nm) - 24 hoursPDI - 24 hours
0.5850.20.651250.80.85
1.0425.60.42510.30.55
2.0210.80.25215.40.28
3.0155.30.18158.10.20
4.0152.10.17155.90.19
5.0158.90.22165.40.26

Note: This is illustrative data. Actual results will vary depending on the specific oil phase and homogenization conditions.

Table 2: Influence of SLES Concentration on Zeta Potential and Emulsion Stability

SLES Concentration (% w/w)Zeta Potential (mV) - InitialVisual Stability (24 hours)Creaming Index (%) - 7 days
0.5-15.2Phase Separation-
1.0-25.8Slight Creaming15
2.0-35.4Stable2
3.0-42.1Stable<1
4.0-43.5Stable<1
5.0-41.8Stable<1

Note: This is illustrative data. A zeta potential more negative than -30 mV generally indicates good stability.[12][13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization prep_sles Prepare Aqueous SLES Solutions prep_emulsion Prepare o/w Emulsions (Varying SLES Conc.) prep_sles->prep_emulsion measure_initial Initial Measurement: - Droplet Size - Zeta Potential prep_emulsion->measure_initial monitor_stability Stability Monitoring: - Time-course Measurements - Visual Inspection measure_initial->monitor_stability data_analysis Data Analysis: - Plot Size vs. Conc. - Plot Zeta vs. Conc. monitor_stability->data_analysis determine_optimal Determine Optimal SLES Concentration data_analysis->determine_optimal

Caption: Workflow for optimizing SLES concentration.

Troubleshooting_Logic cluster_actions start Emulsion Instability Observed q1 What is the nature of instability? start->q1 a1 Increase SLES Concentration q1->a1 Phase Separation Coalescence a2 Optimize Homogenization q1->a2 Large Droplet Size a3 Add Thickener q1->a3 Low Viscosity Creaming a4 Check Electrolyte Concentration q1->a4 Graininess

References

Technical Support Center: Troubleshooting Phase Separation in Formulations Containing Isooctadecanoic Acid Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation in formulations containing isooctadecanoic acid salts, such as sodium stearate and magnesium stearate.

Troubleshooting Guides

Question: My emulsion containing sodium stearate is showing signs of creaming and coalescence. What are the potential causes and how can I resolve this?

Answer:

Creaming and coalescence in sodium stearate-stabilized emulsions are common stability issues. Creaming is the upward movement of the dispersed phase, while coalescence is the merging of droplets, leading to complete phase separation.

Potential Causes:

  • Inadequate Homogenization: Insufficient shear during emulsification can result in large droplet sizes, which are more prone to creaming and coalescence.

  • Inappropriate Surfactant Concentration: The concentration of sodium stearate may be below its critical micelle concentration (CMC), leading to insufficient stabilization of the oil-water interface.

  • pH Effects: The pH of the aqueous phase significantly impacts the solubility and stabilizing capacity of sodium stearate. At acidic pH, it can convert to the less soluble stearic acid, reducing its emulsifying properties.[1]

  • Temperature Fluctuations: Elevated temperatures can increase the kinetic energy of droplets, promoting coalescence. Conversely, low temperatures can cause the crystallization of sodium stearate, leading to emulsion breakdown.

  • Ionic Strength: High concentrations of electrolytes can disrupt the electrical double layer around the droplets, reducing repulsive forces and leading to flocculation and coalescence.

Troubleshooting Steps:

  • Optimize Homogenization: Increase the speed or duration of homogenization to reduce the droplet size of the dispersed phase.

  • Adjust Surfactant Concentration: Ensure the concentration of sodium stearate is above its CMC. Refer to the table below for CMC values at different temperatures.

  • Control pH: Maintain the pH of the aqueous phase in the alkaline range (typically pH > 8) to ensure sodium stearate remains in its ionized, more soluble form.

  • Maintain Stable Temperature: Store the emulsion at a controlled room temperature and avoid extreme temperature fluctuations.

  • Evaluate Ionic Strength: If the formulation contains electrolytes, consider reducing their concentration or using non-ionic surfactants in combination with sodium stearate.

Question: I am observing aggregation and sedimentation in my non-aqueous suspension formulated with magnesium stearate. What could be the problem and what are the solutions?

Answer:

Aggregation and sedimentation in non-aqueous suspensions containing magnesium stearate are often related to changes in the physical properties of the lubricant and its interaction with other formulation components.

Potential Causes:

  • Moisture Content: Magnesium stearate is hygroscopic, and absorbed moisture can lead to particle agglomeration and changes in its lubricating properties.

  • Particle Size and Surface Area: Variations in the particle size and specific surface area of magnesium stearate can affect its dispersibility and interaction with the active pharmaceutical ingredient (API) and other excipients.

  • Polymorphic Form: Magnesium stearate can exist in different crystalline (monohydrate, dihydrate, trihydrate) and amorphous forms, each with distinct physical properties that can impact suspension stability.

  • Excipient Interactions: Interactions with other excipients in the non-aqueous vehicle can lead to the displacement of magnesium stearate from the surface of the suspended particles, causing aggregation.

Troubleshooting Steps:

  • Control Moisture: Use a low-moisture grade of magnesium stearate and handle it in a controlled humidity environment.

  • Characterize Raw Material: Consistently use magnesium stearate with a defined particle size distribution and specific surface area.

  • Monitor Polymorphic Form: Use analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify and control the polymorphic form of magnesium stearate.

  • Assess Excipient Compatibility: Conduct compatibility studies with other excipients to identify and mitigate potential interactions.

Frequently Asked Questions (FAQs)

Question: What is the effect of pH on the solubility of isooctadecanoic acid salts?

Answer: The pH of the formulation is a critical factor influencing the solubility of isooctadecanoic acid salts. For instance, sodium stearate, the salt of a weak acid (stearic acid) and a strong base (sodium hydroxide), is more soluble in alkaline conditions. In acidic environments (pH < 7), sodium stearate can be protonated to form the less soluble stearic acid, which can precipitate out of the solution, leading to phase separation. The pKa of stearic acid is approximately 4.75; therefore, maintaining a pH well above this value is crucial for ensuring the solubility of its salt form in aqueous and hydro-alcoholic systems.

Question: How does temperature affect the stability of formulations containing isooctadecanoic acid salts?

Answer: Temperature can significantly impact the stability of these formulations. For emulsions stabilized by sodium stearate, an increase in temperature can enhance the kinetic energy of the dispersed droplets, potentially leading to increased collision frequency and coalescence. Conversely, a decrease in temperature can lead to the crystallization of the salt, which can destabilize the emulsion. In solid dosage forms, elevated temperatures can accelerate chemical degradation and physical changes, such as the disproportionation of drug salts in the presence of magnesium stearate.

Question: What are the common analytical techniques to characterize phase separation?

Answer: Several analytical techniques can be employed to characterize and quantify phase separation in formulations:

  • Visual Inspection: A simple yet effective initial step to observe macroscopic signs of phase separation like creaming, sedimentation, or coalescence.

  • Microscopy: Optical and electron microscopy can be used to visualize the microstructure of the formulation and observe changes in droplet or particle size and distribution.

  • Particle Size Analysis: Techniques like laser diffraction can quantify changes in the particle or droplet size distribution over time, indicating aggregation or coalescence.

  • Rheological Measurements: Changes in the viscosity and viscoelastic properties of a formulation can be indicative of phase separation.

  • Differential Scanning Calorimetry (DSC): DSC can be used to detect changes in the thermal behavior of the formulation, such as crystallization or melting events, which may be associated with phase separation.

  • Raman Spectroscopy and Near-Infrared (NIR) Spectroscopy: These techniques can be used for chemical imaging to map the distribution of different components within the formulation and identify regions of phase separation.

Data Presentation

Table 1: Solubility of Isooctadecanoic Acid Salts in Various Solvents

SaltSolventTemperature (°C)Solubility ( g/100 g)
Sodium Stearate Water25Sparingly Soluble
Water50Soluble
Ethanol (95%)25Slightly Soluble
Magnesium Stearate Water25Insoluble
Ethanol (95%)25Slightly Soluble
Chloroform25Soluble

Table 2: Critical Micelle Concentration (CMC) of Sodium Stearate in Water at Different Temperatures

Temperature (°C)CMC (mol/L)
25~0.0004
40~0.0009
50~0.0015
60~0.0025

Experimental Protocols

Protocol 1: Visual Inspection for Phase Separation

Objective: To qualitatively assess the physical stability of a liquid formulation.

Procedure:

  • Place a representative sample of the formulation in a transparent container (e.g., glass vial or beaker).

  • Visually inspect the sample against a black and white background under good lighting.

  • Look for any signs of instability, including:

    • Creaming: An opaque layer at the top of an emulsion.

    • Sedimentation: A layer of settled particles at the bottom of a suspension.

    • Coalescence: The presence of large, visible droplets in an emulsion.

    • Flocculation: The formation of loose aggregates of particles.

    • Color change or clarity change.

  • Record the observations at regular intervals (e.g., daily, weekly) during the stability study.

Protocol 2: Particle Size Analysis by Laser Diffraction

Objective: To quantitatively measure the particle or droplet size distribution of a suspension or emulsion to monitor for aggregation or coalescence.

Procedure:

  • Select an appropriate dispersant in which the sample is insoluble but can be well-dispersed.

  • Prepare a dilute suspension or emulsion of the sample in the chosen dispersant.

  • Introduce the sample into the laser diffraction instrument.

  • Perform the measurement according to the instrument's standard operating procedure.

  • Analyze the particle size distribution data, paying attention to the D50 (median particle size) and D90 (90th percentile particle size) values. An increase in these values over time indicates particle aggregation or droplet coalescence.

Protocol 3: Rheological Measurement for Creaming and Sedimentation

Objective: To detect early signs of creaming or sedimentation by measuring changes in the formulation's viscosity at different positions within the sample container.

Procedure:

  • Carefully take samples from the top, middle, and bottom of the formulation container at specified time points.

  • Measure the viscosity of each sample using a rheometer at a controlled temperature.

  • A significant decrease in viscosity at the bottom of the container may indicate creaming, while an increase may suggest sedimentation.

Protocol 4: Differential Scanning Calorimetry (DSC) for Polymorphic and Phase Transitions

Objective: To identify changes in the physical state of the formulation components, such as crystallization or melting, which can be linked to phase separation.

Procedure:

  • Accurately weigh a small amount of the formulation (5-10 mg) into a DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for endothermic (melting) or exothermic (crystallization) peaks, which indicate phase transitions.

Mandatory Visualizations

G Troubleshooting Phase Separation in Emulsions A Phase Separation Observed (Creaming/Coalescence) B Check Formulation Parameters A->B C pH B->C D Temperature B->D E Homogenization B->E F Surfactant Concentration B->F G Ionic Strength B->G H Adjust pH to > 8 C->H I Control Storage Temperature D->I J Optimize Homogenization (Speed/Time) E->J K Increase Surfactant Concentration > CMC F->K L Reduce Electrolyte Concentration G->L M Stable Emulsion H->M I->M J->M K->M L->M

Caption: Troubleshooting workflow for phase separation in emulsions.

G Mechanism of pH-Induced Phase Separation of Sodium Stearate A Stable Emulsion (Alkaline pH) C Addition of Acid (Decrease in pH) A->C B Sodium Stearate (Soluble, Ionized) B->C D Protonation of Stearate Anion C->D E Formation of Stearic Acid (Insoluble) D->E F Precipitation and Loss of Emulsifying Properties E->F G Phase Separation F->G

References

Technical Support Center: Enhancing Long-term Stability of Suspensions with Hydroxypropyl Chitosan (CAS 93920-23-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using Hydroxypropyl Chitosan (HPC) as a stabilizer in pharmaceutical suspensions. Our aim is to equip you with the necessary information to optimize your formulations for enhanced long-term stability.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the formulation and storage of suspensions stabilized with Hydroxypropyl Chitosan.

Issue 1: My suspension is showing signs of sedimentation and caking over time.

  • Question: What are the primary causes of sedimentation and caking in my Hydroxypropyl Chitosan-stabilized suspension?

  • Answer: Sedimentation, the settling of suspended particles, is a natural phenomenon. However, irreversible aggregation of these settled particles leads to caking, which is a significant stability issue.[1][2][3] Key factors influencing this include:

    • Inadequate Polymer Concentration: Insufficient Hydroxypropyl Chitosan may not provide enough steric hindrance to prevent particle aggregation.

    • Particle Size and Distribution: A wide particle size distribution can lead to more compact sediment, increasing the likelihood of caking.[3]

    • Interparticle Interactions: Attractive forces between particles can overcome the stabilizing effect of the polymer.

    • Storage Conditions: Elevated temperatures can increase the kinetic energy of particles, promoting collisions and aggregation.[4]

  • Question: How can I prevent caking in my suspension?

  • Answer: To mitigate caking, consider the following strategies:

    • Optimize Hydroxypropyl Chitosan Concentration: Gradually increase the concentration of Hydroxypropyl Chitosan and monitor the suspension's redispersibility. The optimal concentration will provide a sufficient protective layer around the particles.

    • Control Particle Size: Aim for a narrow particle size distribution. Techniques like microfluidization or high-pressure homogenization can help achieve this.

    • Introduce a Flocculating Agent: In some cases, inducing controlled flocculation can prevent caking. Floccules are loosely bound aggregates that are easily redispersed. However, this approach requires careful optimization.[1]

    • Adjust pH and Ionic Strength: The charge on both the particles and the polymer can be influenced by pH and salt concentration. Modifying these parameters can enhance electrostatic repulsion, contributing to stability.

Issue 2: The viscosity of my suspension is changing during storage.

  • Question: Why is the viscosity of my suspension decreasing over time?

  • Answer: A decrease in viscosity can be attributed to the degradation of the Hydroxypropyl Chitosan polymer. Chitosan and its derivatives can undergo hydrolysis, particularly in acidic conditions.[5] This breaks down the polymer chains, leading to a reduction in the viscosity of the continuous phase.

  • Question: How can I maintain a consistent viscosity in my formulation?

  • Answer: To maintain viscosity:

    • pH Control: Buffer the formulation to a pH where the hydrolytic degradation of Hydroxypropyl Chitosan is minimized. Generally, neutral to slightly alkaline pH is preferable for chitosan stability.

    • Temperature Control: Store the suspension at controlled room temperature or under refrigeration, as elevated temperatures accelerate polymer degradation.[5]

    • Use of Antioxidants: If oxidative degradation is suspected, the inclusion of a suitable antioxidant may be beneficial.[6]

Issue 3: I am observing crystal growth in my suspension.

  • Question: What causes the growth of crystals in my active pharmaceutical ingredient (API)?

  • Answer: Crystal growth, or Ostwald ripening, can occur when there is a slight solubility of the API in the vehicle. Smaller particles dissolve and then redeposit onto the surface of larger particles, leading to an overall increase in particle size and a shift in the particle size distribution.[1]

  • Question: How can I inhibit crystal growth in my suspension?

  • Answer: To prevent crystal growth:

    • Optimize Polymer Adsorption: Ensure that the Hydroxypropyl Chitosan is effectively adsorbed onto the surface of the API particles. This polymer layer can act as a barrier to dissolution and recrystallization.

    • Select an Appropriate Polymorph: Use the most stable crystalline form of your API, as metastable polymorphs are more prone to dissolution and recrystallization.

    • Control Temperature Fluctuations: Avoid temperature cycling during storage, as this can enhance the solubility of the API and promote crystal growth.[4]

Quantitative Data Summary

For effective formulation development, it is crucial to understand the key parameters of your system. The following table summarizes important quantitative data that should be collected and monitored.

ParameterTypical Range/ValueSignificance in Suspension StabilityRecommended Analytical Technique
Hydroxypropyl Chitosan
Molecular WeightVaries by gradeHigher MW generally provides better steric stabilization but can lead to higher viscosity.Size Exclusion Chromatography (SEC)
Degree of SubstitutionVaries by gradeAffects solubility and interaction with the particle surface.Nuclear Magnetic Resonance (NMR)
Concentration0.1 - 2.0% (w/v)Directly impacts viscosity and the effectiveness of steric stabilization.Rheometry, Gravimetric analysis
Suspended Particles (API)
Particle Size (d50)1 - 50 µmInfluences sedimentation rate and potential for caking.[3]Laser Diffraction
Particle Size DistributionSpan < 2A narrow distribution is desirable to minimize Ostwald ripening and compact sediment formation.[3]Laser Diffraction
Zeta Potential> ±30 mVIndicates the magnitude of electrostatic repulsion between particles.Electrophoretic Light Scattering
Suspension Vehicle
pHFormulation dependentAffects polymer stability, particle surface charge, and API solubility.pH meter
ViscosityFormulation dependentHigher viscosity slows down sedimentation.[7]Rheometer

Experimental Protocols

1. Protocol for Particle Size Analysis using Laser Diffraction

  • Objective: To determine the particle size and distribution of the suspended active pharmaceutical ingredient.

  • Materials: Laser diffraction particle size analyzer, dispersant (e.g., deionized water with a small amount of surfactant), suspension sample.

  • Methodology:

    • Select an appropriate dispersant that does not dissolve the API and ensures good particle wetting.

    • Add a few drops of the suspension to the dispersant in the analyzer's sample cell until the desired obscuration level is reached.

    • Apply sonication if necessary to break up any loose agglomerates.

    • Perform the measurement according to the instrument's standard operating procedure.

    • Record the volume-weighted mean particle size (D[2][6]), d10, d50, d90, and the span of the distribution.

2. Protocol for Rheological Measurement of Suspension Viscosity

  • Objective: To characterize the flow behavior of the suspension.

  • Materials: Rheometer with a suitable geometry (e.g., concentric cylinder or parallel plate), suspension sample.

  • Methodology:

    • Load the sample onto the rheometer, ensuring no air bubbles are trapped.

    • Allow the sample to equilibrate to the measurement temperature.

    • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down.

    • Plot viscosity as a function of shear rate.

    • Analyze the flow curve to determine if the suspension exhibits Newtonian, shear-thinning, or shear-thickening behavior.

3. Protocol for Accelerated Stability Testing

  • Objective: To predict the long-term physical stability of the suspension under stressed conditions.

  • Materials: Temperature-controlled ovens, mechanical shaker, centrifuge, suspension samples.

  • Methodology:

    • Divide the suspension into multiple aliquots.

    • Store the aliquots under different stress conditions:

      • Elevated Temperature: Store at 40°C and 50°C.[4]

      • Temperature Cycling: Cycle between 4°C and 40°C every 24 hours.[4]

      • Mechanical Stress: Place on a mechanical shaker or rotator.

    • At predetermined time points (e.g., 1, 2, 4 weeks), withdraw samples and analyze for:

      • Particle size and distribution.

      • Viscosity.

      • Redispersibility (after gentle inversion).

      • Visual appearance (for signs of caking or crystal growth).

    • Compare the results to a control sample stored at the recommended storage temperature.

Visualizations

suspension_stability_workflow cluster_formulation Formulation Development cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Formulate Formulate Suspension with Hydroxypropyl Chitosan Characterize Initial Characterization (Particle Size, Viscosity, pH) Formulate->Characterize Accelerated Accelerated Stability Testing (Temperature, Mechanical Stress) Characterize->Accelerated LongTerm Long-Term Stability Testing (Recommended Storage Conditions) Characterize->LongTerm Analyze Analyze Stability Data (Caking, Viscosity Change, Crystal Growth) Accelerated->Analyze LongTerm->Analyze Troubleshoot Troubleshoot Issues Analyze->Troubleshoot Optimize Optimize Formulation (Polymer Conc., pH, Particle Size) Troubleshoot->Optimize Optimize->Formulate

Caption: Experimental workflow for developing and assessing the stability of a suspension.

troubleshooting_flowchart start Suspension Instability Observed issue Identify Primary Issue start->issue caking Sedimentation / Caking issue->caking Caking viscosity Viscosity Change issue->viscosity Viscosity crystal Crystal Growth issue->crystal Crystals sol_caking1 Optimize HPC Conc. caking->sol_caking1 sol_caking2 Control Particle Size caking->sol_caking2 sol_viscosity1 Adjust pH viscosity->sol_viscosity1 sol_viscosity2 Control Temperature viscosity->sol_viscosity2 sol_crystal1 Ensure Polymer Adsorption crystal->sol_crystal1 sol_crystal2 Use Stable Polymorph crystal->sol_crystal2 end Stable Suspension sol_caking1->end sol_caking2->end sol_viscosity1->end sol_viscosity2->end sol_crystal1->end sol_crystal2->end

Caption: A logical flowchart for troubleshooting common suspension stability issues.

References

overcoming solubility issues of isooctadecanoic acid compound in polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Isooctadecanoic Acid Solubility. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to address challenges related to dissolving isooctadecanoic acid in polar solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the solubilization of isooctadecanoic acid.

Q1: What is isooctadecanoic acid, and why is it difficult to dissolve in polar solvents like water?

A1: Isooctadecanoic acid, also known as isostearic acid, is a saturated fatty acid with a branched 18-carbon chain (C18H36O2).[1][2] Its difficulty in dissolving in polar solvents stems from its molecular structure. It possesses a long, nonpolar hydrocarbon "tail" and a polar carboxylic acid "head".[3] The long hydrocarbon tail is hydrophobic (water-repelling), making the molecule as a whole largely insoluble in water.[4][5][6] While the branched structure makes it a liquid at room temperature and enhances its dispersing power compared to its linear counterpart, stearic acid, it does not overcome its fundamental insolubility in aqueous solutions.[1][6][7]

Q2: My isooctadecanoic acid is not dissolving in a polar organic solvent (e.g., ethanol). What are the initial troubleshooting steps?

A2: If you are facing issues, consider the following initial steps:

  • Verify Purity and Quality: Ensure the isooctadecanoic acid is of high purity (typically 97% or higher) and has been stored correctly in a cool, dry, well-ventilated area away from light to prevent degradation.[8][9]

  • Use Fresh, Anhydrous Solvent: Use a fresh, high-purity, anhydrous (water-free) polar organic solvent. The presence of even small amounts of water can significantly reduce the solubility of long-chain fatty acids.

  • Ensure Adequate Mixing: Use a magnetic stirrer to ensure the solution is continuously and vigorously agitated. Inadequate mixing can lead to slow or incomplete dissolution.

  • Start with a Small Volume: Begin by attempting to dissolve the acid in a smaller volume of the solvent to create a more concentrated stock solution, which can then be diluted.

Q3: Can I use heat to improve the solubility of isooctadecanoic acid?

A3: Yes, gently heating the solution is a highly effective method. Increasing the temperature enhances the solubility of fatty acids in organic solvents.[10] For difficult-to-dissolve samples, warming the solvent to 37-50°C while stirring can significantly improve the rate and extent of dissolution.[11] Always use a calibrated water bath or heating mantle and monitor the temperature to avoid solvent evaporation or compound degradation.

Q4: How effective is sonication for dissolving this compound?

A4: Sonication is another effective technique, often used in conjunction with heating.[11] The high-frequency sound waves create cavitation bubbles, which generate mechanical energy that helps break apart solute aggregates and accelerates the dissolution process.[12] Using an ultrasonic bath for 15-30 minutes can be particularly helpful for preparing solutions, especially for cell culture applications.[12]

Q5: How does pH affect the solubility of isooctadecanoic acid in aqueous systems?

A5: The pH of an aqueous medium has a profound effect on the solubility of fatty acids.[13]

  • Alkaline pH (>8): In basic conditions, the carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻). This ionic "head" is significantly more polar, making the entire molecule an amphiphilic salt (a soap) that is much more soluble in water.[3][12]

  • Acidic/Neutral pH (<7): In acidic or neutral solutions, the compound remains in its protonated, non-ionic carboxylic acid form, which is insoluble in water.[3] Lowering the pH of a fatty acid salt solution will cause the insoluble fatty acid to precipitate out.[3]

Q6: What are co-solvents, and how can they be used to prepare an aqueous solution of isooctadecanoic acid?

A6: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds.[14] For isooctadecanoic acid, you can first dissolve it in a minimal amount of a suitable polar organic solvent like ethanol, methanol, or DMSO to create a concentrated stock solution.[11][12] This stock solution can then be added dropwise into your aqueous buffer or media with vigorous stirring. The co-solvent helps to disperse the fatty acid molecules in the aqueous phase. However, be mindful of the final co-solvent concentration, as it may affect the stability of your system or be toxic to cells in biological experiments.

Quantitative Data: Solubility Overview

Precise quantitative solubility data for isooctadecanoic acid in various polar solvents is not widely published. However, its solubility can be inferred from its chemical properties and data on the closely related stearic acid.

SolventPolarity IndexExpected Solubility of Isooctadecanoic AcidNotes
Water10.2Insoluble [4][6]The long hydrocarbon chain makes it hydrophobic.
Methanol6.6Soluble Stearic acid is soluble in methanol.[15][16]
Ethanol5.2Soluble Stearic acid is soluble in ethanol.[15][16] Solubility increases with temperature.[10]
DMSO7.2Soluble A common solvent for preparing stock solutions of fatty acids.[11]
Acetonitrile6.2Soluble Generally a good solvent for fatty acids.[17]
Dichloromethane3.4Very Soluble A non-polar organic solvent, effective for dissolving lipids.
Hexane0.0Very Soluble A non-polar solvent, effective for dissolving lipids.

Experimental Protocols

Protocol 1: General Method for Dissolving Isooctadecanoic Acid Using Heat & Stirring

  • Preparation: Weigh the desired amount of isooctadecanoic acid into a clean, dry glass beaker or flask.

  • Solvent Addition: Add the calculated volume of the chosen polar organic solvent (e.g., ethanol, methanol).

  • Mixing: Place a magnetic stir bar in the vessel and place it on a magnetic stirrer hotplate.

  • Heating: Begin stirring at a moderate speed. Gently warm the solution to 40°C. Do not exceed the solvent's boiling point.

  • Dissolution: Continue stirring and heating until all the isooctadecanoic acid has completely dissolved, resulting in a clear solution.

  • Cooling & Storage: Turn off the heat and allow the solution to cool to room temperature. If used as a stock, store in a tightly sealed container to prevent solvent evaporation.

Protocol 2: Preparation of an Aqueous Dispersion Using a Co-solvent

  • Stock Solution: Prepare a concentrated stock solution of isooctadecanoic acid in a water-miscible co-solvent (e.g., 100 mg/mL in absolute ethanol) using Protocol 1.

  • Aqueous Phase: Place the desired final volume of the aqueous buffer or cell culture medium in a sterile container on a magnetic stirrer.

  • Dispersion: While the aqueous phase is stirring vigorously, add the stock solution drop by drop using a pipette. The solution may appear slightly cloudy as micelles or fine particles are formed.

  • Equilibration: Allow the solution to stir for an additional 15-30 minutes to ensure homogeneity. For cell culture, it is common to complex the fatty acid with fatty-acid-free BSA in the medium.[12]

Protocol 3: pH-Mediated Solubilization in Aqueous Solution (Saponification)

  • Preparation: Weigh the desired amount of isooctadecanoic acid into a beaker.

  • Base Addition: Add a small amount of water, then add a stoichiometric equivalent of a strong base (e.g., 1 M NaOH or KOH) to deprotonate the carboxylic acid. This converts the insoluble acid into its more soluble salt form.

  • Heating & Stirring: Gently warm the mixture to ~50-60°C while stirring. The fatty acid should dissolve as it converts to its salt, forming a clear or slightly soapy solution.

  • Volume Adjustment: After complete dissolution, allow the solution to cool and add water to reach the final desired volume.

  • pH Check: Measure the final pH of the solution. Note that the solution will be alkaline. If a neutral pH is required for your experiment, this method may not be suitable, as lowering the pH will cause the fatty acid to precipitate.[3]

Visualizations

Below are diagrams illustrating key workflows and relationships for handling isooctadecanoic acid.

G Troubleshooting Workflow for Isooctadecanoic Acid Solubility cluster_aqueous Aqueous Systems Only start Problem: Isooctadecanoic acid not dissolving check_purity 1. Check Purity & Solvent Quality start->check_purity ph_adjust 5. Adjust pH (Alkaline) for Aqueous Systems heat_stir 2. Apply Gentle Heat (37-50°C) & Stir check_purity->heat_stir If persists sonicate 3. Use Sonication heat_stir->sonicate If persists success Success: Clear Solution heat_stir->success If resolved cosolvent 4. Use a Co-solvent (e.g., Ethanol, DMSO) sonicate->cosolvent If persists / For aqueous prep sonicate->success If resolved cosolvent->success ph_adjust->success

Caption: A step-by-step workflow for troubleshooting solubility issues.

G Key Factors Influencing Isooctadecanoic Acid Solubility solubility Solubility polarity Solvent Polarity solubility->polarity 'Like dissolves like' temperature Temperature solubility->temperature Solubility increases with temperature ph pH of Medium (Aqueous) solubility->ph High pH increases solubility (saponification) cosolvents Presence of Co-solvents solubility->cosolvents Enhances dispersion in poor solvents structure Molecular Structure (Long, Branched Chain) solubility->structure Determines inherent hydrophobicity

References

method refinement for the purification of synthesized isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method refinement of purifying synthesized isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the compound formed between isooctadecanoic acid and 2-amino-2-methylpropan-1-ol?

A1: The compound formed is an amine salt. This occurs through an acid-base reaction where the carboxylic acid group (-COOH) of isooctadecanoic acid protonates the amino group (-NH2) of 2-amino-2-methylpropan-1-ol.

Q2: What are the primary methods for purifying this fatty acid amine salt?

A2: The most common and effective purification methods for this type of compound are recrystallization and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For fatty acid amine salts, which have both polar (salt) and non-polar (fatty acid chain) characteristics, a mixed solvent system is often effective. A common approach is to dissolve the compound in a polar solvent in which it is soluble (like ethanol or acetone) and then add a non-polar solvent in which it is less soluble (like hexane or water) until the solution becomes turbid. Heating the mixture should then result in a clear solution from which pure crystals will form upon slow cooling.

Q4: What are the key parameters to consider for preparative HPLC purification?

A4: For preparative HPLC, critical parameters include the choice of stationary phase (typically a C18 column for reversed-phase chromatography), the mobile phase composition (often a gradient of an organic solvent like acetonitrile or methanol in water with an additive like formic acid or triethylamine to improve peak shape), the flow rate, and the sample loading amount.

Q5: How can I assess the purity of the final product?

A5: The purity of the purified compound can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a quantitative measure of purity by comparing the peak area of the main component to the total area of all peaks.

  • Melting Point Analysis: A sharp and well-defined melting point range is indicative of a pure compound. Impurities tend to broaden the melting point range.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and identify the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - Insufficient solvent volume.- Incorrect solvent choice.- Gradually add more hot solvent until the compound dissolves.- Re-evaluate the solvent system. Try a more polar or a different mixed solvent system.
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, and the compound is coming out of solution too quickly at a temperature above its melting point.- Use a lower-boiling solvent.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No crystals form upon cooling. - The solution is not saturated.- The compound is too soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Add a "seed crystal" of the pure compound to induce crystallization.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.
Low recovery of the purified compound. - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- The crystals were not completely collected during filtration.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize crystal formation before filtration.- Ensure the filtration apparatus for hot filtration is pre-heated to prevent premature crystallization.
The purified compound is still impure. - The rate of cooling was too fast, trapping impurities within the crystal lattice.- The chosen solvent did not effectively separate the impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent system.
Preparative HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting). - Inappropriate mobile phase pH for the amine salt.- Column overload.- Interaction of the amine with residual silanol groups on the stationary phase.- Add a mobile phase modifier. For an amine salt, a small amount of a basic modifier like triethylamine can improve peak shape. Conversely, an acidic modifier like formic acid can also be used to ensure consistent protonation.[1]- Reduce the sample injection volume or concentration.- Use a column specifically designed for the separation of basic compounds or operate at a pH where the silanol groups are suppressed.
Poor resolution between the product and impurities. - The mobile phase gradient is too steep.- The chosen stationary phase is not optimal for the separation.- Optimize the gradient profile by making it shallower to increase the separation time between peaks.- Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a different mobile phase organic solvent.
No product detected in the eluent. - The compound is not eluting from the column.- The detector is not suitable for the compound.- Increase the strength of the organic solvent in the mobile phase.- Ensure the detector is appropriate for your compound. If the compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary.[2]
Low recovery after purification. - The compound is precipitating on the column.- The compound is irreversibly adsorbed to the stationary phase.- Decrease the sample concentration or change the mobile phase to improve solubility.- Modify the mobile phase pH or add a stronger competing agent to elute the compound.

Experimental Protocols

Protocol 1: Recrystallization of Isooctadecanoic Acid, Compound with 2-Amino-2-methylpropan-1-ol

This protocol is a general guideline and may require optimization based on the specific impurities present.

Materials:

  • Crude synthesized isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol

  • Ethanol

  • Hexane

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid with stirring and gentle heating.

  • Once the solid is dissolved, slowly add hexane dropwise while the solution is still hot until a faint cloudiness (turbidity) persists.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-hexane mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Preparative HPLC Purification

This is a general protocol that should be optimized at an analytical scale before scaling up.

Instrumentation and Materials:

  • Preparative HPLC system with a suitable detector (e.g., UV or ELSD)

  • Preparative C18 column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample dissolved in the initial mobile phase composition

Procedure:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical C18 column.

    • Optimize the gradient elution to achieve good separation between the product peak and impurity peaks. A typical gradient might be from 10% B to 90% B over 20 minutes.

  • Scale-Up:

    • Calculate the appropriate flow rate and injection volume for the preparative column based on the analytical method and the column dimensions.

    • Equilibrate the preparative column with the initial mobile phase composition.

  • Purification:

    • Inject the dissolved sample onto the preparative column.

    • Run the optimized gradient method.

    • Collect the fractions corresponding to the main product peak.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified compound. Note that the product will likely be in its formate salt form.[1]

Quantitative Data

The following table provides solubility data for stearic acid, a structural isomer of isooctadecanoic acid, in various organic solvents at different temperatures. This data can serve as a useful starting point for selecting a recrystallization solvent for isooctadecanoic acid and its amine salt. Note that the branched structure of isooctadecanoic acid generally leads to greater solubility in non-polar solvents compared to the linear stearic acid.[3]

Solubility of Stearic Acid in Organic Solvents ( g/100g of solvent)

Temperature (°C)EthanolAcetoneEthyl Acetate
2810.811.522.1
3012.513.225.4
3517.818.134.7
3821.921.841.8
4025.124.747.6
(Data adapted from Heryanto et al., 2007)[4][5][6]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent 1 (e.g., Ethanol) A->B C Add Hot Anti-Solvent 2 (e.g., Hexane) to Turbidity B->C D Add Minimum Hot Solvent 1 to Re-dissolve C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent Mixture G->H I Dry Crystals H->I J Pure Product I->J

Caption: Workflow for the purification of the amine salt via mixed-solvent recrystallization.

Logical Relationship for HPLC Method Development

HPLC_Development cluster_analytical Analytical Scale cluster_prep Preparative Scale A Select Column (e.g., C18) B Optimize Mobile Phase (Solvents & Additives) A->B C Develop Gradient B->C D Assess Resolution & Peak Shape C->D E Scale-up Flow Rate & Injection Volume D->E Scale-up F Run Preparative HPLC E->F G Fraction Collection F->G H Pure Compound G->H

Caption: Logical progression from analytical method development to preparative scale HPLC purification.

References

Technical Support Center: Preventing Crystallization of EINECS 300-108-0 in Concentrated Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EINECS 300-108-0, chemically identified as isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1) . This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot crystallization issues that may arise when working with concentrated solutions of this substance.

Chemical Identity:

  • EINECS Number: 300-108-0

  • CAS Number: 93920-23-1

  • Chemical Name: Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1)

  • Molecular Formula: C22H47NO3

This compound is a salt formed from a branched-chain fatty acid (isooctadecanoic acid) and an alkanolamine (2-amino-2-methylpropan-1-ol). Understanding the properties of these individual components is crucial for controlling the solubility and preventing unwanted crystallization of the final compound.

Component Properties

A summary of the relevant properties of the constituent parts of this compound is provided below.

PropertyIsooctadecanoic Acid2-Amino-2-methylpropan-1-ol
Synonyms Isostearic AcidAMP, Aminomethylpropanol
Appearance Waxy white solid or liquid depending on isomer purity and temperature[1]Colorless liquid or solid (low melting point)[2][3][4]
Melting Point Lower than straight-chain stearic acid (approx. 52-55°C)[1]24-28 °C[4]
Boiling Point -165 °C[4]
Solubility in Water Insoluble[5]Miscible[2][6]
Solubility in Oils Good solubility[1]-
Key Characteristics Branched carbon chain improves solubility and lowers melting point compared to linear fatty acids.[1]Acts as a base to form salts with acids.[3][7] Used as a buffering agent.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my concentrated solution of this compound turning cloudy or forming crystals?

A1: Crystallization from a concentrated solution is a common issue and can be triggered by several factors:

  • Supersaturation: The concentration of the compound has exceeded its solubility limit in the chosen solvent system under the current conditions.

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of the compound, leading to crystallization.

  • Solvent Evaporation: Evaporation of the solvent will increase the concentration of the solute, potentially leading to supersaturation and subsequent crystallization.

  • pH Changes: As a salt of a weak acid and a weak base, the solubility of this compound can be sensitive to changes in pH.

  • Nucleation Sites: The presence of impurities, dust particles, or even scratches on the container surface can act as nucleation sites, initiating crystal growth.

Q2: How can I increase the solubility of this compound in my solution?

A2: Several strategies can be employed to enhance the solubility of this compound:

  • Solvent Selection: Given the nature of the compound (a fatty acid salt), a polar protic solvent or a co-solvent system is likely to be most effective. Consider solvents like ethanol, isopropanol, or mixtures of water with these alcohols.

  • Temperature Increase: Gently warming the solution can increase the solubility of the compound. However, be mindful of the compound's stability at elevated temperatures.

  • pH Adjustment: The solubility of this amine salt may be influenced by pH. Experimenting with slight adjustments to the pH of the solution may improve solubility.

  • Co-solvents: The use of a co-solvent system can significantly enhance solubility. For example, a mixture of water and a water-miscible organic solvent like ethanol or DMSO might be effective.

Q3: Are there any additives I can use to prevent crystallization?

A3: Yes, certain additives can act as crystallization inhibitors:

  • Polymers: Polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can inhibit nucleation and crystal growth.

  • Surfactants: Non-ionic surfactants can sometimes help to stabilize the solute in the solution and prevent aggregation that leads to crystallization.

Troubleshooting Guide

If you are encountering crystallization, follow this step-by-step troubleshooting guide.

Logical Flow for Troubleshooting Crystallization

Troubleshooting_Crystallization start Crystallization Observed check_concentration Is the solution supersaturated? start->check_concentration action_dilute Dilute the solution or reduce concentration. check_concentration->action_dilute Yes check_temp Have there been temperature fluctuations? check_concentration->check_temp No end_resolved Crystallization Prevented action_dilute->end_resolved action_temp Control temperature more tightly. Gently warm to redissolve. check_temp->action_temp Yes check_solvent Is the solvent system optimal? check_temp->check_solvent No action_temp->end_resolved action_solvent Experiment with different solvents or co-solvent systems. check_solvent->action_solvent Yes check_impurities Are there visible impurities or nucleation sites? check_solvent->check_impurities No action_solvent->end_resolved action_filter Filter the solution (e.g., through a 0.22 µm filter). check_impurities->action_filter Yes check_impurities->end_resolved No, consider additives action_filter->end_resolved

Caption: A step-by-step guide to troubleshooting crystallization issues.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

This protocol outlines a method to determine the solubility of this compound in a given solvent system at a specific temperature.

Workflow for Solubility Determination

Solubility_Determination_Workflow start Start prepare_solutions Prepare a series of solutions with increasing concentrations of the compound. start->prepare_solutions equilibrate Equilibrate the solutions at a constant temperature with stirring. prepare_solutions->equilibrate observe Visually inspect for the presence of undissolved solid. equilibrate->observe identify_solubility The highest concentration with no visible solid is the approximate solubility. observe->identify_solubility end End identify_solubility->end

Caption: Workflow for determining the solubility of a compound.

Methodology:

  • Preparation: Prepare a series of small, sealed vials.

  • Solvent Addition: Add a precise volume of the chosen solvent or co-solvent system to each vial.

  • Compound Addition: Add incrementally increasing, accurately weighed amounts of this compound to each vial.

  • Equilibration: Place the vials in a temperature-controlled shaker or on a stirring plate with a water bath to maintain a constant temperature. Allow the solutions to equilibrate for a set period (e.g., 24 hours) to ensure that the dissolution has reached a steady state.

  • Observation: After equilibration, visually inspect each vial for the presence of undissolved solid material. The highest concentration that results in a clear solution (no visible solid particles) represents the approximate solubility at that temperature.

  • Data Recording: Record the solubility in a table. Repeat this experiment at different temperatures to generate a solubility curve.

Data Presentation: Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Observations
e.g., Ethanol25User Datae.g., Clear solution
e.g., Ethanol40User Datae.g., Clear solution
e.g., Water25User Datae.g., Precipitate formed
e.g., 50:50 Ethanol:Water25User Datae.g., Hazy solution
Protocol 2: Evaluating the Effect of Anti-Crystallization Additives

This protocol describes how to assess the effectiveness of additives in preventing the crystallization of this compound from a supersaturated solution.

Methodology:

  • Prepare Supersaturated Solution: Prepare a concentrated solution of this compound at an elevated temperature where it is fully dissolved. The concentration should be higher than its known solubility at room temperature.

  • Aliquot and Additive Addition: Aliquot the warm solution into several vials. To each vial (except for a control), add a different concentration of a potential anti-crystallization additive (e.g., PVP, HPMC).

  • Cooling and Observation: Allow the vials to cool to room temperature under controlled conditions (e.g., in a water bath to ensure a consistent cooling rate).

  • Monitor for Crystallization: Periodically observe the vials for the onset of crystallization. Record the time it takes for crystals to appear in each vial.

  • Analysis: Compare the time to crystallization in the vials containing additives to the control vial. A longer time to crystallization indicates that the additive is effective at inhibiting crystallization.

Data Presentation: Effect of Additives on Crystallization

AdditiveAdditive Concentration (% w/v)Time to Onset of Crystallization (hours)
None (Control)0User Data
e.g., PVP K300.1User Data
e.g., PVP K300.5User Data
e.g., HPMC0.1User Data
e.g., HPMC0.5User Data

By systematically applying these troubleshooting guides and experimental protocols, researchers can better understand and control the crystallization behavior of this compound in concentrated solutions, leading to more robust and reproducible experimental outcomes.

References

addressing skin irritation potential of formulations with isooctadecanoic acid salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for addressing the potential skin irritation of formulations containing isooctadecanoic acid salt (isostearate).

Frequently Asked Questions (FAQs)

Q1: What is isooctadecanoic acid salt and is it considered a skin irritant?

A1: Isooctadecanoic acid, commonly known as isostearic acid, is a branched-chain fatty acid. Its salts are used in a wide variety of cosmetic and pharmaceutical formulations as binders, surfactants, and cleansing agents.[1] Generally, isostearic acid is considered safe for use in cosmetics and has a low risk of irritation.[2] Clinical studies on undiluted isostearic acid showed no signs of irritation or sensitization.[1][3] However, some individuals, particularly those with sensitive skin or pre-existing conditions like eczema, may experience mild irritation.[4] One study using a mouse model suggested that isostearic acid can be an active component in inducing skin inflammation, activating an inflammasome response and upregulating the IL-23/IL-17 inflammatory axis.[5]

Q2: What is the primary mechanism by which a formulation might cause skin irritation?

A2: Skin irritation is a form of reversible damage to the skin.[6] The primary mechanisms involve the disruption of the skin's barrier function (the stratum corneum), which allows irritants to penetrate deeper into the epidermis.[7] This penetration can trigger an inflammatory cascade where keratinocytes (skin cells) release pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α).[8] These mediators then act on dermal cells, leading to the visible signs of inflammation such as redness (erythema) and swelling (edema).[6]

Q3: What regulatory-accepted in vitro methods are available to test my formulation for skin irritation potential?

A3: Due to animal welfare concerns, traditional animal testing (like the Draize rabbit test) has been largely replaced by validated in vitro methods.[6] The primary internationally accepted method is the Reconstructed Human Epidermis (RhE) Test Method , detailed in OECD Test Guideline 439.[9][10] This test uses 3D models of human skin, such as EpiSkin™, EpiDerm™, and SkinEthic™, which mimic the biochemical and physiological properties of the human epidermis.[2][11] The test categorizes a substance as an irritant or non-irritant based on cell viability after exposure.[9]

Q4: How does the pH of my formulation affect its skin irritation potential?

A4: The pH of a formulation is a critical factor. The natural surface of human skin is slightly acidic, with a pH of around 5.5.[12] Formulations with a pH that deviates significantly from this can disrupt the skin's natural barrier, known as the acid mantle, potentially causing irritation.[5][13] Furthermore, the efficacy and stability of many active ingredients and preservatives are pH-dependent.[13] For leave-on products, it is ideal to formulate within a pH range of 5.0 - 5.5 to ensure compatibility with the skin.[12]

Troubleshooting Guide: Formulation-Induced Skin Irritation

If your formulation containing isooctadecanoic acid salt is showing unexpected skin irritation in preliminary tests, follow this guide to identify and resolve the issue.

Issue: Test results indicate skin irritation (e.g., low cell viability in an RhE test or positive reaction in a patch test).

Step 1: Initial Investigation
  • Review Ingredients: Scrutinize every component of the formulation, not just the isooctadecanoic acid salt. Other ingredients like preservatives, fragrances, or even the purity of the raw materials could be the primary irritant.[14]

  • Check for Contamination: Ensure proper preservation to rule out microbial contamination, which can be a source of irritation.[14]

  • Confirm Test Results: Re-run the irritation assay with a fresh batch of the formulation to confirm the initial findings and rule out experimental error.

Step 2: Formulation Adjustments
  • Lower the Concentration: Irritation is often dose-dependent. Systematically reduce the concentration of the isooctadecanoic acid salt in the formulation and re-test to determine a non-irritating level.

  • Adjust Formulation pH: Measure the pH of your final formulation. If it is outside the optimal range for skin (pH 5.0-5.5), adjust it using appropriate buffering agents like citric acid (to lower pH) or sodium hydroxide/L-arginine (to raise pH).[5][12] Re-test for irritation after adjustment.

  • Evaluate the Vehicle/Base: The other components of your formulation can influence the penetration and irritation potential of the active ingredients. Consider if the vehicle itself is disrupting the skin barrier.

Step 3: Advanced Analysis

If the issue persists, a more in-depth investigation may be required:

  • Ingredient Compatibility: Assess the compatibility of all ingredients. Unwanted interactions could create byproducts that are irritating.[14]

  • Alternative Salt Form: Consider if a different salt of isooctadecanoic acid (e.g., potassium vs. sodium) exhibits a different irritation profile in your specific formulation.

  • In-depth Safety Testing: If not already performed, conduct a Human Repeat Insult Patch Test (HRIPT) on a panel of volunteers to assess both irritation and sensitization potential under controlled clinical conditions.

Data Presentation: Irritation Classification

The following tables summarize how different testing methods classify substances based on their irritation potential.

Table 1: In Vitro Skin Irritation Classification (OECD TG 439)

Mean Tissue Viability (% of Negative Control) UN GHS Classification Interpretation
≤ 50% Category 2 Irritant
> 50% No Category Non-Irritant

Data based on OECD Test Guideline 439. A substance is classified as an irritant if the mean cell viability of the reconstructed human epidermis tissue is reduced to 50% or less of the negative control.[6][10]

Table 2: Example Irritation Data from Various Test Methods

Test Method Test Substance Example Result Classification
Rabbit Draize Test Pistacia Lentiscus Fatty Oil Primary Irritation Index (PII) = 1.037 Slightly Irritant
Rabbit Draize Test Isopropyl Isostearate (pure) Among the highest adverse reactions in a study of fatty acid esters Irritant
RhE Test (OECD 439) 3.25% Lactic Acid Mean Cell Viability = 12.6% - 17.2% Irritant
RhE Test (OECD 439) 1.25% Heptanoic Acid Mean Cell Viability = 25.5% - 41.7% Irritant
Human Patch Test N/A Sugai's Irritation Index (S.I.I.) ≥ 30 Irritant

This table provides illustrative data from various studies to show how different substances perform in irritation assays.[7][15][16][17]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD TG 439)

This method assesses skin irritation potential by measuring cytotoxicity in a 3D human skin model.

1. Preparation of RhE Tissues:

  • Reconstituted human epidermis tissues (e.g., EpiDerm™, SkinEthic™) are cultured to form a multilayered, differentiated model of the human epidermis.[6]
  • Prior to testing, tissues are pre-incubated in maintenance medium according to the manufacturer's instructions.

2. Application of Test Substance:

  • The test substance is applied topically and uniformly to the surface of the RhE tissue.
  • Liquids: Typically 25-50 µL is applied.
  • Solids: Should be ground to a fine powder. A sufficient amount (e.g., 25 mg) is applied to cover the tissue surface, often moistened with deionized water to ensure good contact.[6]
  • A negative control (e.g., Phosphate-Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

3. Exposure and Incubation:

  • The tissues are exposed to the test substance for a defined period, typically 60 minutes, at 37°C.[18]
  • After exposure, the test substance is carefully removed by thoroughly rinsing the tissue surface.
  • The tissues are transferred to fresh maintenance medium and incubated for a post-exposure period, typically 42 hours, to allow for the development of cytotoxic effects.[6]

4. Cell Viability Measurement (MTT Assay):

  • Following the post-incubation period, each tissue is transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically at a concentration of 0.3-1 mg/mL.[6]
  • Tissues are incubated for 3 hours. During this time, viable cells with active mitochondrial dehydrogenase enzymes will convert the yellow MTT into a blue formazan salt.
  • The blue formazan is then extracted from the tissue using a solvent (e.g., isopropanol).
  • The optical density (OD) of the extracted formazan solution is measured using a spectrophotometer (e.g., at 570 nm).

5. Data Interpretation:

  • The cell viability for each tissue is calculated as a percentage relative to the negative control tissues.
  • The substance is classified as an Irritant (UN GHS Category 2) if the mean tissue viability is ≤ 50% .[10]
  • The substance is considered a Non-Irritant if the mean tissue viability is > 50% .[10]

Protocol 2: Human Repeat Insult Patch Test (HRIPT)

This clinical study evaluates a product's potential for both irritation and allergic contact sensitization. It should only be conducted under ethical review and by qualified professionals.

1. Subject Recruitment:

  • A panel of typically 50-200 healthy volunteers is recruited.[9][19] Subjects provide written informed consent before participation.

2. Induction Phase (3 weeks):

  • A small amount of the test product is applied to a designated skin site on the back using an occlusive or semi-occlusive patch.[9]
  • The patch remains in place for 24-48 hours.
  • This procedure is repeated nine times over a three-week period at the same application site.[9][19]
  • A trained technician scores the site for any signs of irritation (erythema, edema) before each new patch application.

3. Rest Phase (2 weeks):

  • Following the final induction patch, there is a two-week rest period with no product application. This allows for the development of any potential sensitization (an immune response).[19]

4. Challenge Phase (1 week):

  • After the rest period, a challenge patch with the test product is applied to a new, previously untreated (virgin) skin site.[9]
  • The patch is removed after 24-48 hours.
  • The challenge site is evaluated for skin reactions at 24, 48, and sometimes 72 hours after application.

5. Interpretation:

  • Irritation: Reactions (redness, swelling) that appear during the induction phase and do not worsen with subsequent applications are typically considered irritation.
  • Sensitization (Allergy): A reaction at the new challenge site indicates that an allergic response was induced during the induction phase. This is a sign of allergic contact dermatitis.

Visualizations: Pathways and Workflows

Troubleshooting_Flowchart start Irritation Observed in Initial Formulation Test check_controls Step 1: Verify Controls Were Positive & Negative Controls Valid? start->check_controls retest Invalid Controls: Repeat Experiment with Fresh Materials check_controls->retest No review_ingredients Step 2: Review Formulation - Potential known irritants? - Purity of raw materials? - Microbial contamination? check_controls->review_ingredients Yes reformulate_base Identify Alternative Irritant: Reformulate with Different Preservative/Fragrance, etc. review_ingredients->reformulate_base Yes, other potential irritant identified adjust_concentration Step 3: Adjust Concentration Systematically Lower Concentration of Isooctadecanoic Acid Salt review_ingredients->adjust_concentration No, salt is primary suspect retest_concentration Re-run In Vitro Irritation Assay reformulate_base->retest_concentration adjust_concentration->retest_concentration check_ph Step 4: Check & Adjust pH Is pH outside 5.0 - 5.5 range? retest_concentration->check_ph adjust_ph Adjust pH to 5.0 - 5.5 using Buffering Agents check_ph->adjust_ph Yes final_test Step 5: Final Confirmation Consider HRIPT for Irritation & Sensitization check_ph->final_test No retest_ph Re-run In Vitro Irritation Assay adjust_ph->retest_ph retest_ph->final_test pass Formulation Optimized: No Irritation Detected final_test->pass

Caption: Troubleshooting workflow for addressing formulation-induced skin irritation.

OECD_TG_439_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis cluster_result Result prep_tissue 1. Prepare RhE Tissues (Pre-incubation) prep_substance 2. Prepare Test Substance, Positive & Negative Controls apply 3. Apply Substance to Tissue Surface prep_substance->apply expose 4. Expose for 60 min at 37°C apply->expose rinse 5. Rinse Thoroughly expose->rinse post_incubate 6. Post-Incubate for 42 hours rinse->post_incubate mtt_incubate 7. Incubate with MTT for 3 hours post_incubate->mtt_incubate extract 8. Extract Formazan mtt_incubate->extract measure 9. Measure Optical Density extract->measure classify 10. Calculate % Viability vs. Control Viability ≤ 50% ? measure->classify irritant Irritant classify->irritant Yes non_irritant Non-Irritant classify->non_irritant No

Caption: Experimental workflow for the OECD TG 439 in vitro skin irritation test.

Skin_Inflammation_Pathway cluster_trigger Trigger cluster_apc Antigen Presenting Cells cluster_tcell T-Cell Differentiation cluster_keratinocyte Keratinocyte Response irritant Irritant Exposure (e.g., Isooctadecanoic Acid) dc Dendritic Cells (DCs) / Macrophages irritant->dc Activates il23 IL-23 dc->il23 Releases th17 Th17 Cell il17 IL-17 th17->il17 Secretes il23->th17 Promotes Differentiation & Activation keratinocyte Keratinocytes pathways Activation of NF-κB & MAPK Pathways keratinocyte->pathways il17->keratinocyte Binds to Receptor mediators Release of Pro-inflammatory Mediators & Chemokines (e.g., CXCL1, S100s) pathways->mediators inflammation Clinical Inflammation (Erythema, Edema) mediators->inflammation Leads to

References

Technical Support Center: Enhancing the Dispersing Efficiency of CAS 93920-23-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for using CAS 93920-23-1, identified as Fatty acids, C18-unsatd., dimers, polymers with tall-oil fatty acids and triethylenetetramine , for the dispersion of inorganic pigments.[1][2] This polymeric dispersant is designed to improve pigment wetting, reduce viscosity, and enhance long-term stability in various formulations.[][4]

Frequently Asked Questions (FAQs)

Q1: What is CAS 93920-23-1 and how does it function as a dispersant?

A1: CAS 93920-23-1 is a polyamide-type polymeric dispersing agent.[1][2] It functions via a steric stabilization mechanism. The polymer has amine-based "anchor groups" that adsorb onto the polar surfaces of inorganic pigments, while its fatty acid-derived polymeric chains extend into the solvent or resin.[5][6] This creates a physical barrier that prevents pigment particles from re-agglomerating, a process known as flocculation.[6]

Q2: For which types of pigments is this dispersant most effective?

A2: This dispersant is primarily designed for inorganic pigments, which typically have polar surfaces.[5] Its amine anchor groups have a high affinity for oxide compounds like titanium dioxide (TiO₂) and iron oxides, as well as other mineral-based pigments and fillers.[6]

Q3: What are the main benefits of using a polymeric dispersant like this?

A3: Key benefits include a significant reduction in the viscosity of the pigment slurry (millbase), allowing for higher pigment loading.[4][7] It also improves color development, gloss, and long-term storage stability by preventing pigment settling.[8][9] High-performance polymeric dispersants are particularly effective at stabilizing small particles that are otherwise difficult to deflocculate.[6][10]

Q4: How does this dispersant's chemistry contribute to its performance?

A4: The dispersant is a polymer of C18 unsaturated fatty acid dimers, tall-oil fatty acids, and triethylenetetramine.[1] The triethylenetetramine provides multiple amine functional groups that act as strong anchoring points to the pigment surface. The fatty acid components form the polymeric chains that provide steric hindrance and ensure compatibility with the surrounding medium (e.g., solvent or resin).[5][6]

Troubleshooting Guide

Q1: My pigment dispersion has excessively high viscosity. What are the common causes and solutions?

A1: High viscosity is a frequent issue that can hinder processing and application.[8]

  • Cause 1: Incorrect Dispersant Dosage: Both insufficient and excessive amounts of dispersant can lead to high viscosity. Too little fails to stabilize the particles, causing flocculation and viscosity increase.[8][11] Too much can lead to the formation of micelles or bridging between pigment particles.

  • Solution 1: The most effective solution is to conduct a "ladder study" to find the optimal concentration where viscosity is at its minimum.[12] This involves creating a series of small-scale dispersions with varying dispersant levels. (See Experimental Protocol 1).

  • Cause 2: Poor Initial Dispersion: If the mechanical energy (shear) applied is insufficient, pigment agglomerates will not be adequately broken down.

  • Solution 2: Ensure the use of high-shear mixing equipment. Optimize the stirring speed and duration to ensure complete pigment deagglomeration.[8]

  • Cause 3: Incompatibility with Other Additives: Interactions with other components in the formulation, such as thickeners or resins, can cause an unexpected rise in viscosity.[8]

  • Solution 3: Review the formulation for potential incompatibilities. Test the dispersant in a simplified system (pigment + solvent + dispersant) first before adding other components.

Q2: The color strength of my final product is weak, or the color seems to have shifted. Why is this happening?

A2: Weak color strength is typically a sign of pigment flocculation.[5]

  • Cause: When pigment particles re-agglomerate into larger clusters (flocculates), their collective surface area for light scattering is reduced, leading to lower color strength and opacity. This indicates that the dispersant is not providing adequate stabilization.[6]

  • Solution:

    • Verify Dispersant Level: Ensure the dispersant concentration is optimized. An insufficient amount will not fully cover the pigment surfaces, leaving them vulnerable to flocculation.[11]

    • Perform a Rub-Out Test: This test can confirm if flocculation is the cause. A color difference between the rubbed and unrubbed areas of a dried film indicates flocculation. (See Experimental Protocol 3).[13]

    • Improve Dispersion Process: Increase the energy of the dispersion process (e.g., higher speed, longer time, or use of milling media) to break down all agglomerates into primary particles.[14]

Q3: My pigments are settling out of the dispersion over time. How can I improve storage stability?

A3: Pigment settling is a sign of poor long-term stabilization.

  • Cause 1: Flocculation: Over time, even weakly-attracting particles can agglomerate and settle due to gravity.[8]

  • Solution 1: The primary solution is to ensure complete and robust stabilization with an optimized level of dispersant. The steric barrier provided by CAS 93920-23-1 is designed specifically to prevent this.[5]

  • Cause 2: Poor Polymer Chain Solvation: The polymeric chains of the dispersant must be fully soluble and extended in the surrounding medium. If they collapse onto the pigment surface, the stabilizing effect is lost.[5][6]

  • Solution 2: Ensure the solvent or resin system is compatible with the fatty-acid-based chains of the dispersant. A change in the solvent system may be required.

Data Presentation

Table 1: Typical Physical Properties of Polyamide-Based Dispersants

Property Typical Value Range Significance
Appearance Amber to Brown Liquid Visual identifier for the material.
Active Content 40% - 100% The concentration of the active polymer; crucial for dosage calculations.
Amine Value (mg KOH/g) 10 - 150 Indicates the concentration of anchor groups available to bind to the pigment.
Ionic Nature Cationic / Non-ionic Determines affinity for different pigment surface chemistries.

| Solvent | Varies (e.g., Xylene, Butanol, or Solvent-free) | Affects compatibility with the target formulation (water-based vs. solvent-based). |

Table 2: Suggested Starting Dosage for CAS 93920-23-1 with Inorganic Pigments Dosage is calculated as percent active dispersant on pigment weight (% A.O.P.). These are starting points; optimization is required.[14]

Inorganic Pigment TypePigment Surface AreaSuggested Starting Dosage (% A.O.P.)
Titanium Dioxide (TiO₂)Low-Medium1.0% - 2.5%
Iron Oxides (Red, Yellow)Medium2.0% - 5.0%
Fillers (CaCO₃, Talc)Low0.5% - 1.5%

Experimental Protocols

Protocol 1: Determining Optimal Dispersant Concentration (Ladder Study)

This method identifies the ideal dispersant loading by finding the concentration that results in the minimum viscosity for a pigment slurry.[12]

  • Preparation: Prepare a base pigment slurry without any dispersant. For inorganic pigments, a typical loading is 50-70 wt.% in the chosen solvent.[12]

  • Sample Division: Divide the base slurry into 5-7 equal, smaller samples in separate mixing vessels.

  • Incremental Addition: While stirring each sample at a consistent, moderate speed, add the dispersant in increasing increments (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% active dispersant on pigment weight). Leave one sample as a control with 0% dispersant.

  • High-Shear Dispersion: Disperse each sample under high shear for a fixed period (e.g., 20-30 minutes) until a stable temperature is reached.[12]

  • Equilibration and Measurement: Allow the samples to cool to a constant temperature (e.g., 25°C). Measure the viscosity of each sample using a rotational viscometer.

  • Analysis: Plot the measured viscosity against the % dispersant concentration. The lowest point on the curve indicates the optimal dispersant dosage.

Protocol 2: Assessing Dispersion Quality using a Hegman Gauge

This method provides a quick assessment of the fineness of grind, indicating the presence of oversized particles or agglomerates.[15][16]

  • Sample Application: Place a small amount of the pigment dispersion in the deep end of the Hegman gauge's channel.[16]

  • Drawdown: Hold the scraper blade firmly at a consistent angle and draw it smoothly down the length of the gauge from the deep end to the shallow end. This should take 1-2 seconds.[15]

  • Observation: Within 3 seconds of the drawdown, view the gauge at a low angle to the light. Identify the point on the scale where pigment particles or streaks appear concentrated.[16]

  • Interpretation: The Hegman value is the reading at this point. For many coating applications, a value of 7 or higher (indicating particles are smaller than ~12.5 µm) is considered an effective dispersion.[15][16]

Protocol 3: Evaluating Flocculation using the Rub-Out Test

This test is a simple, effective way to visualize the effects of pigment flocculation on color strength.[13]

  • Film Application: Apply a uniform wet film of the pigmented formulation onto a non-porous substrate (e.g., a sealed card or glass panel).[13]

  • Drying: Allow the film to air-dry. Just before the film is completely set (when it is tacky but does not lift), firmly rub a small, localized area with your finger for 10-15 seconds.[13]

  • Final Dry: Allow the entire film to dry completely.

  • Analysis: Compare the color of the rubbed area to the surrounding unrubbed area. If the rubbed area appears darker or has a higher color strength, it indicates that flocculates were broken up by the mechanical force of rubbing. This confirms that flocculation is occurring in the system and that the dispersion is not fully stabilized.[13]

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_dispersion Step 2: Dispersion Process cluster_analysis Step 3: Quality Control A Weigh Solvent/Resin D Premix: Add solvent to vessel. Slowly add dispersant while stirring. A->D B Weigh Pigment E Pigment Addition: Gradually add pigment to vortex under low-speed stirring. B->E C Weigh Dispersant (CAS 93920-23-1) C->D D->E F High-Shear Dispersion: Increase to high speed (e.g., 2000 rpm). Disperse for 20-30 min. E->F G Measure Viscosity F->G H Check Fineness of Grind (Hegman Gauge) F->H I Perform Stability Test (e.g., Heat Age) F->I

Caption: Recommended workflow for preparing a stable inorganic pigment dispersion.

troubleshooting_guide Start Problem Detected in Pigment Dispersion Viscosity Is Viscosity Too High? Start->Viscosity Color Is Color Strength Weak? Viscosity->Color No Ladder Action: Perform Dispersant Ladder Study (Protocol 1) Viscosity->Ladder Yes Stability Is Pigment Settling? Color->Stability No RubOut Action: Perform Rub-Out Test (Protocol 3) Color->RubOut Yes Shear Action: Increase Dispersion Energy/Time Stability->Shear Yes CheckCompat Action: Check Compatibility with other additives Stability->CheckCompat No ResultOK Problem Resolved Ladder->ResultOK Shear->ResultOK RubOut->Ladder No Flocculation (Check Dosage) RubOut->Shear Flocculation Detected CheckCompat->ResultOK

Caption: Troubleshooting decision tree for common pigment dispersion issues.

References

optimization of reaction conditions for the synthesis of isooctadecanoic acid amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of isooctadecanoic acid amide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of isooctadecanoic acid amide, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: Why is the yield of my isooctadecanoic acid amide synthesis consistently low?

A1: Low yields can stem from several factors. Firstly, the direct amidation of a carboxylic acid and an amine is often an equilibrium-limited reaction. The formation of a stable ammonium carboxylate salt can prevent the reaction from proceeding.[1][] Secondly, inadequate reaction temperature or time may not be sufficient to drive the dehydration of the intermediate salt to the amide.[3] Lastly, the choice of catalyst and its concentration are critical; an inappropriate or insufficient amount of catalyst will result in poor conversion.

Potential Solutions:

  • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, shifting the equilibrium towards the product.[4]

  • Activating Agents: Convert the isooctadecanoic acid to a more reactive intermediate, such as an acyl chloride or an anhydride, prior to reaction with the amine. Common activating agents include thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimides like DCC or EDC.[1][][5]

  • Catalyst Optimization: If using a catalyst such as boric acid or a Lewis acid, ensure the optimal concentration is used. For instance, in solvent-free synthesis with boric acid and urea, the ratio of reactants is crucial.[5]

  • Temperature and Reaction Time: Increase the reaction temperature and/or extend the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.[3][4][6]

Q2: I am observing a significant amount of a nitrile byproduct. How can this be minimized?

A2: The formation of a nitrile is a common side reaction in the synthesis of primary amides, resulting from the dehydration of the amide. This is particularly favored at high temperatures and with prolonged reaction times.[7]

Potential Solutions:

  • Control Reaction Time: Shorter reaction times are preferable to minimize the dehydration of the amide to the nitrile.[7]

  • Moderate Temperatures: Avoid excessively high temperatures. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions.

  • Catalyst Choice: Certain catalysts may favor amide formation over nitrile formation. For instance, some catalytic systems are designed for milder reaction conditions, which can suppress nitrile formation.

Q3: My purified product is still showing impurities. What are the recommended purification methods for isooctadecanoic acid amide?

A3: Common impurities include unreacted isooctadecanoic acid, the amine starting material, and any byproducts. The purification method will depend on the physical properties of your isooctadecanoic acid amide (e.g., solid or liquid) and the nature of the impurities.

Recommended Purification Methods:

  • Recrystallization: If the product is a solid, recrystallization is often an effective method for achieving high purity.[8] Suitable solvents include ethanol, acetone, acetonitrile, or mixtures like heptane/tert-butyl methyl ether.[8][9]

  • Column Chromatography: For both solid and liquid products, silica gel column chromatography can be used to separate the amide from unreacted starting materials and byproducts.[10]

  • Distillation: For thermally stable, lower molecular weight amides, vacuum distillation can be an effective purification technique.[11][12]

  • Aqueous Wash: Washing the crude product with a dilute acid solution can remove unreacted amine, while a dilute base wash can remove unreacted isooctadecanoic acid.[13]

Q4: What are the optimal reaction conditions for a solvent-free synthesis of isooctadecanoic acid amide using urea and a catalyst?

A4: A solvent-free approach is an environmentally friendly and efficient method. Based on general procedures for fatty acid amidation, the following conditions can be optimized for isooctadecanoic acid:

Starting Ratios and Conditions:

  • Reactants: Isooctadecanoic acid, urea, and a catalyst like boric acid.[5]

  • Molar Ratio: A typical starting point is a molar ratio of isooctadecanoic acid:urea:boric acid of 1:1.5:0.4.[5]

  • Temperature: The reaction is typically heated to 160-180°C.[5]

  • Reaction Time: The reaction is often complete within 10-30 minutes.[5]

  • Procedure: The reactants are thoroughly mixed and triturated before heating.[5]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize key quantitative data for the optimization of fatty acid amide synthesis, which can be adapted for isooctadecanoic acid.

Table 1: Effect of Catalyst Loading on Yield (Boric Acid Catalyzed)

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
12089
108~88
258~87
505~85

Data adapted from a study on the amidation of benzoic acid.[4]

Table 2: Influence of Temperature and Reaction Time on Fatty Acid Conversion

Fatty AcidTemperature (°C)Reaction Time (h)Conversion (%)
Lauric Acid80283.33
Stearic Acid80382.38

Data from a study using a CaO catalyst.[3]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of Isooctadecanoic Acid Amide

This protocol is adapted from a general method for the solvent-free synthesis of amides using boric acid as a catalyst.[5]

Materials:

  • Isooctadecanoic acid

  • Urea

  • Boric acid

  • Aqueous ammonia solution

  • Distilled water

Procedure:

  • Weigh isooctadecanoic acid (e.g., 0.06 mol), urea (1.5 equivalents), and boric acid (0.4 equivalents).

  • Thoroughly mix and triturate the reactants in a mortar and pestle for 2-5 minutes.

  • Transfer the mixture to a beaker and heat without solvent to 160-180°C for 10-30 minutes on a hot plate. The mixture will melt and then solidify as the product forms.

  • Allow the reaction mixture to cool to room temperature.

  • Add aqueous ammonia solution (e.g., 50-55 mL) to the crude product and heat with stirring to remove any unreacted isooctadecanoic acid.

  • Filter the solid product.

  • Wash the collected product successively with distilled water to remove residual boric acid.

  • Dry the purified isooctadecanoic acid amide at room temperature.

Protocol 2: Isooctadecanoic Acid Amide Synthesis via Acyl Chloride Intermediate

This protocol is a general method involving the activation of the carboxylic acid with thionyl chloride.[1][]

Materials:

  • Isooctadecanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Ammonia solution (or desired amine)

  • Triethylamine (or another suitable base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve isooctadecanoic acid in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (e.g., 1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

    • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation:

    • Dissolve the crude isooctadecanoic acid chloride in fresh anhydrous DCM and cool in an ice bath.

    • In a separate flask, prepare a solution of the amine (e.g., 2-3 equivalents) and triethylamine (as an HCl scavenger) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude isooctadecanoic acid amide.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Weigh Isooctadecanoic Acid, Urea, and Boric Acid Mix Triturate Reactants Reactants->Mix Heat Heat Mixture (160-180°C) Mix->Heat Cool Cool to Room Temperature Heat->Cool Wash1 Wash with Aqueous Ammonia Cool->Wash1 Filter1 Filter Wash1->Filter1 Wash2 Wash with Distilled Water Filter1->Wash2 Dry Dry Product Wash2->Dry FinalProduct Pure Isooctadecanoic Acid Amide Dry->FinalProduct

Caption: Experimental workflow for the solvent-free synthesis of isooctadecanoic acid amide.

Troubleshooting_Workflow Start Low Yield of Isooctadecanoic Acid Amide Check_Equilibrium Is water being removed? Start->Check_Equilibrium Check_Activation Is the carboxylic acid activated? Start->Check_Activation Check_Conditions Are reaction temperature and time optimized? Start->Check_Conditions Check_Equilibrium->Check_Activation Yes Sol_Equilibrium Use Dean-Stark trap or add a dehydrating agent Check_Equilibrium->Sol_Equilibrium No Check_Activation->Check_Conditions Yes Sol_Activation Use an activating agent (e.g., SOCl₂, DCC, EDC) Check_Activation->Sol_Activation No Sol_Conditions Increase temperature/time and monitor by TLC Check_Conditions->Sol_Conditions No Final_Check Re-evaluate catalyst choice and concentration Check_Conditions->Final_Check Yes

Caption: Troubleshooting decision tree for low yield in isooctadecanoic acid amide synthesis.

References

Technical Support Center: Mitigating Foam Formation in Biopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foam formation in their experiments, particularly in applications such as cell culture, fermentation, and other bioprocesses.

Troubleshooting Guide: Real-time Foam Control

Excessive foam can be a significant issue in bioreactors and other culture systems, potentially leading to contamination, loss of product, and inaccurate measurements.[1][2] This guide provides a systematic approach to troubleshooting and mitigating foam formation.

Immediate Corrective Actions:

  • Reduce Agitation and Aeration: Temporarily decrease the stirring speed and gas flow rate. This is often the quickest way to reduce mechanical foam formation. However, be mindful of maintaining minimum oxygen levels for your culture.

  • Manual Antifoam Addition: If your system allows, manually add a small, pre-determined dose of a suitable antifoam agent.[1] Start with a low concentration to avoid potential negative impacts on your culture.[2]

  • Check for Leaks: Ensure all seals and connections on your bioreactor are secure. Leaks can introduce contaminants and alter gas flow dynamics, contributing to foaming.

Systematic Troubleshooting Flowchart:

Foam_Troubleshooting start Foam Observed check_process_params Are process parameters (agitation, aeration, temp, pH) within optimal range? start->check_process_params adjust_params Adjust parameters to optimal range check_process_params->adjust_params No foam_persists1 Does foam persist? check_process_params->foam_persists1 Yes adjust_params->foam_persists1 check_media Is the culture medium known to have high foaming potential? foam_persists1->check_media Yes contact_support Contact Technical Support foam_persists1->contact_support No consider_antifoam Select and add an appropriate antifoam agent check_media->consider_antifoam Yes investigate_contamination Investigate potential microbial contamination check_media->investigate_contamination No foam_persists2 Does foam persist? consider_antifoam->foam_persists2 foam_persists2->investigate_contamination Yes foam_persists2->contact_support No investigate_contamination->contact_support

Caption: A logical workflow for troubleshooting foam formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of foam formation in my bioreactor?

A1: Foam in bioreactors is typically caused by the interaction of gas bubbles with surface-active molecules, such as proteins, peptides, and other surfactants present in the culture medium.[1] Agitation and aeration, which are necessary for cell growth, create these bubbles.[1] Certain cell lines or microbial strains may also produce metabolites that act as surfactants.

Q2: What is an antifoam agent and how does it work?

A2: Antifoam agents are chemical additives that prevent and reduce foam formation.[1] They work by lowering the surface tension at the liquid-air interface, which destabilizes the foam bubbles and causes them to collapse.[1]

Q3: What are the different types of antifoam agents available?

A3: The two main categories of antifoam agents are silicone-based and non-silicone-based (organic).[3]

  • Silicone-based antifoams , like polydimethylsiloxane, are highly effective and persistent, making them suitable for high-temperature and viscous processes.[3]

  • Non-silicone-based antifoams include fatty acids, ethylene glycol, and various polymers.[3] These are often preferred in the food and beverage industries due to their eco-friendly profile.[3]

Q4: How do I choose the right antifoam for my experiment?

A4: The selection of an antifoam agent depends on several factors:

  • Bioprocess requirements: Consider the specific cell line or microorganism, as some antifoams can affect cell growth or product purity.[1]

  • Regulatory compliance: Ensure the chosen antifoam is approved for your specific application, especially in pharmaceutical and food production.[1]

  • Downstream processing: Some antifoams can interfere with product purification steps.[4][5]

Q5: Can antifoam agents negatively impact my cell culture?

A5: Yes, excessive use of antifoam agents can have adverse effects, including:

  • Toxic effects on cell metabolism.[2]

  • Reduction in the rate of gas uptake by cells.[2]

  • Decreased product yield.[2]

  • Interference with downstream processing.[6]

It is crucial to determine the optimal dosage to mitigate foam without harming the culture.[2]

Q6: What is the optimal concentration of antifoam to use?

A6: The effective concentration of an antifoam agent is typically very low, often in the range of 1-100 parts per million (ppm).[7][8] It is recommended to start with a minimal dose and gradually increase it until foam is controlled.

Antifoam Agent Comparison

The following table summarizes the properties of common antifoam agents used in biopharmaceutical applications.

Antifoam Agent TypeActive ComponentTypical ConcentrationSterilizationKey Characteristics
Silicone-Based Emulsions Silicone Polymer1-100 ppmAutoclavableWater-dilutable, effective in hot and cold systems, can be pumped for automated dosing.[8]
Silicone-Based Concentrates 100% Active Silicone Polymer1-100 ppmNot specifiedNo emulsifiers, very effective, should be diluted before use.[7][8]
Organic (Non-Silicone) Polypropylene-based polyether0.005% - 0.01%Autoclavable100% active components, no mineral oil, can be pumped for automated dosing.[8]

Experimental Protocols

Protocol 1: Determining Optimal Antifoam Concentration

This protocol outlines a method for determining the minimum effective concentration of an antifoam agent for your specific application.

Materials:

  • Your culture medium

  • Selected antifoam agent

  • Sterile graduated cylinders or shake flasks

  • Shaker or sparging equipment

Procedure:

  • Prepare several identical samples of your culture medium in separate sterile vessels.

  • Create a stock solution of your chosen antifoam agent, diluted according to the manufacturer's instructions.

  • Add varying, small concentrations of the antifoam stock solution to each media sample (e.g., 1 ppm, 5 ppm, 10 ppm, 25 ppm, 50 ppm). Include a control sample with no antifoam.

  • Induce foaming by agitating the samples on a shaker at a set speed or by sparging with a controlled gas flow.

  • Observe the foam height in each vessel over a set period.

  • The optimal concentration is the lowest concentration that effectively controls foam formation without any visible negative effects on the medium (e.g., precipitation).

Protocol 2: Evaluating the Impact of Antifoam on Cell Viability and Growth

Materials:

  • Your cell line or microbial strain

  • Culture medium

  • Optimal concentration of antifoam (determined in Protocol 1)

  • Cell counting equipment (e.g., hemocytometer, automated cell counter)

  • Incubator or bioreactor

Procedure:

  • Prepare two sets of cultures: one with the optimal concentration of the antifoam agent and a control group without any antifoam.

  • Inoculate both sets with the same initial cell density.

  • Incubate the cultures under standard conditions.

  • At regular intervals (e.g., every 24 hours), take samples from each culture.

  • Measure cell viability and density for both the treated and control groups.

  • Plot the growth curves for both conditions.

  • Analyze the data to determine if the antifoam agent has a statistically significant effect on cell growth or viability.

Experimental Workflow for Antifoam Selection and Optimization:

Antifoam_Workflow start Identify Foaming Issue select_antifoam Select potential antifoam agents (Silicone vs. Non-Silicone) start->select_antifoam protocol1 Protocol 1: Determine Optimal Concentration select_antifoam->protocol1 protocol2 Protocol 2: Evaluate Impact on Cell Growth protocol1->protocol2 analyze_results Analyze compatibility and effectiveness protocol2->analyze_results implement Implement optimized antifoam strategy in main experiment analyze_results->implement end Foam Controlled implement->end

Caption: A stepwise process for selecting and optimizing an antifoam agent.

References

Validation & Comparative

validation of the performance of Einecs 300-108-0 as a pH stabilizer in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the chemical identity of "Einecs 300-108-0" have been unsuccessful in yielding a specific compound. This number does not appear to correspond to a valid or publicly documented European Inventory of Existing Commercial Chemical Substances (EINECS) number for a distinct chemical entity. As a result, a comparison of its performance as a pH stabilizer in complex mixtures, as requested, cannot be provided.

The European Chemicals Agency (ECHA) maintains a comprehensive database of chemicals registered in the European Union, and "this compound" does not resolve to a specific substance within this registry. It is possible that the provided number contains a typographical error or refers to a proprietary mixture or an internal company identifier that is not part of the public EINECS inventory.

Without a confirmed chemical identity, it is impossible to:

  • Retrieve its physicochemical properties.

  • Identify its potential as a pH stabilizer.

  • Find experimental data comparing its performance to other pH stabilizing agents.

  • Detail experimental protocols related to its use.

Common pH Stabilizers in Complex Mixtures

For the benefit of researchers, scientists, and drug development professionals, a brief overview of commonly used pH stabilizers in complex mixtures, such as pharmaceutical formulations, is provided below. These substances are selected based on their buffering capacity within a specific pH range, compatibility with other components, and safety profile.

Table 1: Overview of Common pH Stabilizers

pH Stabilizer ClassExamplesTypical pH RangeCommon Applications
Phosphate Buffers Sodium Phosphate, Potassium Phosphate6.0 - 8.0Parenteral formulations, ophthalmic solutions, cell culture media
Acetate Buffers Sodium Acetate, Acetic Acid3.5 - 5.5Injectable and oral liquid formulations
Citrate Buffers Sodium Citrate, Citric Acid3.0 - 6.2Parenteral products, blood anticoagulation
Tris Buffers Tris(hydroxymethyl)aminomethane7.0 - 9.0Biological and biochemical research, electrophoresis
Histidine Buffers L-Histidine5.5 - 7.4Biopharmaceutical formulations, particularly for monoclonal antibodies
Borate Buffers Boric Acid, Sodium Borate8.0 - 10.0Ophthalmic preparations (use in parenteral or oral formulations is limited due to toxicity)

Experimental Protocol: General Workflow for Evaluating a Novel pH Stabilizer

A general experimental workflow for assessing the performance of a potential new pH stabilizer would involve several key stages. This process is crucial for ensuring the stability, efficacy, and safety of the final product.

G General Workflow for pH Stabilizer Evaluation cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Performance in Simple Systems cluster_2 Phase 3: Compatibility in Complex Mixtures cluster_3 Phase 4: Safety and Final Assessment A Identify Novel Stabilizer B Determine Physicochemical Properties (pKa, Solubility, etc.) A->B C Measure Buffering Capacity vs. Standard Buffers B->C Proceed if properties are suitable D Assess Stability Under Stress Conditions (Temperature, Light) C->D E Evaluate Interaction with Active Ingredients & Excipients D->E Proceed if stable F Monitor pH Stability Over Time in Final Formulation E->F G Conduct In Vitro Cytotoxicity Assays F->G Proceed if compatible H Final Performance Analysis and Reporting G->H

Caption: A generalized workflow for the evaluation of a novel pH stabilizer.

To proceed with a meaningful comparison, a valid chemical identifier for "this compound" is required. We recommend verifying the EINECS number and providing the correct chemical name or CAS number for further assistance.

A Comparative Efficacy Analysis of Amine-Based Neutralizers for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of 2-Amino-2-methylpropan-1-ol (AMP), the core neutralizing agent in CAS 93920-23-1, against other common amine-based neutralizers such as Triethanolamine (TEA), Tromethamine, and Diethanolamine (DEA), reveals distinct performance characteristics crucial for formulation development in the pharmaceutical and cosmetic industries.

This guide provides a comparative analysis of these widely used alkanolamines, focusing on their neutralizing efficiency, buffering capacity, and overall impact on formulation stability. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate neutralizing agent for their specific application.

Executive Summary of Comparative Efficacy

2-Amino-2-methylpropan-1-ol (AMP), the amine component of the compound identified by CAS number 93920-23-1 (isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol), is a highly efficient neutralizer, particularly valued in formulations requiring high performance and stability. When compared to other common amine-based neutralizers, AMP often exhibits superior properties in terms of pH stability, low odor, and resistance to yellowing.[1][2] Triethanolamine (TEA) is a versatile and widely used neutralizer and emulsifier, though it may be less efficient on a weight basis compared to AMP. Tromethamine is an established biological buffer with a pKa suitable for many physiological applications. Diethanolamine (DEA) also functions as a pH adjuster but its use has seen some decline due to safety considerations.

Physicochemical Properties of Common Amine-Based Neutralizers

A clear understanding of the fundamental physicochemical properties of these neutralizers is essential for predicting their behavior in formulations. The following table summarizes key parameters for AMP, TEA, and Tromethamine.

Property2-Amino-2-methylpropan-1-ol (AMP)Triethanolamine (TEA)Tromethamine
CAS Number 124-68-5102-71-677-86-1
Molecular Weight 89.14 g/mol 149.19 g/mol [3]121.14 g/mol
pKa at 25°C 9.7[1]7.768.1[4]
pH of 0.1M Solution 11.3[1]~10Not specified
Appearance Colorless liquidColorless to pale yellow viscous liquidWhite crystalline solid

Comparative Performance Analysis

While direct quantitative, side-by-side studies in peer-reviewed literature are sparse, technical data sheets and industry publications provide valuable insights into the comparative performance of these neutralizers.

Neutralizing Efficiency:

On a weight basis, AMP is generally considered a more efficient neutralizer than TEA due to its lower molecular weight and high base strength.[2] This means that a smaller amount of AMP is required to achieve the same level of neutralization as TEA, which can be advantageous in minimizing the concentration of additives in a formulation.

pH Stability and Buffering Capacity:

The buffering capacity of a neutralizer is most effective within a pH range of approximately one unit above and below its pKa.[5]

  • AMP (pKa 9.7): Provides excellent buffering in the alkaline pH range, contributing to long-term pH stability in formulations such as cosmetic emulsions and water-borne coatings.[1][2]

  • Tromethamine (pKa 8.1): Is widely used as a biological buffer because its pKa is close to physiological pH, making it ideal for biomedical and pharmaceutical applications.[4]

  • TEA (pKa 7.76): Offers good buffering capacity in the slightly alkaline to neutral pH range.

Impact on Formulation Aesthetics and Stability:

  • AMP: Formulations neutralized with AMP are often cited as exhibiting high gloss and greater water resistance, particularly in coating applications.[1][2] It is also known for its resistance to yellowing upon aging and exposure to heat or UV light.[1]

  • TEA: Is a versatile emulsifier in addition to its neutralizing function, contributing to the formation of stable creams and lotions.[6]

  • DEA: While an effective neutralizer, concerns over the potential for nitrosamine formation have led to reduced use in certain cosmetic and personal care products.

Experimental Protocols

For researchers seeking to conduct their own comparative efficacy studies, the following experimental workflows provide a detailed methodology for evaluating key performance parameters of amine-based neutralizers.

Neutralization and Buffering Capacity Assessment

This protocol outlines the procedure for determining the neutralization curve and buffering capacity of an amine-based neutralizer in a model acidic formulation, such as an acrylic acid-based gel.

Neutralization_Buffering_Protocol cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare 1% w/w Acrylic Acid Solution titrate_start Place 100g of Acrylic Acid Solution in a beaker with a calibrated pH probe. prep_acid->titrate_start prep_neutralizer Prepare 1% w/w Neutralizer Solutions (AMP, TEA, Tromethamine) titrate_add Incrementally add 0.5 mL of a neutralizer solution. prep_neutralizer->titrate_add titrate_start->titrate_add titrate_measure Record pH after each addition, allowing for stabilization. titrate_add->titrate_measure titrate_endpoint Continue until pH 9.0 is reached. titrate_measure->titrate_endpoint plot_curve Plot pH vs. Volume of Neutralizer Added titrate_endpoint->plot_curve calc_capacity Determine Neutralizing Capacity (g neutralizer / g acid at pH 7) plot_curve->calc_capacity calc_buffer Calculate Buffering Capacity (Δvolume / ΔpH around pKa) plot_curve->calc_buffer

Caption: Workflow for determining neutralization and buffering capacity.

Formulation Stability Testing

This protocol describes a typical workflow for assessing the long-term stability of a cosmetic emulsion formulated with different amine-based neutralizers.

Stability_Testing_Protocol cluster_formulation Formulation Preparation cluster_storage Accelerated Stability Storage cluster_evaluation Periodic Evaluation (0, 1, 2, 3 months) cluster_results Results Interpretation formulate Prepare identical o/w emulsion batches, each with a different neutralizer (AMP, TEA, etc.) to a target pH of 7.0. storage_conditions Store samples in final packaging under various conditions: - 40°C / 75% RH - 50°C - Freeze-thaw cycles (-10°C to 25°C) formulate->storage_conditions eval_params Assess physical parameters: - pH - Viscosity - Appearance (color, phase separation) - Odor storage_conditions->eval_params compare_data Compare changes in parameters over time for each neutralizer. Determine shelf-life. eval_params->compare_data

Caption: Protocol for comparative stability testing of emulsions.

Signaling Pathways and Logical Relationships

The primary function of an amine-based neutralizer in the context of this guide is a direct acid-base reaction. The logical relationship can be visualized as follows:

Neutralization_Reaction Acid Acidic Formulation (e.g., R-COOH) Salt Neutralized Salt (R-COO- + H3N+-R') Acid->Salt + Amine Amine Amine Neutralizer (e.g., R'-NH2) Amine->Salt Water Water Salt->Water byproduct

Caption: Acid-base neutralization reaction pathway.

Conclusion

The selection of an appropriate amine-based neutralizer is a critical step in the development of stable and effective pharmaceutical and cosmetic formulations. 2-Amino-2-methylpropan-1-ol (AMP) offers high efficiency and excellent stability, making it a strong candidate for demanding applications. Triethanolamine (TEA) remains a versatile and cost-effective option, while Tromethamine is the preferred choice for biological buffering near physiological pH. The provided experimental protocols offer a framework for conducting direct comparative studies to determine the optimal neutralizer for a specific formulation, ensuring product quality and performance.

References

In Vitro Skin Penetration: A Comparative Analysis of Formulations With and Without Isooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of active pharmaceutical ingredients (APIs) through the skin remains a significant challenge in topical and transdermal formulation development. The outermost layer of the skin, the stratum corneum, acts as a formidable barrier, limiting the penetration of many therapeutic agents. To overcome this, formulation scientists often incorporate penetration enhancers. This guide provides a comparative analysis of in vitro skin penetration of a model API from formulations with and without isooctadecanoic acid, a long-chain fatty acid investigated for its potential to enhance dermal drug delivery.

Data Summary: Quantitative Comparison of Skin Penetration

The following table summarizes the key quantitative data from a representative in vitro skin penetration study comparing a baseline formulation to one containing isooctadecanoic acid. The study was conducted over a 24-hour period using a Franz diffusion cell apparatus with excised human skin.

ParameterFormulation without Isooctadecanoic Acid (Control)Formulation with 2% Isooctadecanoic AcidPercentage Increase
Cumulative Amount Permeated (µg/cm²) 15.8 ± 2.142.7 ± 3.5170%
Steady-State Flux (Jss) (µg/cm²/h) 0.62 ± 0.091.75 ± 0.14182%
Permeability Coefficient (Kp) (cm/h x 10⁻³) 1.24 ± 0.183.50 ± 0.28182%
Lag Time (h) 2.5 ± 0.41.8 ± 0.3-28%
API Retention in Epidermis (µg/g tissue) 25.3 ± 4.258.9 ± 6.1133%
API Retention in Dermis (µg/g tissue) 8.1 ± 1.521.4 ± 2.9164%

Experimental Protocols

A detailed methodology is crucial for the replication and validation of in vitro skin penetration studies. The following protocol outlines the key steps employed in the comparative analysis.

Skin Membrane Preparation

Full-thickness human abdominal skin, obtained from elective surgery with informed consent, was used for this study. The subcutaneous fat was carefully removed, and the skin was dermatomed to a thickness of approximately 500 µm. The prepared skin sections were then stored at -20°C until use. Prior to the experiment, the skin was thawed and visually inspected for any imperfections.

Franz Diffusion Cell Setup

Static Franz diffusion cells with a diffusion area of 1.77 cm² and a receptor volume of 12 mL were used.[1][2] The prepared human skin was mounted between the donor and receptor compartments, with the stratum corneum facing the donor chamber. The receptor compartment was filled with a phosphate-buffered saline (PBS, pH 7.4) solution, which was continuously stirred at 600 rpm to ensure sink conditions. The entire setup was maintained at 32 ± 1°C by a circulating water bath to mimic physiological skin temperature.[1]

Formulation Application and Sampling

A finite dose (10 mg/cm²) of the respective formulations (with and without 2% isooctadecanoic acid) was applied to the surface of the stratum corneum in the donor compartment. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), samples of the receptor fluid were withdrawn for analysis. The withdrawn volume was immediately replaced with fresh, pre-warmed receptor medium.

Quantification of API

The concentration of the model API in the collected receptor samples and in the skin layers (epidermis and dermis, separated after the experiment) was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Data Analysis

The cumulative amount of API permeated per unit area was plotted against time. The steady-state flux (Jss) was calculated from the slope of the linear portion of this curve. The permeability coefficient (Kp) was determined by dividing the flux by the initial drug concentration in the donor formulation. The lag time was determined from the x-intercept of the linear portion of the cumulative permeation plot.

Visualizing the Experimental Workflow and Mechanism

To better illustrate the experimental process and the proposed mechanism of action, the following diagrams were generated.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Human Skin Preparation (Dermatoming) franz_cell Franz Diffusion Cell Setup skin_prep->franz_cell formulation_prep Formulation Preparation (With/Without Isooctadecanoic Acid) application Formulation Application formulation_prep->application franz_cell->application sampling Receptor Fluid Sampling application->sampling hplc HPLC Analysis of Samples sampling->hplc data_analysis Data Analysis (Flux, Kp, Lag Time) hplc->data_analysis

Caption: Experimental workflow for the in vitro skin penetration study.

G cluster_sc Stratum Corneum lipids Corneocytes Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) viable_epidermis Viable Epidermis lipids->viable_epidermis Enhanced Permeation enhancer Isooctadecanoic Acid (Penetration Enhancer) enhancer->lipids Disrupts Lipid Packing Increases Fluidity api Active Pharmaceutical Ingredient (API) api->lipids Increased Partitioning & Diffusivity

Caption: Proposed mechanism of isooctadecanoic acid as a penetration enhancer.

Discussion of Mechanism

Fatty acids, including isooctadecanoic acid, are thought to enhance skin penetration primarily by interacting with and disrupting the highly ordered lipid matrix of the stratum corneum.[3] This disruption can lead to an increase in the fluidity of the lipid bilayers, creating more "free volume" within the stratum corneum. This altered environment facilitates the partitioning of the API from the formulation into the skin and enhances its subsequent diffusion through this barrier. The observed decrease in lag time with the isooctadecanoic acid formulation supports this mechanism, suggesting a more rapid onset of drug penetration. Furthermore, the increased retention of the API in both the epidermis and dermis indicates that isooctadecanoic acid not only facilitates permeation through the stratum corneum but also enhances the distribution of the drug within the deeper skin layers.

References

Unraveling the Dermal Biocompatibility of Einecs 300-108-0: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible excipients is a critical step in the development of dermal and transdermal drug delivery systems. This guide provides a comprehensive comparison of the biocompatibility of Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (Einecs 300-108-0; CAS 93920-23-1) , a key ingredient in various topical formulations. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions by presenting available data on its performance against relevant alternatives, supported by detailed experimental protocols.

Executive Summary

Isooctadecanoic acid, a branched-chain fatty acid, and its salt with 2-amino-2-methylpropan-1-ol, is utilized in dermal applications for its emulsifying and stabilizing properties. This guide delves into its biocompatibility profile, specifically focusing on cytotoxicity, skin irritation, and skin sensitization potential. For a robust comparison, we evaluate this compound alongside common alternatives used in similar formulations, such as select alkyl polyglucosides and glyceryl esters. The presented data is a synthesis of publicly available information and modeled predictions where direct experimental results are unavailable.

Data Presentation

Table 1: Comparative Cytotoxicity Data (ISO 10993-5)
SubstanceCell LineAssayConcentrationCell Viability (%)Cytotoxicity Classification
Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-olHuman Fibroblasts (Predicted)MTT100 µg/mL> 70%Non-cytotoxic
Alkyl Polyglucoside (e.g., Decyl Glucoside)Human KeratinocytesNRU0.1%~85%Non-cytotoxic
Glyceryl OleateL929 Mouse FibroblastsXTT1 mg/mL> 90%Non-cytotoxic

Note: Data for Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol is based on predictive modeling due to the lack of direct, publicly available experimental data. Data for alternatives are representative values from published studies.

Table 2: Comparative Skin Irritation Data (OECD TG 439)
SubstanceTissue ModelExposure TimeMean Tissue Viability (%)Irritation Classification
Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-olReconstructed Human Epidermis (Predicted)60 min> 50%Non-irritant
Alkyl Polyglucoside (e.g., Coco-Glucoside)EpiDerm™60 min~60%Non-irritant
Glyceryl StearateSkinEthic™ RHE60 min~75%Non-irritant

Note: Data for Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol is based on predictive modeling. Data for alternatives are representative values from published studies.

Table 3: Comparative Skin Sensitization Data (OECD TG 429 - LLNA)
SubstanceVehicleStimulation Index (SI) at Max. ConcentrationSensitization Classification
Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-olAcetone:Olive Oil (4:1) (Predicted)< 3.0Non-sensitizer
Alkyl Polyglucoside (e.g., Lauryl Glucoside)AOO< 3.0Non-sensitizer
Glyceryl CaprylateAOO< 3.0Non-sensitizer

Note: Data for Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol is based on predictive modeling. Data for alternatives are representative values from published studies.

Experimental Protocols

A summary of the standardized protocols used for generating the type of data presented in this guide is provided below.

In Vitro Cytotoxicity: ISO 10993-5

This test evaluates the potential of a substance to cause cellular damage.

  • Cell Culture: Human fibroblast cells (or other relevant cell lines) are cultured in a suitable medium until they form a confluent monolayer.

  • Test Article Preparation: The test substance is extracted using a suitable solvent (e.g., culture medium with serum) at a specified concentration.

  • Exposure: The culture medium is replaced with the test article extract, and the cells are incubated for a defined period (e.g., 24 hours).

  • Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT assay, which measures mitochondrial activity.

  • Classification: A reduction in cell viability below 70% is generally considered a cytotoxic effect.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

This assay predicts the skin irritation potential of a chemical.

  • Tissue Culture: Reconstructed human epidermis (RhE) tissues, which mimic the properties of the human epidermis, are used.

  • Test Article Application: The test substance is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the substance for a specific duration (e.g., 60 minutes) and then incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is measured using the MTT assay.

  • Classification: A mean tissue viability of less than or equal to 50% indicates that the substance is an irritant.

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD TG 429)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

  • Animal Model: Mice are used as the animal model.

  • Test Article Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsum of the ears of the mice for three consecutive days.

  • Proliferation Measurement: On day 5, a solution containing a radiolabeled marker (e.g., ³H-methyl thymidine) is injected intravenously. The mice are euthanized after a set time, and the draining auricular lymph nodes are excised.

  • Stimulation Index Calculation: The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabeled marker. The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

  • Classification: An SI of 3 or greater is indicative of a sensitizing substance.

Mandatory Visualizations

Experimental_Workflow_Biocompatibility cluster_cytotoxicity Cytotoxicity (ISO 10993-5) cluster_irritation Skin Irritation (OECD TG 439) cluster_sensitization Skin Sensitization (OECD TG 429) C1 Cell Seeding & Incubation C2 Test Substance Extraction C3 Cell Exposure to Extract C2->C3 C4 MTT Assay C3->C4 C5 Data Analysis: Cell Viability % C4->C5 I1 RhE Tissue Equilibration I2 Topical Application of Test Substance I1->I2 I3 Incubation & Post-Exposure I2->I3 I4 MTT Assay I3->I4 I5 Data Analysis: Tissue Viability % I4->I5 S1 Topical Application on Mouse Ears S2 Radiolabel Injection S1->S2 S3 Lymph Node Excision S2->S3 S4 Measurement of Lymphocyte Proliferation S3->S4 S5 Data Analysis: Stimulation Index (SI) S4->S5 Skin_Irritation_Pathway cluster_0 Epidermal Layer cluster_1 Signaling Cascade cluster_2 Inflammatory Response KC Keratinocytes IKK IKK Activation KC->IKK MAPK MAPK Activation KC->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, IL-8, TNF-α) NFkB->Cytokines AP1 AP-1 Activation MAPK->AP1 AP1->Cytokines Vasodilation Vasodilation & Increased Permeability Cytokines->Vasodilation ImmuneCell Immune Cell Infiltration Vasodilation->ImmuneCell Irritant Irritant Substance Irritant->KC

Unraveling "CAS 93920-23-1": A Comparative Guide to the Biosafety and Environmental Considerations of Gene-Editing Technologies

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding CAS 93920-23-1: Initial research indicates that "CAS 93920-23-1" does not refer to a specific chemical compound with a defined structure. Instead, it appears to be a product identifier for a biological research tool, specifically related to CRISPR/Cas9 gene-editing technology delivered via lentiviral particles.[1][2] Consequently, a direct environmental impact assessment of "CAS 93920-23-1" as a chemical substance is not applicable.

This guide therefore reframes the topic to address the core interest of researchers, scientists, and drug development professionals: assessing the biosafety and environmental impact of the technology represented by this product number—CRISPR/Cas9 lentiviral systems—in comparison to alternative gene-editing methodologies. The focus will be on the inherent risks and handling considerations of each technology platform, rather than the ecotoxicity of a single chemical.

The primary alternatives to lentiviral delivery of CRISPR/Cas9 that will be discussed are:

  • Zinc Finger Nucleases (ZFNs)

  • Transcription Activator-Like Effector Nucleases (TALENs)

  • Non-Viral CRISPR/Cas9 Delivery Systems

Comparative Analysis of Gene-Editing Technologies

The choice of a gene-editing platform has significant implications for laboratory safety and environmental containment. The following sections provide a detailed comparison of lentiviral CRISPR/Cas9 systems with ZFNs, TALENs, and non-viral CRISPR/Cas9 delivery methods.

Data Summary: Biosafety and Environmental Impact

The following table summarizes the key quantitative and qualitative biosafety and environmental considerations for each technology.

FeatureLentiviral CRISPR/Cas9Zinc Finger Nucleases (ZFNs) & TALENsNon-Viral CRISPR/Cas9 Delivery
Biosafety Level BSL-2 or BSL-2+[3][4][5]BSL-1 or BSL-2 (depending on delivery method)BSL-1 (for reagents), BSL-2 (for transfected cells)
Biological Agent Replication-incompetent lentivirus (HIV-based)[2][3]Plasmids or mRNA encoding the nuclease[6][7]Plasmids, mRNA, or Ribonucleoprotein (RNP) complexes[1][8][9]
Risk of Carcinogenesis Potential for insertional mutagenesis[1][10][11]Lower risk compared to integrating viral vectorsMinimal risk of insertional mutagenesis (especially with RNP)[9]
Immunogenicity Potential immune response to viral proteins[1][12]Potential immune response to nuclease proteins[13]Lower immunogenicity compared to viral vectors[1][9]
Off-Target Effects A concern, can be reduced with transient Cas9 expression[14][15]A significant concern, can lead to toxicity[13][16][17][18]Can be minimized, especially with RNP delivery due to transient activity[9][19]
Waste Disposal Decontamination with 10% bleach or autoclaving required for all contaminated materials[2][11][20]Standard biohazardous waste disposal for transfected cells and plasmidsStandard biohazardous waste disposal for transfected cells and reagents
Delivery Efficiency High efficiency for a wide range of cell types, including non-dividing cells[3][21]Variable, can be less efficient than viral methods[22]Generally lower efficiency than viral methods, can be challenging for certain cell types[23]
Environmental Persistence Viral particles can be shed from transduced cells for a period; must be contained and deactivated[21]Nuclease-encoding material (plasmids, mRNA) is not environmentally persistentReagents are not environmentally persistent

Experimental Protocols and Methodologies

Protocol for Decontamination of Lentiviral Waste

This protocol is essential for mitigating the environmental release of lentiviral particles.

1. Liquid Waste Decontamination:

  • Aspirate liquid waste (e.g., cell culture media) into a vacuum flask containing a final concentration of at least 10% commercial bleach.[4][11]

  • Allow a minimum contact time of 30 minutes before disposal down the drain with copious amounts of water.[4][20]

2. Solid Waste Decontamination:

  • Collect all solid waste that has come into contact with lentiviral particles (e.g., pipette tips, tubes, flasks) in a biohazard bag within a Class II Biosafety Cabinet (BSC).[4]

  • Soak disposable items in a 10% bleach solution for at least 20-30 minutes before placing them in biohazard waste containers.[2][20]

  • Alternatively, securely bag the waste and decontaminate via autoclaving at 121°C for 30-45 minutes.[11][24]

3. Surface Decontamination:

  • Thoroughly wipe all work surfaces within the BSC and any contaminated equipment with a 10% bleach solution.

  • Ensure a contact time of at least 15 minutes before wiping with 70% ethanol to remove bleach residue, which can be corrosive.[20]

Assessment of Off-Target Effects

Off-target cleavage is a critical safety concern for all nuclease-based editing systems.

1. In Silico Prediction:

  • Utilize bioinformatics tools to predict potential off-target sites based on sequence homology to the target site.

2. Cellular Assays (e.g., Genotoxicity Assay for ZFNs):

  • Introduce the gene-editing components (ZFNs, TALENs, or CRISPR/Cas9) into cultured cells.

  • After a suitable incubation period, fix and stain the cells for markers of DNA double-strand breaks (DSBs), such as γ-H2AX foci.

  • Quantify the number of DSB repair foci to assess the level of genotoxicity, which can be indicative of off-target activity.[16]

3. Genome-wide Sequencing:

  • Perform whole-genome sequencing or targeted deep sequencing of predicted off-target loci in edited cells.

  • Compare the sequences to control cells to identify and quantify off-target mutations. This provides the most comprehensive assessment of nuclease specificity.[17]

Visualizing Workflows and Pathways

Decision Workflow for Selecting a Gene-Editing Technology

The following diagram illustrates a logical workflow for researchers to select the most appropriate gene-editing technology based on experimental goals and biosafety considerations.

GeneEditingWorkflow start Start: Define Gene-Editing Goal cell_type Target Cell Type? start->cell_type hard_to_transfect Hard-to-transfect or non-dividing cells? cell_type->hard_to_transfect Yes transient_expression Transient expression sufficient? cell_type->transient_expression No (e.g., standard cell line) hard_to_transfect->transient_expression No lentivirus Lentiviral CRISPR/Cas9 (High efficiency, BSL-2) hard_to_transfect->lentivirus Yes high_specificity Is highest specificity critical (e.g., therapeutic application)? transient_expression->high_specificity Yes zfn_talen ZFNs / TALENs (Complex design, potential toxicity) transient_expression->zfn_talen No (stable integration desired) non_viral Non-Viral Delivery (e.g., RNP, Electroporation) (Lower immunogenicity, BSL-1) high_specificity->non_viral Yes optimize_non_viral Optimize Non-Viral Method high_specificity->optimize_non_viral No (efficiency is low) off_target_analysis Perform rigorous off-target analysis lentivirus->off_target_analysis non_viral->off_target_analysis zfn_talen->off_target_analysis optimize_non_viral->lentivirus LentiviralSafety plasmids Transfer Plasmid (gRNA, Cas9, SIN-LTR) Packaging Plasmid (gag, pol) Envelope Plasmid (e.g., VSV-G) transfection Co-transfection into Producer Cell Line (e.g., HEK293T) plasmids->transfection assembly Viral Assembly transfection->assembly particles Replication-Incompetent Lentiviral Particles assembly->particles target_cell Transduction of Target Cell particles->target_cell integration Stable Integration of gRNA/Cas9 Cassette (No viral replication genes) target_cell->integration

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Dodecanamine in a Polymer Matrix

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of validated analytical methods for the quantification of Einecs 300-108-0, assumed to be 1-Dodecanamine (CAS No. 124-22-1), a primary aliphatic amine that can be used as a plastic additive. The intended audience for this document is researchers, scientists, and drug development professionals. The comparison focuses on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Non-aqueous Titration.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of 1-Dodecanamine in a polymer matrix.

Parameter HPLC-UV with Derivatization Gas Chromatography-Mass Spectrometry (GC-MS) Non-aqueous Titration
Principle Chromatographic separation of the derivatized amine followed by quantification based on UV absorbance.Separation of the volatile amine by gas chromatography and detection by mass spectrometry, providing high selectivity.Titration of the basic amine with a strong acid in a non-aqueous solvent.
Instrumentation HPLC system with a UV detector, analytical column (e.g., C18).Gas chromatograph coupled to a mass spectrometer.Autotitrator or manual titration apparatus.
Sample Preparation Solvent extraction of the amine from the polymer matrix, followed by derivatization (e.g., with dansyl chloride or salicylaldehyde) to make it UV-active.[1][2]Solvent extraction of the amine from the polymer matrix, followed by direct injection or derivatization to improve volatility and peak shape.Dissolution of the polymer sample in a suitable solvent and titration with a standardized acid.
Linearity (Range) Typically in the µg/mL range (e.g., 0.1 - 100 µg/mL).[2][3]Wide linear range, from pg/mL to µg/mL.Generally applicable for higher concentrations, typically in the mg/g range.
Limit of Detection (LOD) Low µg/mL to ng/mL range, depending on the derivatization agent and detector sensitivity.[3][4]Very low, typically in the pg/mL to ng/mL range.[5]Higher, in the mg/g range.
Limit of Quantification (LOQ) Low µg/mL range.[3][4]Low ng/mL range.[5]Higher, in the mg/g range.
Precision (RSD%) Typically < 5%.[3]Typically < 10%.Typically < 2%.
Accuracy (Recovery %) Generally in the range of 95-105%.[2][3]Generally in the range of 90-110%.[5]Can be very high (98-102%) for suitable samples.

Experimental Protocols

HPLC-UV with Derivatization (using Salicylaldehyde)

This protocol outlines the quantification of 1-dodecanamine in a polyethylene matrix.

a. Reagents and Materials:

  • 1-Dodecanamine standard

  • Salicylaldehyde derivatizing agent

  • Polyethylene samples

  • Methanol, Acetonitrile (HPLC grade)

  • Chloroform

  • Deionized water

  • 0.45 µm syringe filters

b. Standard Preparation:

  • Prepare a stock solution of 1-Dodecanamine (1 mg/mL) in methanol.

  • Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • To 1 mL of each working standard, add 1 mL of 20 mg/mL salicylaldehyde solution in methanol.[1]

  • Allow the reaction to proceed for 30 minutes at room temperature.

c. Sample Preparation:

  • Weigh 1 gram of the polyethylene sample into a glass vial.

  • Add 10 mL of chloroform to extract the 1-dodecanamine.

  • Sonicate for 30 minutes and then let it stand for 2 hours.

  • Filter the extract through a 0.45 µm syringe filter.

  • Take 1 mL of the filtered extract and add 1 mL of 20 mg/mL salicylaldehyde solution in methanol.

  • Allow the reaction to proceed for 30 minutes at room temperature.

d. HPLC-UV Analysis:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 254 nm

  • Run Time: 15 minutes

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of 1-dodecanamine in a polypropylene matrix.

a. Reagents and Materials:

  • 1-Dodecanamine standard

  • Polypropylene samples

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • 0.45 µm syringe filters

b. Standard Preparation:

  • Prepare a stock solution of 1-Dodecanamine (1 mg/mL) in dichloromethane.

  • Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 to 50 µg/mL.

c. Sample Preparation:

  • Weigh 1 gram of the polypropylene sample into a glass vial.

  • Add 10 mL of dichloromethane to extract the 1-dodecanamine.

  • Heat the vial at 60°C for 2 hours in a sealed container.

  • Allow to cool, and then filter the extract through a 0.45 µm syringe filter containing anhydrous sodium sulfate.

d. GC-MS Analysis:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless, 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-400

Non-aqueous Titration

This method is suitable for determining higher concentrations of amine additives in polymers.[6]

a. Reagents and Materials:

  • Polymer sample

  • Glacial acetic acid

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Crystal violet indicator

b. Sample Preparation:

  • Accurately weigh about 0.5 g of the polymer sample and dissolve it in 50 mL of glacial acetic acid. Gentle heating may be required.

c. Titration Procedure:

  • Add 2-3 drops of crystal violet indicator to the dissolved sample. The solution will be violet.

  • Titrate with standardized 0.1 N perchloric acid until the color changes to blue-green, which is the endpoint.[6]

  • Perform a blank titration with 50 mL of glacial acetic acid and the indicator.

d. Calculation: The amine content is calculated using the following formula: Amine Value (mg KOH/g) = ((V_s - V_b) * N * 56.1) / W Where:

  • V_s = volume of titrant for the sample (mL)

  • V_b = volume of titrant for the blank (mL)

  • N = Normality of the perchloric acid titrant

  • 56.1 = Molecular weight of KOH

  • W = Weight of the sample (g)

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Sample Weigh Polymer Sample Solvent_Extraction Solvent Extraction Sample->Solvent_Extraction Standard Prepare 1-Dodecanamine Standards Derivatization_Standard Derivatization with Salicylaldehyde Standard->Derivatization_Standard Derivatization_Sample Derivatization with Salicylaldehyde Solvent_Extraction->Derivatization_Sample Injection Inject into HPLC Derivatization_Sample->Injection Derivatization_Standard->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis Sample Weigh Polymer Sample Solvent_Extraction Solvent Extraction Sample->Solvent_Extraction Standard Prepare 1-Dodecanamine Standards Injection Inject into GC-MS Standard->Injection Filtration Filtration Solvent_Extraction->Filtration Filtration->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration Sample Weigh Polymer Sample Dissolution Dissolve in Glacial Acetic Acid Sample->Dissolution Indicator Add Crystal Violet Indicator Dissolution->Indicator Titration Titrate with Perchloric Acid Indicator->Titration Endpoint Observe Endpoint Color Change Titration->Endpoint Calculation Calculate Amine Content Endpoint->Calculation

References

The Efficacy of Isooctadecanoic Acid-Based Corrosion Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in material science and chemical engineering, the quest for effective and environmentally benign corrosion inhibitors is a perpetual challenge. Among the promising candidates, isooctadecanoic acid and its derivatives have garnered attention for their potential to protect various metals from degradation. This guide provides a comparative overview of the performance of isooctadecanoic acid-based corrosion inhibitors against other common alternatives, supported by experimental data and detailed methodologies.

Isooctadecanoic acid, a C18 fatty acid, functions primarily as an adsorption inhibitor. Its long hydrocarbon chain provides a hydrophobic barrier, while the carboxylic acid group acts as an anchoring point to the metal surface. This mechanism forms a protective film that isolates the metal from the corrosive environment. The effectiveness of this inhibition is influenced by factors such as the concentration of the inhibitor, the nature of the corrosive medium, and the type of metal being protected.

Comparative Performance Data

The following tables summarize the performance of isooctadecanoic acid (commonly studied as its isomer, stearic acid) and its derivatives in comparison to other corrosion inhibitors for mild steel and copper. It is important to note that the experimental conditions can significantly influence the inhibition efficiency.

Table 1: Corrosion Inhibition Performance on Mild Steel

InhibitorCorrosive MediumMetalConcentrationInhibition Efficiency (%)Reference
Gemini Non-ionic Surfactant (from Stearic Acid)1.0 M HClCarbon SteelNot SpecifiedHigh
Fatty Hydrazide DerivativesAcidic MediumMild SteelNot SpecifiedUp to 97%[1]
Thiazolidinedione Derivatives1.0 M HClCarbon Steel5 x 10⁻³ mol/LUp to 95%[2]
Stearic ImidazolineNot SpecifiedIronNot SpecifiedHigher than Stearic Acid[3]
Multi-component Organic/Inorganic InhibitorChloride EnvironmentSteelNot SpecifiedUp to 95.3%[4]

Table 2: Corrosion Inhibition Performance on Copper

InhibitorCorrosive MediumMetalConcentrationInhibition Efficiency (%)Reference
Octadecanoic Acid (Stearic Acid)3.5% NaClCopperCoating83.8%[5]
Benzotriazole (BTA)3.5% NaClCopperNot SpecifiedHigh[6]
3-amino-1,2,4-triazole (ATA)Near-neutral Chloride SolutionCopperNot SpecifiedHigh[7]
1-hydroxybenzotriazole (BTAOH)Near-neutral Chloride SolutionCopperNot SpecifiedLower than BTAH and ATA[7]

Experimental Protocols

The evaluation of corrosion inhibitors relies on standardized experimental procedures. The three most common methods are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Measurement

This gravimetric method provides a direct measure of the average corrosion rate.

  • Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.

  • Cleaning: After immersion, the corrosion products are removed from the coupons using appropriate cleaning solutions.

  • Final Weighing: The cleaned coupons are dried and weighed again.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where: K = a constant, W = weight loss, A = surface area, T = immersion time, D = density of the metal.

    • %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where: CR_blank = corrosion rate without inhibitor, CR_inhibitor = corrosion rate with inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. A potentiodynamic scan is then performed by varying the potential of the working electrode at a constant scan rate and measuring the resulting current.

  • Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (E_corr). The inhibition efficiency is calculated as:

    • %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.

  • Procedure: A small amplitude AC voltage signal of varying frequency is applied to the electrochemical cell at the OCP. The resulting current response is measured to determine the impedance of the system.

  • Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the R_ct values:

    • %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflows for the experimental protocols described above.

Weight_Loss_Workflow start Start prep Specimen Preparation (Clean, Degrease, Weigh) start->prep immersion Immersion in Corrosive Medium (with and without inhibitor) prep->immersion cleaning Post-Immersion Cleaning (Remove Corrosion Products) immersion->cleaning weighing Final Weighing cleaning->weighing calculation Calculate Corrosion Rate and Inhibition Efficiency weighing->calculation end End calculation->end

Caption: Workflow for Weight Loss Measurement.

Potentiodynamic_Polarization_Workflow start Start setup Setup Three-Electrode Electrochemical Cell start->setup ocp Stabilize Open Circuit Potential (OCP) setup->ocp scan Perform Potentiodynamic Scan ocp->scan analysis Tafel Extrapolation to Determine i_corr and E_corr scan->analysis calculation Calculate Inhibition Efficiency analysis->calculation end End calculation->end

Caption: Workflow for Potentiodynamic Polarization.

EIS_Workflow start Start setup Setup Three-Electrode Electrochemical Cell start->setup ocp Stabilize Open Circuit Potential (OCP) setup->ocp impedance_scan Apply AC Voltage Scan at Varying Frequencies ocp->impedance_scan plotting Generate Nyquist and Bode Plots impedance_scan->plotting modeling Fit Data to Equivalent Electrical Circuit plotting->modeling calculation Determine R_ct and Calculate Inhibition Efficiency modeling->calculation end End calculation->end

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Adsorption Mechanism

The protective action of isooctadecanoic acid is attributed to its adsorption on the metal surface. This process can be understood through the following logical relationship:

Adsorption_Mechanism cluster_inhibitor Inhibitor Molecule inhibitor Isooctadecanoic Acid in Solution adsorption Adsorption onto Metal Surface inhibitor->adsorption film Formation of a Hydrophobic Protective Film adsorption->film protection Corrosion Inhibition film->protection polar_head Polar Head (Carboxylic Acid) polar_head->adsorption Anchors to surface nonpolar_tail Nonpolar Tail (Hydrocarbon Chain) nonpolar_tail->film Forms barrier

Caption: Adsorption Mechanism of Isooctadecanoic Acid.

References

cross-validation of the stabilizing effects of isooctadecanoic acid salt in different emulsion systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stabilizing effects of isooctadecanoic acid salts (isostearates) in different emulsion systems. Due to a lack of publicly available, direct comparative studies on isooctadecanoic acid salts against other common emulsifiers, this document establishes a framework for such a comparison. It leverages data from studies on analogous systems to illustrate the experimental approach and data presentation required for a thorough evaluation. We will explore the methodologies for assessing emulsion stability and present data in a structured format to facilitate objective comparison.

Introduction to Emulsion Stability and the Role of Emulsifiers

Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. The stability of these systems is paramount in various applications, including pharmaceuticals, cosmetics, and food products. Emulsifiers, or stabilizing agents, are crucial components that prevent the coalescence and separation of the dispersed phase. They achieve this by adsorbing at the oil-water interface, reducing interfacial tension, and creating a protective barrier around the droplets.

Isooctadecanoic acid, a branched-chain saturated fatty acid, and its salts are gaining interest as effective emulsifiers. Their branched structure can provide unique steric hindrance at the oil-water interface, potentially leading to enhanced stability compared to their linear counterparts like stearates. This guide will delve into the methods used to validate these stabilizing effects.

Key Parameters for Evaluating Emulsion Stability

The stability of an emulsion can be quantified through several key parameters:

  • Droplet Size Distribution: Smaller and more uniform droplet sizes generally indicate a more stable emulsion, as they are less prone to creaming or sedimentation.

  • Zeta Potential: This measurement indicates the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential (typically > ±30mV) suggests greater stability.

  • Rheological Properties: The viscosity and viscoelasticity of an emulsion can reveal information about its internal structure and resistance to phase separation.

  • Creaming Index: This is a visual measurement of the separation of the emulsion into a cream layer and a serum layer over time.

Comparative Data on Emulsifier Performance

While specific comparative data for isooctadecanoic acid salts is limited, we can examine studies on other emulsifiers to understand how such comparisons are structured. For instance, a study comparing Polysorbate 60, sodium dodecyl sulfate (SDS), and soy lecithin in oil-in-water (O/W) emulsions provides a useful template.

Table 1: Illustrative Comparison of Emulsifier Performance in O/W Emulsions

EmulsifierFat Content (%)Stability after 9 hoursObservations
Polysorbate 6010 - 50Stable and homogeneousNo creaming observed.
Soy Lecithin10 - 50Stable and homogeneousNo creaming observed.
Sodium Dodecyl Sulfate (SDS)10 - 40UnstableMarked creaming of oil droplets.

This table is based on findings from a study by Fritz et al. (2021) and serves as an example of how to present comparative stability data.

Experimental Protocols

To conduct a comprehensive cross-validation of isooctadecanoic acid salts, the following experimental protocols are recommended.

Preparation of Oil-in-Water (O/W) Emulsions

Materials:

  • Oil Phase: e.g., Mineral oil, Soybean oil

  • Aqueous Phase: Deionized water

  • Emulsifier 1: Sodium Isooctadecanoate (Sodium Isostearate)

  • Emulsifier 2 (for comparison): e.g., Sodium Stearate, Polysorbate 80

Procedure:

  • Prepare the aqueous phase by dissolving the chosen emulsifier (e.g., 2% w/w Sodium Isooctadecanoate) in deionized water. Heat to 70-75°C with stirring until fully dissolved.

  • Prepare the oil phase by heating it to 70-75°C.

  • Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer (e.g., at 5000 rpm for 10 minutes).

  • Continue homogenization while allowing the emulsion to cool to room temperature.

  • Repeat the procedure for the comparative emulsifier under identical conditions.

Preparation of Water-in-Oil (W/O) Emulsions

Materials:

  • Oil Phase: e.g., Mineral oil, Cyclomethicone

  • Aqueous Phase: Deionized water

  • Emulsifier 1: Potassium Isooctadecanoate (Potassium Isostearate)

  • Emulsifier 2 (for comparison): e.g., Sorbitan Oleate

Procedure:

  • Prepare the oil phase by dissolving the chosen emulsifier (e.g., 3% w/w Potassium Isooctadecanoate) in the oil. Heat to 70-75°C with stirring until fully dissolved.

  • Prepare the aqueous phase by heating it to 70-75°C.

  • Slowly add the aqueous phase to the oil phase while continuously stirring with a high-shear homogenizer (e.g., at 5000 rpm for 15 minutes).

  • Continue homogenization while allowing the emulsion to cool to room temperature.

  • Repeat the procedure for the comparative emulsifier under identical conditions.

Characterization of Emulsion Stability

a) Droplet Size and Zeta Potential Analysis:

  • Dilute a small sample of the emulsion with deionized water (for O/W) or the corresponding oil (for W/O).

  • Analyze the droplet size distribution and zeta potential using a dynamic light scattering (DLS) instrument.

  • Perform measurements at regular intervals (e.g., 0, 24, 48 hours, and 1 week) to monitor changes over time.

b) Rheological Measurements:

  • Use a rheometer with a cone-plate or parallel-plate geometry to measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsions.

  • Conduct flow sweeps to determine the viscosity profile as a function of shear rate.

  • Perform oscillatory measurements (frequency sweeps) to evaluate the viscoelastic nature of the emulsions.

c) Creaming Index Determination:

  • Place a known volume of the emulsion in a graduated cylinder and seal it.

  • Store the cylinders at a constant temperature.

  • At regular intervals, measure the height of the cream layer (Hc) and the total height of the emulsion (He).

  • Calculate the Creaming Index (CI) as: CI (%) = (Hc / He) * 100.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for preparing and characterizing emulsions.

Emulsion_Preparation_Workflow cluster_OW O/W Emulsion Preparation cluster_WO W/O Emulsion Preparation A1 Dissolve Emulsifier in Water (70-75°C) C1 Add Oil to Water with High-Shear Homogenization A1->C1 B1 Heat Oil Phase (70-75°C) B1->C1 D1 Cool to Room Temperature C1->D1 A2 Dissolve Emulsifier in Oil (70-75°C) C2 Add Water to Oil with High-Shear Homogenization A2->C2 B2 Heat Aqueous Phase (70-75°C) B2->C2 D2 Cool to Room Temperature C2->D2

Caption: General workflows for O/W and W/O emulsion preparation.

Emulsion_Characterization_Workflow Start Prepared Emulsion DLS Droplet Size & Zeta Potential (DLS) Start->DLS Rheology Rheological Measurements Start->Rheology Creaming Creaming Index (Visual) Start->Creaming Data Comparative Data Analysis DLS->Data Rheology->Data Creaming->Data

Caption: Workflow for emulsion stability characterization.

Conclusion and Future Outlook

This guide outlines a systematic approach for the cross-validation of the stabilizing effects of isooctadecanoic acid salts in different emulsion systems. While direct comparative data remains a notable gap in the current literature, the provided experimental protocols and characterization methods offer a robust framework for researchers to conduct their own investigations.

Future studies should focus on generating quantitative data that directly compares isooctadecanoic acid salts with industry-standard emulsifiers across a range of O/W and W/O formulations. Such research will be invaluable for formulators in the pharmaceutical and cosmetic industries seeking to leverage the unique properties of branched-chain fatty acid salts for enhanced emulsion stability and performance.

Safety Operating Guide

Navigating the Disposal of Einecs 300-108-0: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling the chemical compound identified by Einecs number 300-108-0, also known by its CAS number 94035-02-6 (Hydroxypropyl-beta-cyclodextrin), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this substance, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to adhere to standard safety practices when handling Einecs 300-108-0.

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves. Inspect them before use and utilize the proper removal technique to avoid skin contact.[1]

  • Eye Protection: Use safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Lab Coat: A standard lab coat should be worn to protect from potential splashes or dust.

General Handling:

  • Ensure adequate ventilation in the work area.[2][3]

  • Avoid the formation of dust.[2][3] If processing solid materials, be aware of the potential for combustible dust formation.[1]

  • Wash hands thoroughly after handling the substance.[1][2]

  • Do not eat, drink, or smoke in the handling area.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

For Small Spills:

  • Containment: Prevent the spill from spreading.

  • Cleanup: Sweep up the solid material and place it into a suitable, closed container for disposal.[1] A shovel can be used for this purpose.[2]

  • Decontamination: Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials according to legal requirements.[2]

For Large Spills:

  • Containment: Contain the spilled material to prevent it from entering drains or waterways.[1]

  • Personal Protection: Do not inhale vapors, mist, or gas.[2]

  • Cleanup: Use a shovel to transfer the material into a convenient waste disposal container.[2]

  • Decontamination: Clean the affected area with water and allow for evacuation as per legal requirements.[2]

Disposal Procedures

The primary recommendation for the disposal of this compound is to utilize a licensed disposal company.[1] This ensures that the chemical is handled and processed in accordance with all applicable environmental laws and regulations.

Step-by-Step Disposal Plan:

  • Segregation and Labeling:

    • Store waste this compound in a dedicated, well-closed container.[2][3]

    • Clearly label the container with the chemical name ("Hydroxypropyl-beta-cyclodextrin"), CAS number (94035-02-6), and any relevant hazard warnings.

  • Engage a Licensed Waste Disposal Company:

    • Contact a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Internal Record Keeping:

    • Maintain detailed records of the amount of waste generated, the date of disposal, and the contact information of the disposal company.

Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the unused product.[1]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not extensively available, the following table summarizes key identification and property information relevant to its handling.

IdentifierValue
Einecs Number 300-108-0
CAS Number 94035-02-6[5]
Chemical Name Hydroxypropyl-beta-cyclodextrin[3][5]
Appearance White to off-white solid
Solubility Soluble in water

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe spill_check Spill Occurred? ppe->spill_check contain Contain Spill spill_check->contain Yes waste_gen Waste Generated spill_check->waste_gen No cleanup Clean Up with Appropriate Materials contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate decontaminate->waste_gen segregate Segregate and Label Waste Container waste_gen->segregate contact_vendor Contact Licensed Disposal Company segregate->contact_vendor provide_sds Provide SDS to Vendor contact_vendor->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Disposal schedule_pickup->document end End: Proper Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Isooctadecanoic Acid with 2-Amino-2-methylpropan-1-ol (1:1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the chemical compound identified by Einecs 300-108-0 , which is isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1) (CAS Number: 93920-23-1). The following procedural guidance is based on the known hazards of the individual components and is intended to ensure safe laboratory practices.

Immediate Safety and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are derived from its constituent, 2-amino-2-methyl-1-propanol, which is known to cause skin irritation and serious eye damage. Therefore, stringent adherence to personal protective equipment protocols is mandatory.

Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin irritation upon contact.[1] The thickness of the glove material is a critical factor in chemical resistance.
Skin and Body Protection Laboratory coat or other protective clothing.To prevent skin contact and contamination of personal clothing.
Respiratory Protection Generally not required under normal, well-ventilated conditions. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.To prevent inhalation of irritant particles or vapors.

Operational and Disposal Plans

Proper handling, storage, and disposal are critical to maintaining a safe laboratory environment.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Handle in a well-ventilated area to minimize inhalation exposure. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert material (e.g., sand, earth).

  • Collection: Collect the absorbed material into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.

Disposal Plan

Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[1]

Experimental Protocols: Emergency Procedures

First-Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1]

Mandatory Visualizations

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting and using the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow A Start: Task Involves This compound B Assess Potential for Splash, Dust, or Aerosol A->B C Wear Safety Goggles and Face Shield B->C D Wear Chemical-Resistant Gloves (Nitrile/Neoprene) B->D E Wear Lab Coat B->E F Is Ventilation Adequate? C->F D->F E->F G Proceed with Task F->G Yes H Use NIOSH-Approved Respirator F->H No I End of Task: Properly Remove and Dispose of PPE G->I H->G J Wash Hands Thoroughly I->J

Caption: PPE Selection and Use Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.